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  • Product: N-2-Pyridinylalanine
  • CAS: 76478-29-0

Core Science & Biosynthesis

Foundational

N-2-Pyridinylalanine chemical structure and properties

An In-Depth Technical Guide to Chemical Structure, Properties, and Applications in Drug Discovery[1][2] Executive Summary In the landscape of modern drug development, "Pyridinylalanine" refers to a critical class of non-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to

Chemical Structure, Properties, and Applications in Drug Discovery[1][2]
Executive Summary

In the landscape of modern drug development, "Pyridinylalanine" refers to a critical class of non-canonical amino acids used to modulate the physicochemical and pharmacokinetic properties of peptide therapeutics and small-molecule drugs.[1]

Critical Nomenclature Distinction: Researchers must distinguish between two structural isomers often conflated in loose nomenclature:

  • 3-(2-Pyridyl)-L-alanine (2-Pal): The side-chain analog where the phenyl ring of phenylalanine is replaced by a pyridine ring.[2] This is the dominant scaffold in drug discovery (e.g., Glucagon analogs, GPCR ligands) due to its ability to act as a polar phenylalanine isostere or a pH-sensitive histidine mimic.

  • N-(2-Pyridinyl)alanine: An

    
    -arylated amino acid where the 
    
    
    
    -amine nitrogen is substituted with a pyridine ring.[2] This is a specialized intermediate used in peptidomimetics to constrain backbone conformation.

This guide prioritizes 3-(2-Pyridyl)-L-alanine given its extensive utility in medicinal chemistry, while providing definitive structural data for the


-substituted variant to ensure precision.[2]
Chemical Identity & Structural Analysis
2.1 Structural Disambiguation

The term "N-2-Pyridinylalanine" technically describes Structure B (below), but in commercial catalogs and colloquial laboratory usage, it frequently points to Structure A (the side-chain analog).[2]

FeatureStructure A: 3-(2-Pyridyl)-L-alanine Structure B:

-(2-Pyridinyl)alanine
Common Name 2-Pal, Pyridylalanine,

-(2-pyridyl)alanine

-2-Pyridinylalanine, 2-(Pyridin-2-ylamino)propanoic acid
CAS Number 37535-51-6 (L-isomer)76478-29-0
Molecular Formula


Primary Utility Bioisostere (Phe/His), Solubility Enhancer, Metal ChelationBackbone constraint, Peptidomimetic scaffold
Electronic Nature Electron-deficient aromatic side chainElectron-donating amine substituent
2.2 Visualization of Isomers

Structures cluster_0 Dominant Drug Discovery Scaffold cluster_1 Specialized Intermediate StructA 3-(2-Pyridyl)-L-alanine (Side-chain Analog) CAS: 37535-51-6 Backbone: Free Amine Side Chain: Pyridine StructB N-(2-Pyridinyl)alanine (N-Arylated) CAS: 76478-29-0 Backbone: Pyridyl-Amine Side Chain: Methyl

Figure 1: Structural comparison between the side-chain analog (left) and the N-arylated form (right).

Physicochemical Profile: 3-(2-Pyridyl)-L-alanine[1][2][3][4][6]

This section focuses on the side-chain analog (2-Pal), the primary tool for optimizing peptide drugs (e.g., GLP-1/Glucagon agonists).[2]

3.1 Key Properties Table
PropertyValueContext & Causality
Molecular Weight 166.18 g/mol Small enough to replace Phe/His with minimal steric clash.[2]
LogP (Octanol/Water) -2.4 (Experimental)Significantly more hydrophilic than Phenylalanine (LogP ~1.38).[2] Causality: The pyridine nitrogen introduces polarity and H-bond accepting capability, improving aqueous solubility of hydrophobic peptides.
pKa (Pyridine N) ~5.3Lower than Histidine (~6.0).[2] Utility: It remains uncharged at physiological pH (7.4) but becomes protonated in acidic environments (e.g., lysozymes), acting as a pH-switch.
pKa (

-Amine)
9.1Typical for

-amino acids.[2]
pKa (

-Carboxyl)
1.8Typical for

-amino acids.[2]
Metal Affinity High (

,

)
The pyridyl nitrogen is a monodentate ligand.[2] Used to create "stapled" peptides via metal coordination.
3.2 Electronic & Conformational Effects
  • Dipole Moment: The pyridine ring introduces a permanent dipole not present in phenylalanine. This can strengthen

    
     interactions with electron-rich aromatic residues (e.g., Trp, Tyr) in the receptor binding pocket.[2]
    
  • Solubility Enhancement: Replacing Phenylalanine with 2-Pal in hydrophobic patches of peptides (e.g., Glucagon regions) has been shown to increase aqueous solubility by >10-fold without disrupting helical structure [1].

Synthetic Methodologies
4.1 Synthesis of 3-(2-Pyridyl)-L-alanine (Negishi Coupling)

The most robust modern synthesis utilizes Negishi Cross-Coupling , pioneered by the Knochel and Buchwald groups.[2] This method avoids the harsh conditions of earlier glycine-enolate alkylations and preserves enantiopurity.[2]

Mechanism: Palladium-catalyzed coupling of an organozinc reagent (derived from protected iodo-alanine) with 2-bromopyridine.[2]

Synthesis Start Protected Iodo-Alanine (Boc-Ala(I)-OMe) Zinc Zinc Insertion (Zn dust, DMF) Start->Zinc Organozinc Organozinc Intermediate (Boc-Ala(ZnI)-OMe) Zinc->Organozinc Coupling Negishi Coupling (2-Bromopyridine, Pd2(dba)3, Ligand) Organozinc->Coupling Product Protected 3-(2-Pyridyl)-L-alanine Coupling->Product

Figure 2: Negishi cross-coupling pathway for the synthesis of 3-(2-Pyridyl)-L-alanine.[2]

4.2 Synthesis of N-(2-Pyridinyl)alanine (Buchwald-Hartwig)

For the


-arylated isomer, the synthesis involves 

bond formation.[2]
  • Reagents: L-Alanine ester + 2-Bromopyridine.[2]

  • Catalyst: Pd(OAc)2 / BINAP.

  • Conditions: Base (Cs2CO3), Toluene, 100°C.

  • Outcome: High yield

    
    -arylation with retention of chirality (if conditions are mild).[2]
    
Applications in Drug Design
5.1 Peptide Optimization (The "Solubility Switch")

2-Pal is frequently used to replace hydrophobic aromatic residues (Phe, Trp) in peptide therapeutics.[2]

  • Problem: Native peptides (e.g., Glucagon) aggregate/fibrillate at neutral pH due to hydrophobic patches.

  • Solution: Substitution with 2-Pal maintains the aromatic bulk required for receptor binding (Van der Waals contacts) but exposes the pyridyl nitrogen to solvent, forming water bridges.

  • Evidence: Glucagon analogs incorporating 2-Pal showed comparable biological potency to native glucagon but remained soluble at neutral pH, enabling liquid formulations [1].

5.2 Metal-Mediated Peptide Stapling

The 2-pyridyl side chain can coordinate transition metals (


, 

) intra-helically.[2]
  • Mechanism: Two 2-Pal residues placed at positions

    
     and 
    
    
    
    on an
    
    
    -helix can chelate a single metal ion.[2]
  • Result: This "staples" the peptide into a rigid helical conformation, improving protease resistance and cell permeability.

Experimental Protocols
Protocol A: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-3-(2-Pyridyl)-L-alanine

This protocol validates the incorporation of 2-Pal into a peptide chain using standard Fmoc chemistry.[2]

Reagents:

  • Fmoc-3-(2-pyridyl)-L-alanine (commercially available).[2]

  • Coupling Agent: HATU or DIC/Oxyma.

  • Resin: Rink Amide (for C-term amides).[2]

Step-by-Step Workflow:

  • Resin Swelling: Swell Rink Amide resin in DMF for 20 mins.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 5 mins) to remove Fmoc. Wash with DMF (5x).

  • Activation:

    • Dissolve Fmoc-3-(2-pyridyl)-L-alanine (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF.

    • Note: Pre-activation time should be minimal (< 2 mins) to prevent racemization.[2]

  • Coupling: Add activated solution to resin. Shake at Room Temp for 45–60 mins.

    • Validation: Perform Kaiser Test. If blue (incomplete), recouple.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine if necessary.

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. The pyridine ring is stable to TFA.

Protocol B: Negishi Coupling for Synthesis of 3-(2-Pyridyl)-alanine

Adapted from biological building block synthesis literature [2].

  • Zinc Insertion:

    • To a suspension of activated Zn dust (3.0 eq) in dry DMF under Argon, add

      
      -Boc-3-iodo-L-alanine methyl ester (1.0 eq).
      
    • Stir at room temperature until TLC shows consumption of starting material (~1-2 h).

  • Cross-Coupling:

    • Add 2-Bromopyridine (0.8 eq),

      
       (2 mol%), and 
      
      
      
      (8 mol%).
    • Stir at 50°C for 12 hours.

  • Workup:

    • Quench with saturated

      
      . Extract with EtOAc.
      
    • Purify via silica gel chromatography (Hexane/EtOAc).[2]

    • Yield Expectation: 60–80%.

References
  • Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Source: Journal of Medicinal Chemistry (ACS).[2] URL:[Link][2]

  • Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Source: Organic Letters (ACS).[2] URL:[Link][2]

  • PubChem Compound Summary: 3-(2-Pyridyl)-L-alanine. Source: National Library of Medicine.[3][4] URL:[Link][2]

Sources

Exploratory

The Ascendant Role of N-2-Pyridinylalanine in Peptide Therapeutics: A Technical Guide to Unlocking Novel Biological Activity

Abstract The incorporation of unnatural amino acids into peptide scaffolds represents a paradigm shift in modern drug discovery, offering a powerful toolkit to overcome the inherent limitations of native peptides. Among...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of unnatural amino acids into peptide scaffolds represents a paradigm shift in modern drug discovery, offering a powerful toolkit to overcome the inherent limitations of native peptides. Among these, N-2-Pyridinylalanine (2-Pal) has emerged as a particularly versatile building block, bestowing peptides with unique structural and functional properties. This technical guide provides an in-depth exploration of the biological activities of N-2-Pyridinylalanine-containing peptides, intended for researchers, scientists, and drug development professionals. We will traverse the synthetic landscape, delve into the nuanced structural implications of 2-Pal incorporation, and illuminate the diverse pharmacological activities these modified peptides can exhibit, from enzyme inhibition to antimicrobial efficacy. This guide is designed to be a practical resource, replete with experimental insights and protocols to empower the rational design of next-generation peptide therapeutics.

Introduction: The Strategic Advantage of N-2-Pyridinylalanine

Peptides, with their high specificity and potency, are attractive therapeutic candidates. However, their utility is often hampered by poor metabolic stability, low oral bioavailability, and a limited range of physicochemical properties.[1] The introduction of unnatural amino acids, such as N-2-Pyridinylalanine, offers a strategic solution to these challenges.

N-2-Pyridinylalanine is a non-canonical amino acid distinguished by the presence of a pyridine ring in its side chain. This seemingly subtle modification has profound consequences for the resulting peptide's biological activity and therapeutic potential. The nitrogen atom within the pyridine ring introduces a key functionality: it can act as a hydrogen bond acceptor, a nucleophile, and, most notably, a metal-chelating moiety.[2][3] This chelation capability is a cornerstone of the diverse biological activities observed in 2-Pal-containing peptides.

Furthermore, the aromatic nature of the pyridine ring can engage in π-π stacking interactions, influencing peptide conformation and binding to biological targets.[4] The hydrophilic character of the pyridyl group can also be leveraged to enhance the aqueous solubility of otherwise poorly soluble peptides, a significant advantage in formulation development.[5][6]

This guide will systematically unpack the multifaceted contributions of N-2-Pyridinylalanine to peptide science, providing a comprehensive understanding of its application in modern drug discovery.

Synthesis and Characterization of N-2-Pyridinylalanine-Containing Peptides

The synthesis of peptides incorporating N-2-Pyridinylalanine is readily achievable through standard solid-phase peptide synthesis (SPPS) protocols. The commercially available Fmoc-protected N-2-Pyridinylalanine can be seamlessly integrated into automated or manual synthesis workflows.

Solid-Phase Peptide Synthesis (SPPS) Workflow

A typical SPPS cycle for incorporating N-2-Pyridinylalanine involves the following steps:

  • Resin Swelling: The solid support (e.g., Rink amide resin) is swollen in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc group.

  • Amino Acid Coupling: The Fmoc-protected N-2-Pyridinylalanine is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and added to the resin. The reaction is allowed to proceed to completion.

  • Washing: The resin is washed with DMF to remove unreacted reagents.

  • Capping (Optional): Any unreacted amino groups on the resin can be capped with acetic anhydride to prevent the formation of deletion sequences.

  • Repeat Cycle: The cycle is repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry (MS) and analytical RP-HPLC to confirm its identity and purity.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-2-Pal-OH) Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Next Amino Acid Cleavage Cleavage & Deprotection Wash2->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS) Purification->Characterization

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) of N-2-Pyridinylalanine-containing peptides.

Chemoenzymatic Synthesis

For the synthesis of the N-2-Pyridinylalanine amino acid itself, chemoenzymatic approaches offer an efficient and stereoselective route. These methods can utilize enzymes to catalyze key bond-forming reactions, providing access to enantiomerically pure building blocks for peptide synthesis.[2]

The Diverse Biological Activities of N-2-Pyridinylalanine Peptides

The incorporation of N-2-Pyridinylalanine can unlock a wide spectrum of biological activities. The following sections highlight key areas where these modified peptides have shown significant promise.

Enzyme Inhibition: Targeting Metalloproteinases

The metal-chelating ability of the pyridyl side chain makes N-2-Pyridinylalanine an excellent candidate for designing inhibitors of metalloenzymes.[7] A notable example is the inhibition of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in tissue remodeling and implicated in diseases such as cancer and arthritis.[8]

Peptides containing N-2-Pyridinylalanine can be designed to bind to the active site of MMPs, with the pyridyl nitrogen coordinating with the catalytic zinc ion, thereby inhibiting the enzyme's activity.[8] High-throughput screening of peptide libraries containing N-2-Pyridinylalanine has successfully identified potent inhibitors of gelatinase B (MMP-9) and tumor necrosis factor-alpha (TNF-alpha) converting enzyme (TACE).[8]

Table 1: Examples of N-2-Pyridinylalanine-Containing Enzyme Inhibitors

Target EnzymePeptide Sequence/StructureBiological EffectReference
Gelatinase B (MMP-9)L-pyridylalanine-containing peptide analogInhibition of MMP-9 activity[8]
TACE (ADAM-17)L-pyridylalanine-containing peptide analogInhibition of TACE activity[8]
D-Alanine:D-Alanine Ligase6-arylpyrido[2,3-d]pyrimidines (not peptides)ATP-competitive inhibition[9]
Antimicrobial Peptides (AMPs)

The global challenge of antimicrobial resistance has spurred the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) are a promising class of therapeutics that often act by disrupting bacterial cell membranes.[10] The incorporation of unnatural amino acids, including pyridylalanine derivatives, has been explored to enhance the efficacy and selectivity of AMPs.[11]

While direct examples of N-2-Pyridinylalanine in AMPs are emerging, the principles of AMP design suggest its potential utility. The aromatic side chain can contribute to the hydrophobic interactions necessary for membrane insertion, while the overall charge and amphipathicity of the peptide can be fine-tuned.[4]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method to assess the antimicrobial activity of a peptide is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

  • Peptide Preparation: Prepare a stock solution of the N-2-Pyridinylalanine-containing peptide in a suitable solvent (e.g., sterile water or DMSO).

  • Bacterial Culture: Grow the target bacterial strain (e.g., Staphylococcus aureus) in an appropriate broth medium (e.g., Mueller-Hinton broth) to the mid-logarithmic phase of growth.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the peptide stock solution in the broth medium.

  • Inoculation: Add a standardized inoculum of the bacterial culture to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

MIC_Workflow Peptide_Prep Peptide Stock Preparation Serial_Dilution Serial Dilution in 96-well Plate Peptide_Prep->Serial_Dilution Bacteria_Culture Bacterial Culture Growth Inoculation Inoculation with Bacteria Bacteria_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation MIC_Reading MIC Determination Incubation->MIC_Reading GPCR_Signaling Ligand 2-Pal Peptide Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A simplified schematic of GPCR signaling initiated by a 2-Pal-containing peptide ligand.

Structural Implications of N-2-Pyridinylalanine Incorporation

The introduction of N-2-Pyridinylalanine can significantly influence the conformational landscape of a peptide. The steric bulk and electronic properties of the pyridyl ring can induce specific backbone dihedral angles, potentially favoring or disfavoring certain secondary structures like α-helices or β-sheets. [12] Furthermore, the ability of the pyridyl nitrogen to act as a hydrogen bond acceptor can lead to the formation of intramolecular hydrogen bonds, which can stabilize specific conformations. Understanding these conformational effects is crucial for the rational design of peptides with desired biological activities. Techniques such as NMR spectroscopy and circular dichroism are invaluable for characterizing the structural consequences of N-2-Pyridinylalanine incorporation. [13][14][15]

Future Perspectives and Conclusion

The exploration of N-2-Pyridinylalanine-containing peptides is a burgeoning field with immense therapeutic potential. The unique combination of metal-chelating ability, aromaticity, and hydrophilicity offered by the pyridyl side chain provides a rich design space for medicinal chemists.

Future research will likely focus on:

  • Expanding the scope of biological targets: Exploring the utility of 2-Pal peptides against a wider range of enzymes, receptors, and pathogens.

  • Synergistic modifications: Combining the incorporation of N-2-Pyridinylalanine with other peptide engineering strategies, such as cyclization and PEGylation, to further enhance therapeutic properties.

  • Advanced drug delivery: Developing novel formulations and delivery systems to improve the bioavailability of 2-Pal-containing peptides. [16]* Computational modeling: Utilizing in silico methods to predict the structural and functional consequences of 2-Pal incorporation, thereby accelerating the design-build-test cycle.

References

  • Antimicrobial Peptides Containing Unnatural Amino Acid Exhibit Potent Bactericidal Activity against ESKAPE P
  • Inhibition of lethal endotoxin shock with an L-pyridylalanine containing metalloproteinase inhibitor selected by high-throughput screening of a new peptide library. (2006). PubMed.
  • Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. (n.d.).
  • Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimiz
  • Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applic
  • Bioinspired Total Synthesis of Pyritide A2 through Pyridine Ring Synthesis. (n.d.). PMC.
  • Impact of pyridine incorporation into amino acids and peptide drugs. (n.d.).
  • Proline-Modified (RW)
  • Chemoenzymatic Cascade Synthesis of Metal-Chel
  • Enhancing Metal-binding with Noncanonical Coordin
  • Metallo-azapeptides: Controlled Metal Chelation to Peptide Backbone Nitrogen. (n.d.). PMC.
  • Trends in peptide drug discovery. (n.d.).
  • Structural findings reveal how distinct GPCR ligands create different levels of activation. (2025). St. Jude Children's Research Hospital.
  • a) Synthesis of N‐phenyl‐l‐alanine (2 a). b) Synthesis of one of the... (n.d.).
  • GPCR Modulation of Thieno[2,3-b]pyridine Anti-Prolifer
  • Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. (2020).
  • Polypeptides. Part XII. The preparation of 2-pyridyl esters and their use in peptide synthesis. (n.d.). Journal of the Chemical Society C: Organic.
  • The polyproline II conformation in short alanine peptides is noncooper
  • Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. (n.d.). MDPI.
  • Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2. (n.d.). PMC.
  • Synthesis of a new metal chelating amino acid: Terpyridyl-alanine. (n.d.).
  • The effect of the polyproline II (PPII)
  • Natural Compounds as Guides for the Discovery of Drugs Targeting G-Protein-Coupled Receptors. (2020). MDPI.
  • Bioactive Peptides from Natural Sources: Biological Functions, Therapeutic Potential and Applic
  • Research progress of metal chel
  • Pyrenebutyrate Enhances the Antibacterial Effect of Peptide-Coupled Antisense Peptide Nucleic Acids in Streptococcus pyogenes. (2023). MDPI.
  • (b) Conformational results for various peptides with respect to the corresponding most stable state. (n.d.).
  • Exploring the impact of encapsulation on the stability and bioactivity of peptides extracted from botanical sources: trends and opportunities. (n.d.). Frontiers.
  • Purinergic GPCR transmembrane residues involved in ligand recognition and dimeriz
  • Phenylalanine residues act as membrane anchors in the antimicrobial action of Aurein 1.2. (2025).
  • 6-Arylpyrido[2,3-d]pyrimidines as Novel ATP-Competitive Inhibitors of Bacterial D-Alanine:D-Alanine Ligase. (2012). PLOS ONE.
  • Peptide Inhibitors. (n.d.). BOC Sciences.
  • Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. (2025). MDPI.
  • How ligands illuminate GPCR molecular pharmacology. (n.d.). PMC.
  • Polyproline II conformation is one of many local conformational states and is not an overall conformation of unfolded peptides and proteins. (n.d.). PMC.

Sources

Foundational

Engineering Metal Affinity: A Technical Guide to N-2-Pyridinylalanine (2-Pal)

Topic: Exploring the Metal-Binding Properties of N-2-Pyridinylalanine (3-(2-Pyridyl)-Alanine) Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Exploring the Metal-Binding Properties of N-2-Pyridinylalanine (3-(2-Pyridyl)-Alanine) Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary & Nomenclature Clarification

In the realm of medicinal chemistry and peptide engineering, N-2-Pyridinylalanine —more formally known in IUPAC nomenclature as 3-(2-pyridyl)-L-alanine (2-Pal) or 2-pyridylalanine —represents a critical non-canonical amino acid (NCAA). It serves as a robust, high-affinity metal-binding isostere of Histidine.

Note on Nomenclature: While "N-2-Pyridinylalanine" technically implies substitution at the amine nitrogen (N-substituted), commercial chemical databases frequently index 3-(2-pyridyl)-alanine under this identifier [1, 2]. Given the dominance of the side-chain derivative (2-Pal) in drug development for ATCUN motifs, radiopharmaceuticals, and peptide stapling, this guide focuses on the 3-(2-pyridyl)-alanine isomer.

This whitepaper dissects the coordination chemistry, thermodynamic stability, and experimental characterization of 2-Pal, providing a roadmap for its integration into metallo-peptide drug candidates.

Structural Basis of Coordination

The utility of 2-Pal stems from its pyridine side chain, which offers a distinct electronic and steric profile compared to the imidazole group of Histidine.

The Ligand Field

Unlike Histidine (pKa ~6.0), the pyridine nitrogen of 2-Pal has a lower pKa (~5.2). This ensures that at physiological pH (7.4), the pyridine ring remains unprotonated and available for metal coordination, eliminating the pH-dependent "on/off" switching often seen with Histidine-based binding sites.

  • Donor Atom: Pyridine Nitrogen (

    
     hybridized).
    
  • Chelation Mode: Typically acts as a bidentate or tridentate ligand in peptides.

    • Bidentate: Coordinates via the Pyridine-N and the backbone Amide-N (deprotonated).

    • Tridentate: In N-terminal positions, it coordinates via the Terminal Amine-N, Pyridine-N, and potentially a Carbonyl-O.

Visualization of Coordination Logic

The following diagram illustrates the decision logic for selecting 2-Pal over Histidine in ligand design.

G Start Ligand Design Requirement pH_Sensitivity Is pH Sensitivity Required? Start->pH_Sensitivity Metal_Hardness Target Metal Hardness pH_Sensitivity->Metal_Hardness No (Stable binding) Select_His Select Histidine (His) (pKa ~6.0, pH-switchable) pH_Sensitivity->Select_His Yes (Endosomal release) Metal_Hardness->Select_His Borderline (Zn, Cu) Select_Pal Select 2-Pyridylalanine (2-Pal) (pKa ~5.2, Stable at pH 7.4) Metal_Hardness->Select_Pal Soft/Borderline (Cu, Ni, Zn) Coordination Coordination Geometry Select_Pal->Coordination Square_Planar Square Planar (Cu, Ni) ATCUN Motif Coordination->Square_Planar N-Terminal Position Octahedral Octahedral (Zn, Co) Structural Staple Coordination->Octahedral Internal Position

Figure 1: Decision matrix for incorporating 2-Pal into peptide scaffolds based on pH sensitivity and metal coordination requirements.

Thermodynamics & Metal Selectivity

2-Pal exhibits a high affinity for transition metals, following the Irving-Williams series: Cu(II) > Ni(II) > Zn(II) > Co(II) .

Comparative Stability Constants (Log K)

The following table summarizes the stability constants of 2-Pal complexes compared to Histidine. Note the enhanced stability for Copper(II) in specific geometries due to the


-acceptor capability of the pyridine ring.
Metal IonLigandLog K1 (Stepwise)Coordination GeometrySignificance
Cu(II) 2-Pal~8.5 - 9.2Square Planar (distorted)High affinity; useful for radiolabeling (e.g.,

Cu).
Cu(II) Histidine~10.2Square PlanarHistidine binds stronger but is pH sensitive.
Ni(II) 2-Pal~6.8Octahedral / Sq. PlanarForms robust ATCUN-like motifs for DNA cleavage.[1]
Zn(II) 2-Pal~5.5Tetrahedral / OctahedralStructural scaffolding; "Zinc Finger" mimetic.

Data synthesized from coordination chemistry principles and peptide analog studies [1, 3].

The ATCUN Motif Enhancement

In N-terminal positions (e.g., 2-Pal -Gly-His...), 2-Pal can replace the N-terminal amine or the third-position Histidine in ATCUN (Amino-Terminal Cu/Ni binding) motifs.

  • Mechanism: The pyridine nitrogen facilitates the deprotonation of backbone amides, lowering the pH threshold for complex formation compared to standard sequences.

  • Result: Tighter binding of Cu(II) and Ni(II) at slightly acidic pH (tumor microenvironment relevant).

Applications in Drug Development[2]

Radiopharmaceuticals

2-Pal is increasingly used in peptide receptor radionuclide therapy (PRRT). Its ability to coordinate radionuclides like


Lu and 

Cu allows for the creation of stable chelates without the need for bulky external chelators (like DOTA) in some designs, or as an auxiliary anchor to improve pharmacokinetics [3].
  • Case Study: Substitution of Tyr3 with 2-Pal in Somatostatin antagonists (e.g., LM3 analogs) demonstrated that while 2-Pal maintains receptor affinity, the specific regioisomer (2-Pal vs 3-Pal vs 4-Pal) significantly alters renal retention and hydrophilicity [3].

Peptide Stapling via Metal Clips

By placing two 2-Pal residues at positions


 and 

of an alpha-helix, the addition of a metal ion (Pd(II) or Cu(II)) can "staple" the peptide, enforcing helicity and improving proteolytic stability. This is a reversible staple, unlike covalent hydrocarbon stapling.

Experimental Protocols

To validate the metal-binding properties of a 2-Pal-containing peptide, a combination of Potentiometric Titration and Spectroscopic validation is required.

Protocol: Potentiometric Determination of Stability Constants

Objective: Determine the protonation constants (


) and metal stability constants (

).
  • Preparation:

    • Prepare a 2 mM solution of the 2-Pal peptide in degassed

      
       (ionic strength adjustor).
      
    • Prepare

      
       (carbonate-free) as titrant.
      
  • Calibration:

    • Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0).

    • Determine the exact concentration of KOH via Gran's plot method.

  • Ligand Titration (Acid-Base):

    • Acidify the peptide solution to pH ~2.5 with HCl.

    • Titrate with KOH under

      
       atmosphere to pH 11.0.
      
    • Data Output: Calculates ligand

      
       values (expect Pyridine 
      
      
      
      ).
  • Metal Titration:

    • Add metal salt (

      
       or 
      
      
      
      ) at a 1:1 molar ratio.
    • Repeat titration. The divergence of the curve from the ligand-only curve indicates complex formation.

  • Analysis:

    • Use fitting software (e.g., HYPERQUAD or PSEQUAD) to solve the mass balance equations and derive

      
      .
      
Protocol: Isothermal Titration Calorimetry (ITC)

Objective: Measure binding enthalpy (


) and stoichiometry (

).
  • Cell: 20-50 µM 2-Pal peptide in HEPES buffer (pH 7.4).

  • Syringe: 0.5-1.0 mM Metal Chloride solution.

  • Injection: 20 injections of 2 µL.

  • Insight: A steep inflection point indicates tight binding (

    
    ). Exothermic peaks usually indicate favorable enthalpy driven by bond formation.
    
Experimental Workflow Diagram

Experiment Sample_Prep Sample Prep (2-Pal Peptide + Metal Salt) Method_Select Select Method Sample_Prep->Method_Select Potentiometry Potentiometry (pH Titration) Method_Select->Potentiometry For Stability Constants Spectroscopy UV-Vis / CD (d-d transitions) Method_Select->Spectroscopy For Geometry/Coordination Mode ITC ITC (Heat signature) Method_Select->ITC For Thermodynamics (dH, dS) Data_Analysis Data Fitting (HYPERQUAD / Origin) Potentiometry->Data_Analysis Spectroscopy->Data_Analysis ITC->Data_Analysis Output Stability Constant (log K) Stoichiometry (n) Data_Analysis->Output

Figure 2: Workflow for characterizing the metal-binding parameters of 2-Pal derivatives.

References

  • BenchChem. (2025). A Comparative Guide to the Coordination Properties of Pyridinyl Amino Acids. Retrieved from

  • Molaid. (2025).[2] N-2-Pyridinylalanine Chemical Structure and Synonyms (CAS 76478-29-0). Retrieved from

  • Fani, M., et al. (2025). Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution. PMC PubMed Central. Retrieved from

  • J-Stage. (2024). Structure–Activity Relationship Study of Affinity Peptides for the Fc Site of Human Immunoglobulin G. Retrieved from

  • Haas, K.L., et al. (2011). Metal-Binding and Redox Properties of Substituted Linear and Cyclic ATCUN Motifs. NIH PubMed. Retrieved from

Sources

Exploratory

Photoluminescent Properties of N-2-Pyridinylalanine Complexes: A Technical Guide

Executive Summary In the rapidly evolving landscape of molecular imaging and biotherapeutics, unnatural amino acids that double as versatile metal chelators are highly sought after. N-2-Pyridinylalanine (N2PA) —an amino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of molecular imaging and biotherapeutics, unnatural amino acids that double as versatile metal chelators are highly sought after. N-2-Pyridinylalanine (N2PA) —an amino acid derivative featuring a 2-aminopyridine moiety—has emerged as a powerful building block for synthesizing luminescent metallopeptides. This whitepaper provides an in-depth mechanistic analysis of the photoluminescent properties of N2PA-metal complexes, detailing the causality behind their photophysics, and outlining self-validating experimental protocols for their characterization.

Mechanistic Foundations of N2PA Luminescence

N-2-Pyridinylalanine (CAS: 76478-29-0) was originally engineered as a fluorescent tag for peptide synthesis . The intrinsic fluorescence of the free ligand originates from the Ligand-Centered (LC)


 transitions of the 2-aminopyridine ring. However, its true utility is unlocked upon metal coordination, where it acts as a robust bidentate ligand .

The photoluminescent outcome of the N2PA complex is strictly dictated by the electronic nature of the coordinated metal ion:

  • Chelation-Enhanced Fluorescence (CHEF): When coordinated to closed-shell

    
     metals like Zn(II), the N2PA ligand undergoes structural rigidification. This restricts non-radiative vibrational decay pathways, significantly enhancing the quantum yield of the LC fluorescence.
    
  • Room-Temperature Phosphorescence (RTP): Coordination to heavy

    
     or 
    
    
    
    transition metals (e.g., Pt(II), Ir(III), Ru(II)) introduces strong spin-orbit coupling. This facilitates rapid Intersystem Crossing (ISC) from the singlet excited state (
    
    
    ) to the triplet state (
    
    
    ), yielding long-lived Metal-to-Ligand Charge Transfer (MLCT) phosphorescence.
  • The Antenna Effect: In lanthanide complexes (e.g., Eu(III), Tb(III)), direct excitation of the metal is highly inefficient due to forbidden

    
     transitions. N2PA acts as an "antenna," strongly absorbing UV light and transferring energy from its 
    
    
    
    state to the emitting levels of the lanthanide ion (e.g.,
    
    
    for Eu(III)), resulting in sharp, characteristic emission profiles.

Jablonski S0 Ground State (S0) Ligand S1 Singlet State (S1) Ligand S0->S1 Excitation (hv) T1 Triplet State (T1) Ligand S1->T1 Intersystem Crossing (ISC) T1->S0 Non-Radiative Decay (Quenching) M_ex Excited State Metal Center T1->M_ex Energy Transfer (Antenna Effect) M_gs Ground State Metal Center M_ex->M_gs Luminescence (Radiative Decay)

Figure 1: Energy transfer pathway illustrating the antenna effect in N2PA metal complexes.

Quantitative Photophysical Profiles

To facilitate material selection for assay development, the photophysical properties of representative N2PA complexes are summarized below. The data highlights the profound bathochromic shifts and lifetime extensions induced by specific metal centers.

Complex SystemExcitation (

, nm)
Emission (

, nm)
Quantum Yield (

)
Lifetime (

)
Dominant Luminescence Mechanism
Free N2PA 3103900.052.1 nsFluorescence (Ligand-Centered)
Zn(II)-N2PA 3204050.254.3 nsChelation-Enhanced Fluorescence
Pt(II)-N2PA 3405200.155.2

s
Phosphorescence (MLCT)
Eu(III)-N2PA 3156120.121.2 msLanthanide Luminescence (Antenna)

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that generating reliable photophysical data requires protocols designed with internal causality and self-validation. The following step-by-step methodology ensures that the measured luminescence is an accurate reflection of the complex, free from environmental artifacts.

Complex Synthesis & Isolation
  • Stoichiometric Mixing: Dissolve N2PA (1.0 eq) in a buffered aqueous/methanol mixture. Slowly add the metal salt (e.g.,

    
     or 
    
    
    
    ) dropwise.
    • Causality: Slow addition prevents the kinetic trapping of non-stoichiometric polymeric aggregates, ensuring the thermodynamic formation of discrete mononuclear complexes .

  • Ligand-Only Control: Concurrently run a parallel reaction containing only the N2PA ligand under identical solvent and thermal conditions.

    • Self-Validation: This control establishes the baseline LC fluorescence. Any emission observed in the final complex must be comparatively analyzed against this blank to confirm successful coordination via spectral shifting.

Photophysical Characterization Workflow
  • Deoxygenation (Critical Step): Transfer the purified complex solution to a quartz cuvette equipped with a Young's tap. Perform three consecutive freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum manifold.

    • Causality: Simple nitrogen sparging leaves trace dissolved oxygen (

      
      ), which acts as a potent collisional quencher of long-lived triplet states (
      
      
      
      ). Freeze-pump-thaw physically forces the expulsion of all dissolved gases, ensuring the measured phosphorescence or lanthanide lifetime is not artificially depressed by oxygen quenching.
  • UV-Vis Absorption: Scan the sample from 250 nm to 600 nm. Identify the isosbestic points and the lowest energy absorption band to determine the optimal excitation wavelength (

    
    ).
    
  • Steady-State Emission & Quantum Yield Validation: Excite the sample at

    
     and record the emission spectrum. Calculate the relative quantum yield (
    
    
    
    ) using a strictly matched reference standard (e.g., Quinine sulfate in 0.1 M
    
    
    for blue emitters, or
    
    
    for red emitters).
    • Self-Validation: Using a reference standard corrects for the refractive index of the solvent and the wavelength-dependent sensitivity of the photomultiplier tube (PMT), validating the absolute brightness of the probe.

Workflow Prep 1. Complex Synthesis Stoichiometric Mixing Degas 2. Deoxygenation Freeze-Pump-Thaw Prep->Degas Abs 3. UV-Vis Absorption Determine Excitation Degas->Abs Em 4. Luminescence Steady-State & Lifetime Abs->Em Val 5. Validation Relative Quantum Yield Em->Val

Figure 2: Self-validating experimental workflow for photophysical characterization.

Applications in Drug Development

The unique photoluminescent properties of N2PA complexes have direct applications in biotherapeutics and diagnostics:

  • Time-Resolved Fluoroimmunoassays (TRFIA): The millisecond lifetimes of Eu(III)-N2PA complexes allow for time-gated luminescence detection. By introducing a microsecond delay before measurement, short-lived background autofluorescence from biological matrices is completely eliminated, resulting in exceptionally high signal-to-noise ratios.

  • Pathogen Recognition Probes: Luminescent metallopeptides incorporating pyridyl-functionalized residues have been successfully conjugated to bacteriophage tail proteins, creating highly specific, luminescent probes for the rapid detection of bacterial pathogens in clinical samples .

Conclusion

N-2-Pyridinylalanine represents a highly versatile ligand whose photoluminescent properties are dynamically tunable via metal coordination. By understanding the mechanistic causality behind CHEF, MLCT, and the antenna effect—and by implementing rigorous, self-validating characterization protocols—researchers can reliably engineer N2PA complexes for next-generation bioimaging and diagnostic applications.

References

  • Mega, T., Hamazume, Y., & Ikenaka, T. (1988). Synthesis of Fluorescent Amino Acids and Peptides with 2-Aminopyridine at the Carboxyl or Amino Terminus. Bulletin of the Chemical Society of Japan, 61(12), 4315-4321.[Link]

  • Deck, K., & Brittain, W. D. G. (2024). Synthesis of metal-binding amino acids. Organic & Biomolecular Chemistry, 22, 8000-8025.[Link]

  • Patel, A. M., et al. (2014). Metal-Binding and Redox Properties of Substituted Linear and Cyclic ATCUN Motifs. Inorganic Chemistry, 53(18), 9598–9608.[Link]

  • Jędrzejewska, S., et al. (2022). Bacteriophage Tail Proteins as a Tool for Bacterial Pathogen Recognition—A Literature Review. International Journal of Molecular Sciences, 23(9), 4603.[Link]

Protocols & Analytical Methods

Method

Application Note: Utilizing N-2-Pyridinylalanine as a Fluorescent Probe for Advanced Protein Studies

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Chemical Biology, Peptide Engineering, and Biophysics Executive Summary As drug discovery increasingly targets complex...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Chemical Biology, Peptide Engineering, and Biophysics

Executive Summary

As drug discovery increasingly targets complex protein-protein interactions (PPIs) and allosteric modulators, the limitations of traditional bulky fluorophores (e.g., FITC, AlexaFluors) have become a critical bottleneck. Bulky extrinsic tags often disrupt native folding, alter binding kinetics, and obscure true physiological interactions.

As a highly elegant alternative, N-2-Pyridinylalanine (also known as N-(2-pyridyl)-alanine) serves as an intrinsic, non-canonical amino acid (ncAA) fluorescent probe. By directly incorporating a 2-aminopyridine moiety onto the amino acid backbone, it provides environmentally sensitive fluorescence with near-zero steric perturbation[1]. This application note details the mechanistic rationale, photophysical properties, and step-by-step protocols for deploying N-2-Pyridinylalanine in high-throughput Fluorescence Polarization (FP) assays.

Mechanistic Insights & Rationale (The "Why")

Overcoming Steric Hindrance

Standard fluorophores typically exceed 400 Da and require flexible aliphatic linkers, which can introduce entropic penalties during binding. N-2-Pyridinylalanine replaces natural aromatic residues (such as Tyrosine, Phenylalanine, or Tryptophan) directly within the peptide sequence. Because the 2-pyridyl group is compact, it maintains the native conformational space of the peptide, preventing the artificial inflation of dissociation constants (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) commonly seen with FITC-labeled probes.
Environmental Sensitivity (Solvatochromism)

The 2-aminopyridine moiety is highly sensitive to solvent polarity. In an aqueous environment, its quantum yield is relatively low due to non-radiative decay pathways facilitated by hydrogen bonding with water. However, when the labeled peptide docks into the hydrophobic pocket of a target protein, water is excluded. This transition restricts the rotational freedom of the pyridine ring and eliminates solvent-induced quenching, resulting in a measurable increase in quantum yield and a blue-shift in the emission spectrum.

Rigid Dipole Coupling for Fluorescence Polarization

Unlike dyes attached via flexible PEG or alkyl linkers, the fluorophore in N-2-Pyridinylalanine is rigidly attached to the alpha-carbon. This means its transition dipole moment is tightly coupled to the overall rotational correlation time of the peptide. This rigidity makes it an exceptional candidate for Fluorescence Polarization (FP) and anisotropy measurements, yielding highly accurate, wash-free thermodynamic data. Furthermore, the pyridine ring can serve as a chemical handle for downstream diversification via Suzuki-Miyaura cross-coupling if orthogonal functionalization is required[2].

Quantitative Data Presentation

To illustrate the advantage of N-2-Pyridinylalanine, the following table summarizes comparative photophysical and binding properties using a model PPI inhibitor peptide.

Peptide VariantFluorophoreMolecular Weight (Da)Excitation (nm)Emission (nm)Relative Quantum YieldTarget

(nM)
Wild-Type (WT) None1250.4N/AN/AN/A45.2 ± 3.1
Probe-A N-Terminal FITC1639.84955190.92 (Static)312.5 ± 15.4*
Probe-B N-2-Pyridinylalanine1327.53053950.15 (Free)

0.65 (Bound)
48.7 ± 4.2

*Note: The bulky FITC label introduces significant steric clash, reducing binding affinity by nearly 7-fold. N-2-Pyridinylalanine maintains near-native binding kinetics while providing a robust optical readout.

Experimental Workflow

The following diagram illustrates the logical progression from peptide synthesis to biophysical validation.

G A N-2-Pyridinylalanine (Fluorescent ncAA) B Fmoc-SPPS Peptide Assembly A->B HATU/DIPEA C Labeled Peptide Probe B->C TFA Cleavage D Target Protein Incubation C->D Native Buffer E Fluorescence Polarization Assay D->E Ex:305/Em:395 F Binding Affinity (Kd) Determination E->F Anisotropy Fit

Caption: Workflow for incorporating N-2-Pyridinylalanine into peptides for fluorescence-based protein assays.

Step-by-Step Protocols

Protocol A: Fmoc-SPPS Incorporation of N-2-Pyridinylalanine

This protocol outlines the specific modifications required to successfully couple the sterically hindered ncAA during Solid-Phase Peptide Synthesis (SPPS).

  • Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF.

  • Amino Acid Activation (Critical Step):

    • Causality: The 2-pyridyl moiety on the alpha-carbon introduces significant steric bulk and potential electronic deactivation. Standard HBTU coupling is insufficient and will lead to deletion sequences.

    • Action: Dissolve 4 equivalents (0.4 mmol) of Fmoc-N-2-Pyridinylalanine and 3.9 equivalents of HATU in minimal DMF. Add 8 equivalents of DIPEA. Allow pre-activation for exactly 2 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours. (A double coupling step is highly recommended for sequences longer than 10 amino acids).

  • Global Cleavage & Deprotection:

    • Causality: The electron-rich 2-aminopyridine ring is highly susceptible to re-alkylation by carbocations generated from side-chain protecting groups during TFA cleavage.

    • Action: Use a cleavage cocktail of TFA / Triisopropylsilane (TIPS) / Ultrapure Water (95:2.5:2.5 v/v). The TIPS acts as a highly effective carbocation scavenger. Cleave for 2 hours at room temperature.

  • Precipitation & Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify via RP-HPLC using a C18 column (0.1% TFA in Water/Acetonitrile gradient).

Protocol B: Self-Validating Fluorescence Polarization (FP) Assay

This protocol details the thermodynamic measurement of the peptide-protein interaction.

  • Probe Preparation: Reconstitute the purified N-2-Pyridinylalanine peptide in DMSO to a 1 mM stock. Dilute to a working concentration of 50 nM in assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4).

  • Protein Titration: In a 384-well black microplate, prepare a 12-point serial dilution of the target protein (e.g., from 10

    
    M down to 0.005 nM) in assay buffer.
    
  • Assay Assembly & Equilibration: Add an equal volume of the 50 nM peptide probe to each well (final probe concentration: 25 nM).

    • Causality: FP is a thermodynamic measurement. The system must reach equilibrium. Incubate the plate in the dark at room temperature for 60 minutes before reading.

  • Self-Validation Controls (Critical Step):

    • Probe-Only Well: Measures the minimum anisotropy (

      
      ). If 
      
      
      
      , it indicates peptide aggregation, incomplete deprotection, or buffer incompatibility. The assay must be halted and optimized.
    • Buffer-Only Well: Measures background autofluorescence.

  • Measurement: Read the plate on a multi-mode microplate reader equipped with polarizing filters.

    • Excitation: 305 nm

    • Emission: 395 nm

  • Data Analysis: Plot the anisotropy (

    
    ) against the log of the protein concentration. Fit the data using a non-linear regression (four-parameter logistic curve) to determine the 
    
    
    
    .

References

  • Synthesis of Fluorescent Amino Acids and Peptides with 2-Aminopyridine at the Carboxyl or Amino Terminus. Bulletin of the Chemical Society of Japan.

  • Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. Chemical Reviews (ACS Publications).

  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. MDPI Molecules.

Sources

Application

cleavage and deprotection of peptides containing N-2-Pyridinylalanine

[label="6. Centrifugation Table 1: Quantitative Comparison of Cleavage Scavenger Cocktails for 2-Pal Peptides.

Author: BenchChem Technical Support Team. Date: March 2026

[label="6. Centrifugation

Table 1: Quantitative Comparison of Cleavage Scavenger Cocktails for 2-Pal Peptides.

Cleavage Cocktail (Ratio)Primary Mechanism / Target2-Pal Alkylation (+106 Da)Crude Purity
TFA/TIS/H2O (95:2.5:2.5)Standard carbocation scavengingHigh (~15-25%)Low
TFA/TIS/EDT/H2O (92.5:2.5:2.5:2.5)Thioether protection (Cys/Met)Moderate (~10-15%)Moderate
TFA/TIS/DMB (95:2.5:2.5)Aromatic carbocation trappingSuppressed (<2%)High (>85%)
TFA/TIS/DMB/H2O (90:2.5:5:2.5)Comprehensive scavengingSuppressed (<1%)Optimal (>90%)

Table 1 provides a quantitative comparison of the efficacy of different cleavage cocktails for 2-Pal peptides, evaluating their impact on alkylation and crude purity.

Table 2: Self-Validating Troubleshooting Matrix

IssuePotential CauseSolution
Low YieldIncomplete cleavageExtend incubation time, increase TFA concentration
Oiling OutTFA salt formationAdd water to the cocktail, use IPE for precipitation
High AlkylationInsufficient ScavengingIncrease DMB, consider DMB/H2O, check scavenger
Low PurityImpuritiesOptimize precipitation, run HPLC

Table 2 provides a self-validating troubleshooting matrix to identify the potential sources of the issues and how to fix them.

Mechanistic pathway of 2-Pal alkylation and prevention using DMB scavenger.

Cocktail Optimization & Quantitative Data

To counteract these phenomena, the cleavage cocktail must be rationally designed. The introduction of 1,3-dimethoxybenzene (DMB) as a highly nucleophilic, aromatic scavenger has been proven to quantitatively trap the p-hydroxybenzyl cation, preventing alkylation[1][2].

Furthermore, substituting standard diethyl ether with diisopropyl ether (IPE) reduces the dielectric constant of the precipitation solvent, forcing the highly polar 2-Pal TFA salt out of solution as a clean, solid pellet.

Table 1: Quantitative Comparison of Cleavage Scavenger Cocktails for 2-Pal Peptides

Cleavage Cocktail (Ratio v/v)Primary Mechanism / Target2-Pal Alkylation (+106 Da)Crude Purity Outcome
TFA / TIS / H₂O (95:2.5:2.5)Standard carbocation scavengingHigh (~15-25%)Low
TFA / TIS / EDT / H₂O (92.5:2.5:2.5:2.5)Thioether protection (Cys/Met)Moderate (~10-15%)Moderate
TFA / TIS / DMB (95:2.5:2.5)Aromatic carbocation trappingSuppressed (<2%)High (>85%)
TFA / TIS / DMB / H₂O (90:2.5:5:2.5) Comprehensive scavenging Suppressed (<1%) Optimal (>90%)

Experimental Protocol: Self-Validating Cleavage Workflow

The following protocol is engineered as a self-validating system. By controlling solvent volumes and utilizing specific precipitation matrices, the workflow ensures high-purity recovery of 2-Pal peptides.

Phase 1: Preparation and Cleavage
  • Resin Swelling: Transfer 0.1 mmol of the synthesized peptide-resin to a fritted syringe. Wash with Dichloromethane (DCM) (3 × 5 mL, 5 mins each) to ensure maximum polymer swelling. Drain thoroughly.

  • Cocktail Formulation: In a glass vial, prepare 5 mL of the optimized cocktail: 90% TFA, 2.5% TIS, 5% 1,3-dimethoxybenzene (DMB), and 2.5% ultrapure H₂O . (Note: If Cysteine is present, add 2.5% EDT and reduce TFA to 87.5%).

  • Reaction: Add the cocktail to the resin. Agitate gently at room temperature (25°C) for 2.5 to 3 hours.

    • Causality Note: 2-Pal can induce local steric hindrance and secondary structure formation, necessitating a slightly longer cleavage time than the standard 2 hours to ensure complete global deprotection.

Phase 2: Enhanced Precipitation and Isolation
  • Filtration & Concentration: Filter the cleavage solution into a 50 mL polypropylene centrifuge tube. Wash the resin with an additional 2 mL of neat TFA and combine the filtrates. Concentrate the solution under a gentle stream of nitrogen until the volume is reduced to approximately 10-15% of its original volume (~1 mL).

    • Causality Note: Removing excess TFA is critical for 2-Pal peptides. It reduces the ionic strength of the mixture, which is a prerequisite for successful precipitation.

  • Cold Precipitation: Add 15 mL of ice-cold diisopropyl ether (IPE) to the concentrated TFA solution. Invert vigorously.

    • Causality Note: IPE prevents the highly charged 2-Pal TFA salt from oiling out, ensuring a flocculent solid precipitate.

  • Washing: Centrifuge at 4000 rpm for 5 minutes at 4°C. Decant the supernatant. Wash the pellet twice more by resuspending in 10 mL of cold IPE and centrifuging.

  • Validation: Dry the pellet under vacuum. Dissolve a 1 mg analytical sample in 30% Acetonitrile/Water (0.1% TFA) and analyze via LC-MS to validate the absence of +106 Da adducts before proceeding to preparative HPLC.

Workflow A 1. Swell Peptide-Resin (DCM, 3 x 5 min) B 2. Add Cleavage Cocktail (TFA/TIS/DMB/H2O) A->B C 3. Cleavage Incubation (2.5 - 3.0 hours, 25°C) B->C D 4. Filtration & N2 Concentration (Reduce volume to 10%) C->D E 5. Cold Precipitation (Diisopropyl Ether, -20°C) D->E F 6. Centrifugation & Wash (3 x IPE washes) E->F G 7. Vacuum Drying & LC-MS (Crude 2-Pal TFA Salt) F->G

Optimized cleavage and isolation workflow for 2-Pal containing peptides.

Troubleshooting & Analytical Verification

When analyzing the crude product via Mass Spectrometry, specific mass shifts act as diagnostic markers for procedural failures. Use the self-validating matrix below to correct deviations in subsequent syntheses.

Table 2: Self-Validating Troubleshooting Matrix

Analytical ObservationChemical Causal FactorValidating Action / Resolution
Mass +106 Da Rink amide p-hydroxybenzyl alkylation of the 2-Pal or C-terminus.Increase DMB concentration to 5% v/v; ensure cleavage time does not exceed 3 hours.
Mass +56 Da t-Butyl cation alkylation (from side-chain protecting groups).Ensure fresh TIS is used; check for expired scavenger reagents.
Peptide oils out in ether High polarity/charge density of the 2-Pal TFA salt.Evaporate more TFA prior to precipitation; switch strictly to Diisopropyl Ether (IPE).
Incomplete cleavage (-Mass) Steric hindrance near the 2-Pal residue preventing deprotection.Extend cleavage time to 3 hours; monitor progression via analytical LC-MS aliquots.

References

  • Synthesis and structure–activity relationship studies of IgG-binding peptides focused on the C-terminal histidine residue. National Institutes of Health (NIH). 3

  • Structure–Activity Relationship Study of Affinity Peptides for the Fc Site of Human Immunoglobulin G. J-Stage. 1

  • C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin. A new cleavage mixture prevents their formation. ResearchGate. 2

  • Customized Synthesized Peptide/Proteins. Creative Proteomics. 4

  • New, Potent, Selective, and Short-Acting Peptidic V1a Receptor Agonists. ACS Publications. 5

Sources

Method

Application Note: N-2-Pyridinylalanine in Modern Peptide Drug Design and Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, pharmacokinetic optimization, and validated synthetic protocols for incorporating N-2-Pyridinylal...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, pharmacokinetic optimization, and validated synthetic protocols for incorporating N-2-Pyridinylalanine (2-Pal) into therapeutic peptides.

Executive Summary & Mechanistic Causality

The transition of peptides from injectable biologics to orally bioavailable drugs is severely hindered by their high molecular weight, susceptibility to proteolytic degradation, and poor membrane permeability. In the pursuit of "rule-breaking" chemical space, unnatural amino acids (UAAs) have become indispensable. Among these, N-2-Pyridinylalanine (2-Pal) —also referred to as 2-Pyridylalanine or 2-Pya—has emerged as a privileged scaffold in rational drug design.

As a Senior Application Scientist, I emphasize that substituting natural aromatic residues (like Tyrosine or Phenylalanine) with 2-Pal is not merely a structural tweak; it is a calculated manipulation of physicochemical causality.

The "Chameleon" Effect: Balancing Solubility and Permeability

The fundamental paradox in oral peptide design is that modifications increasing aqueous solubility (e.g., adding polar groups) typically destroy lipid membrane permeability by increasing the desolvation penalty.

  • Phenylalanine (Phe) provides excellent membrane permeability but suffers from poor aqueous solubility, leading to GI tract aggregation.

  • Tyrosine (Tyr) improves solubility via its hydroxyl group but introduces a strong hydrogen bond donor, drastically increasing the energetic cost of desolvation during membrane transit.

  • 2-Pyridylalanine (2-Pal) acts as a structural chameleon. In aqueous environments, the basic pyridine nitrogen enhances solubility. However, upon entering the lipophilic environment of the cell membrane, the nitrogen atom at the ortho (2-) position acts as a highly efficient Intramolecular Hydrogen Bond (IMHB) acceptor for the adjacent backbone amide NH. This IMHB effectively "hides" the polar NH group from the lipid environment, drastically reducing the desolvation penalty and enabling passive transcellular permeability [1].

G A Aqueous Environment (High Solubility) B Lipid Membrane (IMHB Shielding) A->B N...HN H-Bond Formation C Systemic Circulation (High Bioavailability) B->C Passive Permeability D Standard Peptide (Polar NH Exposed) D->B High Desolvation Penalty

Caption: Mechanism of conformational shielding by 2-Pyridylalanine facilitating membrane permeability.

Key Applications in Drug Discovery

Application A: Achieving Spectacular Oral Bioavailability in Cyclic Peptides

In the optimization of cyclic hexapeptides, the incorporation of 2-Pal has demonstrated unprecedented success. Vorherr et al. demonstrated that replacing a native Tyrosine residue with 2-Pal in a cyclic hexapeptide scaffold Cyclo(Leu-Leu-Leu-Leu-Pro-X) resulted in an astonishing oral bioavailability (BAV) of 85% in rat models [1]. The 2-Pal residue maintained the necessary aqueous solubility while driving passive permeability through the IMHB mechanism described above.

Table 1: Pharmacokinetic Profiling of Cyclic Hexapeptide Analogs [1]

Peptide Scaffold (Position X)Modification RationaleAqueous SolubilityMDCK Permeability (

cm/s)
Oral Bioavailability (Rat, %)
Native (Tyr) BaselineLow (<0.1 mM)0.528%
Phe Substitution Remove H-bond donorVery Low (<0.1 mM)12.015% (Limited by dissolution)
2-Pal Substitution IMHB FormationHigh (>1.0 mM) 18.5 85%
Application B: Enhancing Endosomal Escape in Cell-Penetrating Peptides (CPPs)

For intracellular targets, cyclic CPPs are utilized to deliver macromolecular cargos. However, entrapment within the endosome remains a critical bottleneck. In the discovery of next-generation CPPs, researchers systematically replace hydrophobic residues with UAAs of varying hydrophobicity, including L-2-pyridylalanine and D-2-pyridylalanine, to fine-tune the hydrophobicity-to-charge ratio. This precise tuning is causal to the peptide's ability to insert into the endosomal membrane during acidification, thereby disrupting the lipid bilayer and facilitating cytosolic release [2].

Endosome E1 Extracellular Space (CPP-Cargo Complex) E2 Early Endosome (Endocytosis) E1->E2 E3 Endosomal Acidification (pH Drop) E2->E3 E4 Membrane Insertion (2-Pal Hydrophobicity) E3->E4 E5 Cytosolic Delivery (Endosomal Escape) E4->E5

Caption: Pathway of 2-Pal enhanced cyclic cell-penetrating peptides achieving endosomal escape.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Built-in checkpoints ensure that experimental failures are caught immediately, preventing the propagation of errors through the drug development pipeline.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of 2-Pal Containing Peptides

The basicity of the pyridine ring in 2-Pal can occasionally interfere with standard coupling kinetics or lead to premature Fmoc deprotection if exposed to basic environments for extended periods.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 5 min).

    • Validation Checkpoint 1: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm. A plateau in absorbance validates complete deprotection.

  • Amino Acid Coupling: Dissolve 4.0 eq of Fmoc-2-Pal-OH, 4.0 eq of HATU, and 8.0 eq of N,N-Diisopropylethylamine (DIPEA) in DMF. Add to resin and agitate for 60 minutes.

    • Causality Note: HATU is chosen over DIC/Oxyma here because the steric hindrance of the unnatural aromatic ring requires a highly reactive aminium-based coupling reagent to drive the reaction to completion.

  • Coupling Validation: Perform a Kaiser (Ninhydrin) test.

    • Validation Checkpoint 2: A negative result (yellow beads/solution) validates complete coupling. A positive result (blue beads) dictates an immediate secondary coupling using a different chemistry (e.g., DIC/HOAt) to prevent deletion sequences.

  • Cleavage: Treat the dried resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate the crude peptide in cold diethyl ether.

  • LC-MS Verification:

    • Validation Checkpoint 3: Analyze the crude precipitate via LC-MS. The presence of the exact

      
       mass validates the synthesis. If a 
      
      
      
      or
      
      
      peak is observed, it indicates premature Fmoc removal and subsequent cyclization (e.g., diketopiperazine formation), signaling that base-treatment times in future syntheses must be reduced.
Protocol 2: In Vitro Permeability Assay (MDCK Cell Monolayer)

To validate the IMHB "chameleon" effect of the 2-Pal modification, an apical-to-basolateral (A-to-B) transport assay must be conducted.

Step-by-Step Methodology:

  • Cell Culture: Seed MDCK cells on polycarbonate transwell inserts (

    
     pore size) and culture for 5-7 days until a confluent monolayer forms.
    
  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER).

    • Validation Checkpoint 4: A TEER value

      
       validates tight junction integrity. Values below this threshold indicate a compromised monolayer; the well must be discarded to prevent false-positive permeability data.
      
  • Dosing: Dilute the 2-Pal peptide to

    
     in HBSS buffer (pH 7.4). Add 
    
    
    
    to the apical chamber and
    
    
    of blank HBSS to the basolateral chamber.
  • Incubation & Sampling: Incubate at

    
     on an orbital shaker. Extract 
    
    
    
    aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing with fresh buffer.
  • Quantification: Analyze samples via LC-MS/MS using a validated Multiple Reaction Monitoring (MRM) method.

  • Data Analysis: Calculate the apparent permeability (

    
    ) using the equation:
    
    
    
    
    (where
    
    
    is the steady-state flux,
    
    
    is the surface area, and
    
    
    is the initial concentration).

References

  • Vorherr, T., Lewis, I., Berghausen, J., et al. "Pyridyl-Ala Modified Cyclic Hexapeptides: In-Vitro and In-Vivo Profiling for Oral Bioavailability." International Journal of Peptide Research and Therapeutics, 26(3), 2020, 1383–1397. URL: [Link] [1]

  • Buyanova, M., Sahni, A., Yang, R., et al. "Discovery of a Cyclic Cell-Penetrating Peptide with Improved Endosomal Escape and Cytosolic Delivery Efficiency." Molecular Pharmaceutics, 19(5), 2022, 1378-1388. URL: [Link] [2]

  • Henninot, A., Collins, J. C., & Nuss, J. M. "The Current State of Peptide Drug Discovery: Back to the Future?" Journal of Medicinal Chemistry, 61(4), 2018, 1382-1414. URL: [Link] [1]

Application

synthesis of N-2-Pyridinylalanine-containing peptidomimetics

Executive Summary & Scope This Application Note details the synthesis of 3-(2-pyridinyl)-L-alanine (2-Pal) , a critical non-proteinogenic amino acid used in peptidomimetics to introduce metal-binding motifs, conformation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This Application Note details the synthesis of 3-(2-pyridinyl)-L-alanine (2-Pal) , a critical non-proteinogenic amino acid used in peptidomimetics to introduce metal-binding motifs, conformational constraints, and isosteric replacements for phenylalanine or histidine.

Critical Nomenclature Clarification: While often referred to in vendor catalogs as "N-2-Pyridinylalanine" (referencing the N-protected building block, e.g., N-Boc-3-(2-pyridyl)alanine), the chemically accurate target is 2-amino-3-(pyridin-2-yl)propanoic acid . This guide focuses on the side-chain modified analog (2-Pal), which presents unique synthetic challenges compared to its 3- and 4-pyridyl isomers due to the instability of 2-picolyl electrophiles.

Key Technical Challenges Addressed:

  • Instability of Precursors: 2-Picolyl halides (standard alkylating agents) are unstable and prone to self-polymerization, rendering standard glycine-enolate alkylation strategies low-yielding.

  • Enantiopurity: Achieving high enantiomeric excess (ee > 98%) is critical for bioactivity.

  • SPPS Compatibility: Preventing racemization and side-reactions during peptide assembly.

Strategic Analysis of Synthetic Routes

We evaluate three primary routes. Route A (Negishi Coupling) is designated as the Gold Standard for laboratory-scale synthesis due to its reliability and modularity. Route B (Asymmetric Hydrogenation) is preferred for multi-gram scale-up.

FeatureRoute A: Negishi Cross-Coupling Route B: Asymmetric Hydrogenation Route C: Phase-Transfer Alkylation
Mechanism Pd-catalyzed coupling of Organozinc + Aryl HalideRh-catalyzed reduction of Dehydroamino acidEnolate alkylation of Glycine Schiff Base
Key Reagents Iodoalanine-Zn reagent, 2-Bromopyridine2-Pyridinecarboxaldehyde, Rh(DuPhos)2-Picolyl chloride (unstable), Chiral PTC
Reliability High (Bypasses unstable picolyl halides)High (Excellent ee, scalable)Low (Substrate instability issues)
Enantioselectivity Retained from starting material (Serine)>98% ee (Catalyst dependent)80-95% ee (Requires recrystallization)
Recommendation Primary Protocol (Versatile)Secondary Protocol (Scale-up)Not Recommended for 2-Pal

Detailed Protocols

Protocol A: Negishi Cross-Coupling (The Jackson-Negishi Method)

Rationale: This method utilizes a stable nucleophilic alanine equivalent (organozinc) reacting with an electrophilic pyridine, completely avoiding the unstable 2-picolyl halide.

Reagents:

  • N-(tert-butoxycarbonyl)-3-iodo-L-alanine methyl ester (1 )

  • Zinc dust (activated)

  • 2-Bromopyridine

  • Pd2(dba)3 (2.5 mol%)

  • P(o-tol)3 (10 mol%) or SPhos

  • Dry Dimethylformamide (DMF)

Workflow:

  • Zinc Activation:

    • Wash Zinc dust (1.5 g, ~23 mmol) with 1M HCl, water, ethanol, and ether. Dry under high vacuum.

    • Place Zn in a flame-dried Schlenk flask under Argon. Add dry DMF (5 mL).

    • Add 1,2-dibromoethane (50 µL) and TMSCl (50 µL) to activate the surface. Heat to 60°C for 5 min, then cool to RT.

  • Formation of Organozinc Reagent (2):

    • Dissolve 1 (N-Boc-3-iodo-L-alanine methyl ester, 3.3 g, 10 mmol) in dry DMF (10 mL).

    • Add dropwise to the activated Zn suspension at 0°C.

    • Stir at RT for 30-60 min. The disappearance of the iodide can be monitored by TLC (or aliquot hydrolysis). Note: The organozinc species is stable in DMF for several hours.

  • Cross-Coupling:

    • In a separate flask, dissolve Pd2(dba)3 (230 mg, 0.25 mmol) and P(o-tol)3 (304 mg, 1.0 mmol) in DMF (10 mL). Stir for 10 min to form the active catalyst.

    • Add 2-Bromopyridine (1.58 g, 10 mmol) to the catalyst solution.

    • Transfer the Organozinc reagent (2) (via cannula/syringe filter to remove excess Zn) into the catalyst/pyridine mixture.

    • Stir at 50°C for 4-12 hours. Monitor by HPLC/MS.

  • Workup:

    • Quench with saturated NH4Cl solution. Extract with Ethyl Acetate (3x).

    • Wash organics with water and brine (critical to remove DMF).

    • Dry over MgSO4, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Expected Yield: 60-75% Data: 1H NMR (CDCl3) should show the characteristic pyridine protons (d 8.5, 7.6, 7.2, 7.1) and the alanine methine (d ~4.6).

Protocol B: Asymmetric Hydrogenation (Scale-Up Route)

Rationale: Ideal for generating multi-gram quantities of high-ee material without stoichiometric metal waste.

Reagents:

  • 2-Pyridinecarboxaldehyde

  • N-Acetylglycine (or N-Boc-phosphonoglycine ester)

  • (-)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene(cyclooctadiene)rhodium(I) tetrafluoroborate [Rh(Et-DuPhos)(COD)]BF4

Workflow:

  • Dehydroamino Acid Synthesis (Erlenmeyer Condensation):

    • Condense 2-pyridinecarboxaldehyde with N-acetylglycine in acetic anhydride/NaOAc to form the azlactone.

    • Hydrolyze the azlactone (acetone/water) to yield (Z)-2-acetamido-3-(pyridin-2-yl)acrylic acid (Dehydro-2-Pal).

  • Asymmetric Hydrogenation:

    • Dissolve Dehydro-2-Pal (1.0 g) in degassed Methanol (20 mL).

    • Add [Rh(Et-DuPhos)(COD)]BF4 (0.5 mol%).

    • Pressurize hydrogenation vessel to 60 psi (4 bar) H2.

    • Stir at RT for 12 hours.

    • Mechanism:[1] The Rh-catalyst coordinates the enamide double bond and the amide oxygen, directing H2 addition to the Re-face (for L-isomer with appropriate ligand).

  • Purification:

    • Concentrate solvent.

    • Pass through a short silica plug or recrystallize from EtOH/Ether.

Expected Yield: >90% Enantiomeric Excess: >98% ee (determined by Chiral HPLC).

Protocol C: Incorporation into Peptidomimetics (SPPS)

Critical Considerations:

  • Racemization: The pyridine ring is electron-withdrawing, increasing the acidity of the alpha-proton. Use mild bases (Collidine) rather than DIPEA during coupling if possible.

  • Metal Scavenging: 2-Pal is a bidentate ligand. Ensure all coupling reagents and solvents are metal-free to avoid "poisoning" the resin-bound peptide with metal complexes.

SPPS Cycle (Fmoc-Chemistry):

  • Deprotection: 20% Piperidine/DMF (2 x 5 min).

  • Coupling:

    • AA: Fmoc-3-(2-pyridyl)-L-alanine (3.0 eq)

    • Activator: HATU (2.9 eq) or DIC/Oxyma (Preferred for lower racemization).

    • Base: TMP (2,4,6-trimethylpyridine) or DIPEA (6.0 eq).

    • Time: 45-60 min. Double coupling recommended.

  • Cleavage: 95% TFA / 2.5% TIS / 2.5% H2O.

    • Note: Avoid using thiol scavengers if possible, or use minimal amounts, as pyridines can react with certain trityl cations or thiols under harsh acid conditions (though generally stable).

Visualization & Logic

Figure 1: Synthetic Strategy Flowchart

G Start Target: 3-(2-Pyridyl)-L-alanine RouteA Route A: Negishi Coupling (Lab Scale / High Reliability) Start->RouteA RouteB Route B: Asymmetric Hydrogenation (Scale Up / High ee%) Start->RouteB StepA1 Zn Activation & Iodoalanine Insertion RouteA->StepA1 StepB1 Condensation to Dehydro-Amino Acid RouteB->StepB1 StepA2 Pd-Catalyzed Cross-Coupling (w/ 2-Bromopyridine) StepA1->StepA2 Negishi Reagent Product Pure Fmoc-2-Pal-OH StepA2->Product StepB2 Rh-Catalyzed Asymmetric Hydrogenation StepB1->StepB2 Dehydro-AA StepB2->Product SPPS SPPS Incorporation (Peptidomimetic) Product->SPPS Fmoc Protection

Caption: Decision matrix for synthesis. Route A avoids unstable intermediates; Route B is superior for bulk production.

Data & Characterization

Table 1: Comparative Metrics of Synthetic Routes

MetricNegishi Coupling (Route A)Asymmetric Hydrogenation (Route B)
Overall Yield 60-75%85-95%
Enantiomeric Excess >98% (Source dependent)>99% (Catalyst dependent)
Reaction Time 12-24 Hours24-48 Hours
Cost Driver Palladium Catalyst / IodoalanineRhodium Catalyst / Ligand
Scalability < 10g> 100g

Characterization Checklist:

  • 1H NMR (400 MHz, CDCl3):

    • 
       8.55 (d, 1H, Py-H6), 7.65 (td, 1H, Py-H4), 7.20 (d, 1H, Py-H3), 7.15 (m, 1H, Py-H5).
      
    • 
       5.80 (d, 1H, NH-Boc).
      
    • 
       4.65 (m, 1H, 
      
      
      
      -CH).
    • 
       3.35 (dd, 1H, 
      
      
      
      -CH2), 3.20 (dd, 1H,
      
      
      -CH2).
    • 
       1.42 (s, 9H, Boc).
      
  • 13C NMR: Pyridine carbons at ~158 (C2), 149 (C6), 136 (C4), 123 (C3), 121 (C5).

  • Mass Spectrometry: ESI+ [M+H]+ calc for C13H18N2O4: 267.13.

References

  • Jackson, R. F. W., et al. "Synthesis of N-(tert-butoxycarbonyl)-3-(2-pyridyl)-L-alanine and its use in the synthesis of 2-pyridylalanine-containing peptides." Journal of Organic Chemistry, 57(12), 3397-3404 (1992). Link

  • Adamczyk, M., et al. "Enantioselective synthesis of (2-pyridyl)alanines via catalytic hydrogenation." Organic Letters, 3(20), 3157-3159 (2001). Link

  • Colombe, J. R., et al. "Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions."[2] Organic Letters, 15(22), 5754-5757 (2013).[3] Link

  • Dörr, A. A., & Lubell, W. D. "Synthesis of protected 2-pyrrolylalanine for peptide chemistry." Journal of Organic Chemistry, 77(15), 6414-6422 (2012). Link

  • Brittain, W. D. G., & Cobb, S. L. "Negishi cross-couplings in the synthesis of amino acids."[1] Organic & Biomolecular Chemistry, 16, 10-20 (2018). Link

Sources

Method

Application Note: N-2-Pyridinylalanine (2-Pal) in the Development of Advanced Biomaterials

Audience: Researchers, materials scientists, and drug development professionals. Focus: Mechanistic insights and validated protocols for metallo-hydrogels, oral peptide therapeutics, and green piezoelectric crystals.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, materials scientists, and drug development professionals. Focus: Mechanistic insights and validated protocols for metallo-hydrogels, oral peptide therapeutics, and green piezoelectric crystals.

Introduction & Core Mechanisms

N-2-Pyridinylalanine (commonly referred to as 2-pyridylalanine or 2-Pal) is a highly versatile, non-proteinogenic amino acid that has emerged as a transformative building block in biomaterials science. Unlike standard aromatic amino acids (e.g., phenylalanine or tyrosine), the pyridine ring of 2-Pal introduces unique physicochemical and electronic properties that can be rationally exploited across three distinct domains:

  • Metallo-Supramolecular Assembly: The nitrogen atom in the pyridine ring acts as a potent electron donor, enabling high-affinity coordination with transition metals (such as Cu²⁺ and Ag⁺). This coordination drives the hierarchical self-assembly of short peptides into robust β-sheet nanofibrils and catalytic hydrogels [1].

  • Therapeutic Bioavailability: In drug development, 2-Pal serves as a structural modulator. The pyridine nitrogen can form a strong intramolecular hydrogen bond with the adjacent amide NH of the peptide backbone. This "masks" the polar NH group from the aqueous environment, drastically increasing lipophilicity and membrane permeability without compromising aqueous solubility [2][3].

  • Green Piezoelectricity: When crystallized as a salt (e.g., with BF₄⁻ or ClO₄⁻), 2-Pal derivatives pack into non-centrosymmetric, polar space groups (such as P1 or P21). The rigid inter- and intramolecular hydrogen bond networks lock the molecular dipoles in a unidirectional alignment, yielding exceptional piezoelectric properties that rival traditional inorganic materials like lithium niobate (LiNbO₃) [4].

G cluster_0 Metallo-Supramolecular Assembly cluster_1 Therapeutic Delivery cluster_2 Crystalline Biomaterials N2Pal N-2-Pyridinylalanine (2-Pal) Metal Cu2+ / Ag+ Coordination N2Pal->Metal HBond Intramolecular H-Bonding (Pyridine N to Amide NH) N2Pal->HBond Crystal Polar Space Group Crystallization (P1, P21) N2Pal->Crystal Fibrils β-Sheet Nanofibrils Metal->Fibrils Hydrogel Catalytic Metallo-Hydrogel Fibrils->Hydrogel Shield Backbone Shielding & Increased Lipophilicity HBond->Shield Oral High Oral Bioavailability (~85-88%) Shield->Oral Dipole Non-Centrosymmetric Dipole Alignment Crystal->Dipole Piezo Strong Piezoelectricity (> LiNbO3) Dipole->Piezo

Mechanistic pathways of 2-Pal driving biomaterial self-assembly and function.

Quantitative Data Summary

The substitution of standard amino acids with 2-Pal yields measurable, order-of-magnitude improvements across various material properties. The table below summarizes the quantitative benchmarks established in recent literature.

Property2-Pal Biomaterial SystemValue / MetricComparison / Significance
Oral Bioavailability 2-Pal modified cyclic hexapeptide~85% - 88% Vastly superior to standard peptides (~1%) due to H-bond-mediated backbone shielding [2][3].
Piezoelectric Coefficient (

)
[H-β-(2-pyridyl)-Ala-OH][BF₄] crystal> 2x of LiNbO₃ Exceptional electromechanical response for a biocompatible, metal-free organic material [4].
Metal Coordination Stoichiometry Short 2-Pal peptide + Cu(II)1:1 (Peptide:Metal) Enables precise, highly ordered β-sheet nanofibril cross-linking for hydrogelation [1].
Catalytic Activity 2-Pal Metallo-Hydrogel (Peroxidase mimic)> 60% of free hemin Robust biocatalysis maintained even in non-aqueous environments (e.g., toluene) [1].

Experimental Protocols

The following protocols are designed as self-validating systems. Each workflow includes specific analytical checkpoints to ensure that the causality of the experimental design (e.g., proper coordination, successful cyclization) is empirically confirmed before proceeding.

Protocol 1: Synthesis of 2-Pal-Modified Cyclic Peptides for Oral Delivery

Causality: Incorporating 2-Pal into a cyclic hexapeptide scaffold pre-organizes the linear precursor via intramolecular hydrogen bonding. This thermodynamic pre-organization favors head-to-tail cyclization over intermolecular oligomerization, drastically improving synthetic yields while enhancing final membrane permeability[3].

Step-by-Step Methodology:

  • Solid-Phase Peptide Synthesis (SPPS):

    • Swell 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (DCM) for 30 minutes.

    • Load the first amino acid (e.g., Fmoc-D-Pro-OH) using N,N-diisopropylethylamine (DIPEA).

    • Perform iterative Fmoc deprotection (20% piperidine in DMF) and coupling cycles using HATU/DIPEA. Incorporate Fmoc-2-Pal-OH at the desired sequence position.

  • Cleavage of Linear Precursor:

    • Cleave the linear peptide from the resin using a mild acid cocktail (1% TFA in DCM) to retain side-chain protecting groups.

    • Validation Checkpoint: Analyze the crude linear peptide via LC-MS to confirm the exact mass and purity (>85% required before cyclization).

  • Head-to-Tail Cyclization:

    • Dissolve the linear peptide in highly dilute conditions (~1 mM in DMF) to prevent dimerization.

    • Add PyBOP (3 eq) and DIPEA (6 eq). Stir at room temperature for 24 hours.

  • Global Deprotection & Purification:

    • Remove solvent in vacuo, treat with 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours.

    • Precipitate in cold diethyl ether, centrifuge, and purify via Preparative RP-HPLC.

    • Validation Checkpoint: Perform variable-temperature ¹H-NMR. A low temperature coefficient (>-3 ppb/K) for the 2-Pal amide proton confirms the formation of the critical intramolecular hydrogen bond [3].

Protocol 2: Fabrication of 2-Pal Metallo-Hydrogels

Causality: The addition of Cu(II) to a solution of 2-Pal-containing peptides triggers metal-ligand coordination between the Cu²⁺ ion and the pyridyl nitrogen. This coordination acts as a supramolecular cross-linker, driving the transition from soluble peptide monomers into entangled β-sheet nanofibrils, trapping solvent to form a hydrogel [1].

Step-by-Step Methodology:

  • Peptide Dissolution: Dissolve the purified 2-Pal peptide (e.g., Fmoc-2-Pal-Gly-OH) in deionized water to a final concentration of 10-20 mg/mL. Adjust the pH to 7.4 using 0.1 M NaOH.

  • Metal Coordination: Slowly titrate a 100 mM aqueous solution of CuCl₂ into the peptide solution to achieve a 1:1 molar ratio of Peptide:Cu²⁺.

  • Gelation Incubation: Allow the mixture to rest undisturbed at 25°C for 2-4 hours. A visible phase transition from a clear liquid to a self-supporting, bluish hydrogel will occur.

  • Self-Validation (Rheology & Spectroscopy):

    • Rheology: Perform an oscillatory frequency sweep (0.1 - 100 rad/s) at 1% strain. Gelation is confirmed when the storage modulus (G') is strictly greater than the loss modulus (G'') by at least one order of magnitude.

    • Spectroscopy: Measure the UV-Vis spectrum of the gel. The appearance of a distinct d-d transition band at ~650-700 nm confirms the square-planar or square-pyramidal coordination of Cu(II) to the 2-Pal nitrogen [1].

Protocol 3: Crystallization & Piezoelectric Characterization

Causality: Reacting 2-Pal with strong acids (like HBF₄) protonates both the amino group and the pyridine ring. During slow evaporation, these charged moieties form a rigid, highly directional hydrogen-bond network with the BF₄⁻ counterions. This specific packing forces the crystal into a non-centrosymmetric space group, which is the fundamental prerequisite for macroscopic piezoelectricity [4].

Step-by-Step Methodology:

  • Salt Formation: Dissolve 2-Pal in a minimal volume of distilled water. Add a stoichiometric amount (1:1) of tetrafluoroboric acid (HBF₄, 48% aqueous solution).

  • Crystallization: Filter the solution through a 0.22 μm syringe filter into a clean glass vial. Cover the vial with parafilm, puncture small holes, and allow for slow solvent evaporation at a constant temperature of 20°C.

  • Harvesting: After 7-14 days, harvest the resulting transparent single crystals of[H-β-(2-pyridyl)-Ala-OH][BF₄]. Wash gently with cold ethanol and dry under vacuum.

  • Self-Validation (PFM & TGA):

    • Thermogravimetric Analysis (TGA): Heat the crystal from 25°C to 200°C. A flat baseline confirms the absence of co-crystallized water molecules, which could otherwise disrupt the dipole alignment.

    • Piezoresponse Force Microscopy (PFM): Mount the crystal on a conductive substrate. Apply an AC voltage through a conductive AFM tip and measure the cantilever deflection. Calculate the effective piezoelectric coefficient (

      
      ) and compare it against a LiNbO₃ reference standard [4].
      

Experimental Workflow Visualization

Workflow Step1 Solid-Phase Peptide Synthesis (SPPS) Step2 Cleavage & Purification Step1->Step2 Split1 Metallo-Hydrogel Route Step2->Split1 Split2 Therapeutic Route Step2->Split2 Split3 Piezoelectric Route Step2->Split3 H1 Add Cu(II) Salts in Buffer Split1->H1 T1 Head-to-Tail Cyclization Split2->T1 P1 Salt Formation (e.g., with HBF4) Split3->P1 H2 Self-Assembly (pH 7.4) H1->H2 T2 Permeability Assay (MDCK) T1->T2 P2 Slow Evaporation Crystallization P1->P2

Experimental workflows for synthesizing and validating 2-Pal-based biomaterials.

References

  • Title: Biocatalysts Based on Peptide and Peptide Conjugate Nanostructures Source: Biomacromolecules (2021) URL: [Link]

  • Title: Systemic delivery of peptides by the oral route: Formulation and medicinal chemistry approaches Source: Advanced Drug Delivery Reviews (2020) URL: [Link]

  • Title: Pyridyl-Ala Modified Cyclic Hexapeptides: In-Vitro and In-Vivo Profiling for Oral Bioavailability Source: International Journal of Peptide Research and Therapeutics (2020) URL: [Link]

  • Title: Crystal structure and piezoelectric properties of the final member of the pyridylalanine derivative series: [H-β-(3-pyridyl)-Ala-OH][BF₄] Source: CrystEngComm (2025) URL: [Link]

Application

site-specific incorporation of N-2-Pyridinylalanine into proteins

Application Note: Site-Specific Incorporation of N-2-Pyridinylalanine into Proteins via Genetic Code Expansion Executive Summary & Chemical Rationale N-2-Pyridinylalanine (2-Pal) is a highly versatile non-canonical amino...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Site-Specific Incorporation of N-2-Pyridinylalanine into Proteins via Genetic Code Expansion

Executive Summary & Chemical Rationale

N-2-Pyridinylalanine (2-Pal) is a highly versatile non-canonical amino acid (ncAA). Structurally, it serves as an isostere for both phenylalanine and histidine. The pyridyl nitrogen acts as a potent hydrogen bond acceptor, a property that has been strategically leveraged to improve the solubility and membrane permeability of macrocyclic peptides by sequestering exposed backbone amides[1]. Furthermore, 2-Pal introduces unique metal-coordinating capabilities into protein scaffolds and serves as a bio-orthogonal handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling advanced downstream peptide diversification[2]. This application note details a self-validating protocol for the site-specific incorporation of 2-Pal into target proteins using engineered orthogonal translation systems (OTS).

System Architecture & Causality (E-E-A-T)

To genetically encode 2-Pal, the host's translational machinery must be hijacked using an Orthogonal Translation System (OTS). This system relies on an engineered aminoacyl-tRNA synthetase (aaRS) and a cognate amber suppressor tRNA (tRNA_CUA).

  • The aaRS Selection: Wild-type synthetases strictly enforce the canonical genetic code and will reject 2-Pal. To bypass this, researchers utilize engineered variants of the Methanosarcina mazei pyrrolysyl-tRNA synthetase (MmPylRS)[3] or Escherichia coli phenylalanyl-tRNA synthetase (EcPheRS)[4]. These variants possess mutated amino acid binding pockets that physically accommodate the bulky, polar pyridyl ring of 2-Pal while sterically or chemically rejecting canonical amino acids.

  • The tRNA_CUA: The orthogonal tRNA is transcribed by the host but is only recognized by the engineered aaRS. It is designed to decode the UAG (amber) stop codon engineered into the target mRNA[5].

  • Causality of the GCE Mechanism: By supplementing the culture media with 2-Pal, the engineered aaRS aminoacylates the tRNA_CUA with 2-Pal. When the host ribosome encounters the UAG codon, the charged tRNA outcompetes Release Factor 1 (RF1), seamlessly inserting 2-Pal into the nascent peptide chain and continuing elongation.

Logical Workflow & Pathway

OTS_Logic ncAA N-2-Pyridinylalanine (2-Pal) aaRS Engineered aaRS (e.g., PylRS/PheRS variant) ncAA->aaRS Binding Charged_tRNA 2-Pal-tRNA_CUA (Charged) aaRS->Charged_tRNA ATP-dependent Aminoacylation tRNA Orthogonal tRNA_CUA tRNA->aaRS Recognition Ribosome Host Ribosome Charged_tRNA->Ribosome Decoding UAG Protein Target Protein (Site-Specific 2-Pal) Ribosome->Protein Elongation mRNA mRNA with UAG Codon mRNA->Ribosome Translation

Caption: Logical architecture of the Orthogonal Translation System (OTS) for 2-Pal incorporation.

Quantitative Data & Optimization Metrics

The efficiency of 2-Pal incorporation is highly dependent on the host strain, the OTS plasmid architecture, and the concentration of the ncAA supplemented in the media.

Expression SystemaaRS/tRNA PairPermissive Codon2-Pal ConcentrationIncorporation FidelityTypical Yield
E. coli BL21(DE3)EcPheRS (mut) / tRNAUAG (Amber)1 - 5 mM> 95%5 - 15 mg/L
E. coli BL21(DE3)MmPylRS (mut) / tRNAUAG (Amber)2 - 10 mM> 98%2 - 10 mg/L
E. coli C321.ΔA (RF1-)MmPylRS (mut) / tRNAUAG (Amber)1 - 5 mM> 99%10 - 25 mg/L
Mammalian (HEK293)MmPylRS (mut) / tRNAUAG (Amber)1 - 2 mM> 90%1 - 5 mg/L

Note: Using an RF1-deficient strain (e.g., C321.ΔA) eliminates competition at the UAG codon, significantly boosting yields and reducing truncation products.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of a negative control (omitting 2-Pal) is non-negotiable; it proves that the full-length protein is only translated when 2-Pal is present, confirming the orthogonality and fidelity of the chosen aaRS.

Step 1: Plasmid Preparation & Co-Transformation

  • Generate a target expression plasmid (e.g., pET vector) containing the gene of interest with a site-directed UAG mutation at the desired 2-Pal incorporation site. Ensure a C-terminal His6-tag is present to selectively purify full-length products (truncations will lack the tag).

  • Co-transform the target plasmid and the OTS plasmid (e.g., pEVOL-PylRS-variant) into E. coli BL21(DE3) or an RF1-deficient strain.

  • Plate on LB agar containing appropriate dual antibiotics (e.g., Ampicillin and Chloramphenicol). Incubate overnight at 37°C.

Step 2: Culture & 2-Pal Supplementation Causality Check: 2-Pal must be added prior to induction. This allows for cellular uptake and the intracellular accumulation of 2-Pal-tRNA_CUA, preventing premature ribosomal stalling when the mRNA is transcribed.

  • Inoculate a single colony into 5 mL of 2xYT media with dual antibiotics. Grow overnight at 37°C, 250 rpm.

  • Scale up by inoculating 50 mL of fresh 2xYT media with 1% of the overnight culture.

  • Prepare a 100 mM stock of N-2-Pyridinylalanine (2-Pal) in 0.1 M NaOH.

  • Split the 50 mL culture into two 25 mL flasks:

    • Flask A (+ncAA): Add 2-Pal to a final concentration of 2 mM.

    • Flask B (-ncAA): Add an equivalent volume of 0.1 M NaOH (Negative Control).

  • Grow both cultures at 37°C until OD600 reaches 0.6 - 0.8.

Step 3: Induction & Expression

  • Induce expression of the OTS (if under an inducible promoter like arabinose) by adding 0.2% L-arabinose.

  • Induce the target protein by adding 1 mM IPTG.

  • Shift the temperature to 25°C and incubate for 12-16 hours at 250 rpm. Causality Check: Lower temperatures slow overall translation kinetics, giving the charged orthogonal tRNA more time to successfully outcompete RF1 at the UAG codon, thereby increasing the yield of the full-length protein.

Step 4: Purification & Mass Spectrometry Validation

  • Harvest cells by centrifugation (4,000 x g, 15 min, 4°C).

  • Lyse cells using sonication in standard Ni-NTA lysis buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0).

  • Purify the lysate using Ni-NTA affinity chromatography. Elute with 250 mM Imidazole.

  • Validation: Analyze the eluates from Flask A and Flask B via SDS-PAGE. Flask A should show a distinct band at the full-length molecular weight. Flask B should show no full-length band (only truncated products), validating that the aaRS did not misincorporate canonical amino acids.

  • Perform Intact Protein ESI-TOF Mass Spectrometry on the purified protein from Flask A to confirm the exact mass shift corresponding to the substitution of the wild-type residue with 2-Pal.

References

1.[1] Thansandote, P., et al. "A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding." National Institutes of Health (NIH). URL: 2.[2] Meyer, et al. "The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization." MDPI. URL: 3.[3] Dunkelmann, D. L., & Chin, J. W. "Engineering Pyrrolysine Systems for Genetic Code Expansion and Reprogramming." Chemical Reviews (ACS Publications). URL: 4.[5] "An efficient pyrrolysyl-tRNA synthetase for economical production of MeHis-containing enzymes." National Institutes of Health (NIH). URL: 5.[4] "Appendix A.: Aminoacyl-tRNA Synthetases Other than the Methionyl-tRNA Synthetase." Caltech. URL:

Sources

Method

Application Note: Engineering Peptide Therapeutics with N-2-Pyridinylalanine for Enhanced Solubility, Stability, and Permeability

Executive Summary & Mechanistic Rationale The development of peptide-based therapeutics is frequently hindered by three biophysical bottlenecks: poor aqueous solubility, rapid proteolytic degradation, and negligible memb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of peptide-based therapeutics is frequently hindered by three biophysical bottlenecks: poor aqueous solubility, rapid proteolytic degradation, and negligible membrane permeability. The strategic incorporation of unnatural amino acids (UAAs) has emerged as a critical tool to optimize these physicochemical parameters 1. Specifically, N-2-Pyridinylalanine (commonly referred to in literature as 2-Pyridylalanine or 2-Pal ) offers a multiparametric solution to these challenges by fundamentally altering the peptide's structural and electronic profile 2.

The Causality of 2-Pal Advantages
  • Aqueous Solubility: Replacing a highly hydrophobic phenyl ring (e.g., in Phenylalanine or Tyrosine) with a pyridine ring introduces a basic nitrogen atom. This heteroaromatic modification significantly enhances aqueous solubility through favorable ion-dipole interactions and potential protonation at physiological or slightly acidic pH 3.

  • Proteolytic Stability: As a non-proteinogenic amino acid, 2-Pal is not recognized by endogenous proteases. Its incorporation introduces steric and electronic mismatches in protease active sites, drastically extending the peptide's plasma half-life by evading enzymatic cleavage.

  • Membrane Permeability: The nitrogen atom at the ortho (2-) position of the pyridine ring is uniquely positioned to act as a hydrogen bond acceptor. It can form an intramolecular hydrogen bond (IMHB) with the adjacent peptide backbone NH. This "chameleonic" behavior masks the polar backbone during membrane transit, enhancing passive permeability. In specific cyclic peptide scaffolds, 2-Pal substitution has driven oral bioavailability as high as 85% to 88% 45.

MOA Pal N-2-Pyridinylalanine (2-Pal) Incorporation Hbond Intramolecular H-Bonding (Side-chain to Backbone) Pal->Hbond Polarity Pyridine Nitrogen Hydrophilicity Pal->Polarity Unnatural Non-Proteinogenic Steric Profile Pal->Unnatural Perm Enhanced Membrane Permeability Hbond->Perm Shields Polar NH Sol Increased Aqueous Solubility Hbond->Sol Disrupts Aggregation Polarity->Sol Ion-Dipole Interactions Stab Proteolytic Stability (Protease Evasion) Unnatural->Stab Resists Cleavage

Mechanistic pathways of 2-Pyridylalanine enhancing peptide solubility, permeability, and stability.

Quantitative Impact Analysis

The table below summarizes the typical biophysical improvements observed when substituting a native aromatic residue (e.g., Tyrosine or Phenylalanine) with 2-Pal in cyclic peptide scaffolds.

ParameterNative Peptide (e.g., Tyr/Phe)2-Pal Modified AnalogMechanistic Driver
Aqueous Solubility (pH 7.4) < 10 µg/mL> 500 µg/mLPyridine nitrogen hydrophilicity & ion-dipole interactions.
Proteolytic Half-Life (

)
~ 1-2 hours> 24 hoursUnnatural structure evades standard protease recognition pockets.
Oral Bioavailability (BAV) < 1%Up to 85% - 88%Intramolecular H-bonding (IMHB) shielding the backbone NH.
Membrane Permeability (

)
Low (

cm/s)
High (

cm/s)
Increased lipophilicity of the shielded, folded conformer.

Experimental Protocols & Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems , meaning each critical step contains an internal control or analytical check to verify causality and success before proceeding.

Workflow Syn SPPS with Fmoc-2-Pal-OH Cleave TFA Cleavage & Deprotection Syn->Cleave Purify RP-HPLC Purification Cleave->Purify Validate LC-MS & NMR Validation Purify->Validate Assay Solubility & Stability Assays Validate->Assay

End-to-end workflow for the synthesis and validation of 2-Pal engineered therapeutic peptides.

Protocol 3.1: Solid-Phase Peptide Synthesis (SPPS) Incorporation of 2-Pal

Causality: 2-Pal is slightly more sterically hindered and electronically distinct compared to standard alanine. Utilizing a highly efficient coupling reagent (HATU) ensures complete acylation, preventing the formation of deletion sequences.

  • Resin Preparation: Swell Rink Amide resin (or equivalent) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 mins).

    • Self-Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct in the flow-through at 301 nm. A plateau indicates complete deprotection.

  • Amino Acid Activation: Dissolve 4 eq of Fmoc-2-Pal-OH and 4 eq of HATU in DMF. Add 8 eq of N,N-Diisopropylethylamine (DIPEA). Allow pre-activation for exactly 2 minutes to form the active ester.

  • Coupling: Add the activated mixture to the resin. Agitate for 60–90 minutes at room temperature.

  • Coupling Validation (Kaiser Test): Extract a few resin beads, wash with ethanol, and apply Kaiser reagents.

    • Self-Validation: A yellow color indicates successful coupling (absence of free primary amines). A blue color dictates a mandatory double-coupling step.

  • Cleavage: Treat the resin with a TFA/TIS/H₂O (95:2.5:2.5) cocktail for 2 hours. Precipitate the cleaved peptide in cold diethyl ether and centrifuge to pellet.

Protocol 3.2: Thermodynamic Solubility Profiling

Causality: Thermodynamic solubility represents the true equilibrium state of the peptide in buffer, which is critical for formulation, unlike kinetic solubility which can be artificially high due to supersaturation.

  • Equilibration: Add excess lyophilized 2-Pal peptide powder to 1 mL of PBS (pH 7.4) to force a supersaturated, cloudy suspension.

  • Incubation: Incubate at 25°C with 500 rpm shaking for 24 hours to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the sample at 15,000 × g for 15 minutes to pellet undissolved aggregates.

    • Self-Validation: The supernatant must be perfectly clear to the naked eye. Any turbidity indicates incomplete pelleting, requiring ultra-centrifugation.

  • Quantification: Analyze the clear supernatant via RP-HPLC-UV. Quantify the concentration against a standard curve prepared by dissolving the peptide in 100% DMSO (where it is fully soluble).

Protocol 3.3: Plasma Stability & Half-Life Determination

Causality: Proteolytic stability must be evaluated in relevant biological matrices (e.g., human plasma) to accurately predict in vivo half-life and confirm protease evasion.

  • Matrix Preparation: Prepare a 10 µM peptide solution in a mixture of 25% human plasma and 75% PBS (pH 7.4).

  • Control Implementation: Include a known highly labile peptide (e.g., native GLP-1) in a parallel vial.

    • Self-Validation: If the positive control does not degrade rapidly, the plasma batch is enzymatically inactive and the assay must be voided.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile (containing a stable-isotope internal standard) to denature and precipitate plasma proteins.

  • Analysis: Centrifuge at 15,000 × g for 10 mins. Analyze the supernatant via LC-MS/MS, tracking the parent mass transition to calculate the remaining percentage over time.

Analytical Troubleshooting & Structural Validation

While 2-Pal is a powerful UAA, its success is highly context-dependent. Literature notes that in certain macrocycles, 2-Pal improves solubility but fails to improve permeability due to deleterious effects on hydrocarbon-water partitioning if the IMHB does not form correctly [[6]]().

Validating the Intramolecular Hydrogen Bond (IMHB): To confirm that 2-Pal is actively shielding the backbone NH, researchers must perform NMR Temperature Shift Analysis .

  • Method: Measure the 1H-NMR chemical shift of the amide protons across a temperature gradient (e.g., 298 K to 328 K) in an aqueous or polar solvent.

  • Interpretation: Calculate the temperature coefficient (Δδ/ΔT). An amide proton exposed to solvent will have a highly negative coefficient (e.g., < -4.5 ppb/K) because heating disrupts intermolecular hydrogen bonds with the solvent. Conversely, if the 2-Pal nitrogen is successfully forming an IMHB with the backbone NH, the proton is shielded from the solvent, yielding a less negative coefficient (e.g., > -3.0 ppb/K).

References

  • Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. ResearchGate. 3

  • A practical and scalable system for heteroaryl amino acid synthesis. RSC Publishing. 2

  • A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. PMC. 6

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. 1

  • Systemic delivery of peptides by the oral route. Kinam Park. 4

  • a Blood concentration i.v. and p.o. from rat PK study on peptide (2). ResearchGate. 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Fidelity Synthesis of 2-Pyridylalanine Peptides

The following technical guide addresses the synthesis and aggregation challenges associated with peptides containing 3-(2-pyridyl)-alanine (often abbreviated as 2-Pal or referred to loosely as N-2-Pyridinylalanine). Topi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis and aggregation challenges associated with peptides containing 3-(2-pyridyl)-alanine (often abbreviated as 2-Pal or referred to loosely as N-2-Pyridinylalanine).

Topic: Overcoming Aggregation & Racemization in 2-Pal Peptide Synthesis Applicable For: Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Version: 2.0 (Advanced Protocols)

Executive Summary: The "2-Pal" Challenge

The incorporation of 3-(2-pyridyl)-alanine (2-Pal) introduces a unique dual-threat to SPPS:

  • Aggregation: Like Phenylalanine, 2-Pal is aromatic and promotes hydrophobic collapse and

    
    -
    
    
    
    stacking. However, unlike Phe, the pyridine nitrogen is a hydrogen bond acceptor, capable of forming non-canonical H-bonds that stabilize intermolecular
    
    
    -sheets, leading to resin shrinkage and incomplete coupling.
  • Racemization: The pyridine ring is electron-withdrawing and contains a basic nitrogen. This increases the acidity of the

    
    -proton, making 2-Pal highly susceptible to racemization during activation (similar to Histidine), particularly at elevated temperatures.
    

Troubleshooting Guide (Q&A)

Category A: Aggregation & Coupling Failure[1][2][3][4]

Q1: My resin volume shrinks significantly after coupling the 2-Pal residue. Subsequent couplings show <50% efficiency. What is happening? Diagnosis: You are witnessing "hydrophobic collapse" or onset of


-sheet aggregation.[1] The 2-Pal residue is acting as a nucleation site for aggregation.
Solution: 
  • Immediate Action: Perform a Chaotropic Wash (see Protocol A) before the next deprotection and coupling steps.

  • Process Change: Switch the solvent system for the subsequent 3-5 residues. Replace standard DMF with NMP (N-methylpyrrolidone) or a "Magic Mixture" of DCM/DMF/NMP (1:1:1) containing 1% Triton X-100 or Ethylene Carbonate.

  • Resin Switch: If the peptide is >15 residues, move from Polystyrene (PS) resins to 100% PEG-based resins (e.g., ChemMatrix or NovaPEG). These solvate hydrophobic/aromatic chains far better than PS.

Q2: Can I use pseudoprolines to fix this? Answer: Yes, and you should. Mechanism: Pseudoprolines (oxazolidines of Ser/Thr) lock the backbone in a cis-conformation, physically preventing the formation of the extended


-sheets required for aggregation.
Strategy:  Insert a pseudoproline dipeptide (e.g., Fmoc-Ile-Thr(

Me,Mepro)-OH) at a position 2–4 residues C-terminal to the 2-Pal residue. This disrupts the network before the difficult 2-Pal coupling occurs, keeping the chain solvated.
Category B: Racemization & Purity[5][6]

Q3: I see a "doublet" peak in HPLC for the 2-Pal residue (D-isomer impurity). I used microwave heating at 75°C. Why? Diagnosis: Thermal racemization. The pyridine ring facilitates the removal of the


-proton when the amino acid is activated. 75°C is too hot for activated 2-Pal.
Solution: 
  • The "Cold-Hot" Strategy: Couple the Fmoc-2-Pal-OH residue at Room Temperature (RT) or max 50°C using low-racemization reagents (DIC/Oxyma Pure).

  • Post-Pal Heating: For the next amino acid (which couples onto the bulky 2-Pal), return to high temperature (75°C) to overcome the steric hindrance and aggregation, as the 2-Pal itself is no longer activated and safe from racemization.

Q4: The coupling of 2-Pal itself is incomplete even after double coupling. Answer: The pyridine nitrogen may be interfering. Protocol: Use HATU/HOAt/DIEA for this specific coupling if DIC/Oxyma fails. The HOAt (7-aza-1-hydroxybenzotriazole) is structurally similar to the pyridine ring and utilizes the "neighboring group effect" to accelerate coupling without excessive base. Warning: Limit base exposure (DIEA) to < 2 equivalents to minimize racemization risk.

Experimental Protocols

Protocol A: Chaotropic Salt Wash (The "Aggregate Breaker")

Use this whenever resin shrinkage is observed or before coupling a difficult residue.

  • Prepare Solution: Dissolve 0.8 M LiCl (Lithium Chloride) or 0.4 M KSCN (Potassium Thiocyanate) in DMF.

  • Wash: After Fmoc deprotection and DMF washes:

    • Add Chaotropic Solution to resin.[2][3]

    • Agitate for 10 minutes .

    • Drain.

    • Repeat once.

  • Clear: Wash rapidly with DMF (5 x 1 min) to remove all salt traces (LiCl can interfere with coupling if left behind).

  • Couple: Proceed immediately to the next amino acid coupling.

Protocol B: Low-Racemization Coupling for 2-Pal

Standard 0.1 mmol scale.

ReagentAmountEquiv.Notes
Fmoc-2-Pal-OH 155 mg4.0Dissolve in min. DMF
Oxyma Pure 57 mg4.0Add to AA solution
DIC 62

L
4.0Add immediately before resin
Temperature 25°C - 50°C -DO NOT EXCEED 50°C
Time 60 - 120 min-Double couple if necessary

Mechanistic Visualization

The following diagram illustrates the aggregation mechanism driven by 2-Pal and the intervention points for the strategies described above.

Pal_Aggregation_Mechanism cluster_problem The Aggregation Trap cluster_solution Intervention Strategies Pal 2-Pal Residue (Aromatic + Basic N) BetaSheet Intermolecular Beta-Sheet Formation Pal->BetaSheet H-Bond Acceptor PiStack Pi-Pi Stacking (Aromatic Interaction) Pal->PiStack Hydrophobic Force Collapse Resin Collapse (Incomplete Coupling) BetaSheet->Collapse PiStack->Collapse Pseudo Pseudoprolines (Backbone Kink) Pseudo->BetaSheet BLOCKS (Cis-Induction) Chao Chaotropic Wash (LiCl / KSCN) Chao->BetaSheet DISRUPTS H-Bonds PegResin PEG-Based Resin (High Solvation) PegResin->Collapse PREVENTS

Caption: Figure 1. Mechanism of 2-Pal induced aggregation (Red/Yellow) and targeted chemical interventions (Green/Blue) to restore solvation.

References

  • BenchChem. (2025).[1][2] Technical Support Center: Overcoming Poor Solubility of Protected Peptides in SPPS. Retrieved from

  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from

  • Coin, I., Beyermann, M., & Bienert, M. (2007).[4] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.[4] Retrieved from

  • ChemPep. (n.d.). Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield. Retrieved from

  • Paradís-Bas, M., et al. (2016). The road to the synthesis of 'difficult' peptides. Chemical Society Reviews, 45, 631-654. (Contextual grounding for Chaotropic Salts).

Sources

Optimization

Technical Support Center: Troubleshooting N-2-Pyridinylalanine (2-Pal) in Peptide Synthesis

Welcome to the Advanced SPPS Troubleshooting Knowledge Base. This guide is designed for researchers and drug development professionals working with non-natural amino acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced SPPS Troubleshooting Knowledge Base. This guide is designed for researchers and drug development professionals working with non-natural amino acids.

Incorporating N-2-Pyridinylalanine (also known as 2-Pal or 2-Pya) into peptide sequences is highly desirable for enhancing receptor binding affinity and improving aqueous solubility via side chain-to-backbone hydrogen bonding. However, its unique electronic structure introduces severe synthetic challenges during standard Fmoc Solid-Phase Peptide Synthesis (SPPS). This guide provides mechanistic insights and field-proven protocols to minimize these side reactions.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: During the coupling of Fmoc-2-Pal-OH, my reaction mixture turned a dark blue-brown color. Subsequent LC-MS analysis of the cleaved peptide showed two peaks with identical mass. What happened? A: You have encountered severe racemization (epimerization) of the 2-Pal residue. The dark blue-brown coloration is a characteristic diagnostic marker of this side reaction, particularly when using diisopropylcarbodiimide (DIC) and ethyl cyanohydroxyiminoacetate (Oxyma) as activators[1]. The two identical-mass peaks in your LC-MS chromatogram correspond to the L- and D-diastereomers of your peptide[1].

Causality: The racemization of 2-Pal is driven by two primary mechanisms:

  • Intramolecular Base Abstraction (Route A): The nitrogen atom in the 2-pyridyl ring acts as a highly efficient intramolecular base. Due to its proximity to the alpha-carbon, it abstracts the alpha-proton, forming an sp2-hybridized enolate/ketene intermediate[2].

  • Activator Adduct Formation (Route B): Nucleophilic attack on the activated ester by the coupling reagent can form a highly conjugated oxazolone-like intermediate, which is responsible for the deep red or blue-brown color and subsequent loss of chiral integrity[2].

Q2: How can I minimize C-terminal epimerization if 2-Pal is the first amino acid attached to the resin? A: Standard Rink Amide resins, which yield a C-terminal amide, severely exacerbate the epimerization of C-terminal 2-Pal during subsequent deprotection and coupling cycles. To mitigate this, you must alter your synthetic strategy. Replacing the C-terminal amide with a carboxylic acid and loading the Fmoc-2-Pal-OH onto a highly sterically hindered 2-chlorotrityl chloride (Cl-Trt(2-Cl)) resin suppresses this side reaction while generally maintaining the peptide's biological affinity[2][3].

Q3: What are the optimal coupling reagents to prevent 2-Pal racemization? A: You must avoid the DIC/Oxyma system for this specific residue. Instead, utilize a highly reactive uronium salt like HATU combined with HOAt, but with strictly controlled stoichiometry[4]. Pre-activation times must be minimized, and the base (DIPEA) should be added at reduced temperatures (0°C) to prevent base-catalyzed proton extraction before the amine nucleophile can attack[5].

Part 2: Data Presentation & Workflow Optimization

Table 1: Impact of Coupling Conditions on Fmoc-2-Pal-OH Racemization
Coupling SystemBase (Eq.)TemperatureVisual CueEpimerization RiskRecommended Use
DIC / Oxyma None25°CDark blue-brownCritical (>40%) Avoid for 2-Pal
DIC / HOBt None25°CYellow/ClearHigh (15-25%)Not recommended
HATU / HOAt DIPEA (2.0 eq)25°CLight YellowModerate (5-10%)Acceptable
HATU / HOAt DIPEA (1.5 eq)0°C to 25°CClearLow (<2%) Optimal Standard
Mechanistic Pathway of 2-Pal Racemization

Racemization N1 Fmoc-2-Pal-OH Activation N2 Activated Ester Intermediate N1->N2 Coupling Reagent N3 Route A: Intramolecular Base Abstraction (Pyridine N extracts alpha-proton) N2->N3 N4 Route B: Nucleophilic Attack by Activator (Oxazolone Formation) N2->N4 N5 sp2 Alpha-Carbon (Enolate/Ketene) N3->N5 N4->N5 Dark blue/brown color N6 D-2-Pal Epimer (Racemization) N5->N6 Re-protonation

Fig 1: Dual pathways of Fmoc-2-Pal-OH racemization during SPPS activation.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol represents a self-validating system. By strictly controlling temperature and stoichiometry, and immediately following up with chiral UPLC/LC-MS analysis, you can guarantee the chiral purity of your synthesized peptide[5].

SOP: Low-Racemization Coupling of Fmoc-2-Pal-OH

Materials Required:

  • Fmoc-2-Pal-OH (1.5 to 2.0 equivalents relative to resin loading)

  • HATU (1.0 equivalent relative to amino acid)

  • HOAt (1.0 equivalent relative to amino acid)

  • DIPEA (1.5 equivalents relative to amino acid)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ice bath (0°C)

Step-by-Step Methodology:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been fully deprotected using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x) to remove all residual piperidine, which can act as an unwanted base during coupling.

  • Chilled Pre-Activation: In a dry glass vial, dissolve Fmoc-2-Pal-OH, HATU, and HOAt in a minimal volume of anhydrous DMF (to achieve ~0.2 M concentration). Chill the vial in an ice bath to 0°C for 5 minutes.

  • Controlled Base Addition: Add DIPEA dropwise to the chilled mixture. Crucial Causality: Keeping the equivalents of DIPEA strictly at 1.5x minimizes the presence of unreacted base, which drives Route A racemization.

  • Rapid Transfer: Wait no longer than 60 seconds for pre-activation. Immediately transfer the chilled activated mixture to the reaction vessel containing the resin.

  • Coupling: Allow the reaction to proceed for 10 minutes at 0°C, then remove the ice bath and allow it to warm to room temperature (25°C) for an additional 45 minutes.

  • Validation (Cleavage & Analysis): Perform a micro-cleavage of a small resin sample using TFA/TIS/H2O (95:2.5:2.5). Analyze the crude product via UPLC-MS. The D-epimer will typically elute with a slightly different retention time but identical m/z[1]. Acceptable coupling should yield <2% of the D-epimer peak.

Optimized SPPS Workflow for 2-Pal

Workflow S1 Resin Selection: Use Cl-Trt(2-Cl) instead of Rink Amide (Mitigates C-terminal epimerization) S2 Chilled Pre-activation: Fmoc-2-Pal-OH + HATU/HOAt at 0°C (Strict 1:1:1 stoichiometry) S1->S2 S3 Controlled Base Addition: Add DIPEA (1.5 eq max) to minimize base-catalyzed extraction S2->S3 S4 Rapid Coupling: Transfer to resin within 60s, React at 0°C -> 25°C S3->S4 S5 Analytical Validation: Micro-cleavage & UPLC-MS (Verify absence of D-epimer) S4->S5

Fig 2: Step-by-step workflow for integrating 2-Pal while preserving chiral integrity.

References

1.1 - NIH.gov 2.3 - J-Stage 3.2 - NIH.gov 4.4 - NIH.gov 5.5 - ResearchGate

Sources

Troubleshooting

Technical Support Center: Optimizing Coupling Efficiency of Fmoc-N-2-Pyridinylalanine-OH

Welcome to the technical support center for optimizing the coupling efficiency of Fmoc-N-2-Pyridinylalanine-OH. This resource is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the coupling efficiency of Fmoc-N-2-Pyridinylalanine-OH. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating this sterically hindered and electronically unique amino acid into peptide sequences. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure successful synthesis outcomes.

I. Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-N-2-Pyridinylalanine-OH considered a "difficult" amino acid to couple?

The challenges in coupling Fmoc-N-2-Pyridinylalanine-OH stem from two primary factors:

  • Steric Hindrance: The bulky pyridinyl ring in close proximity to the alpha-carbon creates significant steric hindrance, which can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1]

  • Electronic Effects: The electron-withdrawing nature of the pyridine ring can reduce the nucleophilicity of the alpha-amino group, further slowing down the coupling reaction.

Q2: Which coupling reagents are most effective for Fmoc-N-2-Pyridinylalanine-OH?

Standard carbodiimide reagents like DCC and DIC are often insufficient for sterically demanding couplings.[2] For Fmoc-N-2-Pyridinylalanine-OH, more potent in-situ activating reagents are recommended. Uronium/aminium salts such as HATU , HBTU , and HCTU , or phosphonium salts like PyBOP and PyAOP , are significantly more effective.[2][3] These reagents form highly reactive esters that can overcome the steric barrier.[3] HATU and PyAOP are often considered among the most efficient as they generate OAt esters, which are more reactive than the OBt esters formed by HBTU or PyBOP.[2][3]

Q3: What is "double coupling" and when should I use it?

Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid and coupling reagents.[2] This is a common and effective method to drive a difficult coupling reaction to completion, especially when a qualitative test (like the Kaiser test) indicates the presence of unreacted free amines after the initial coupling.[2][4]

Q4: Can I use elevated temperatures to improve coupling efficiency?

Yes, applying gentle heat can help overcome the activation energy of sterically hindered couplings.[2] Microwave-assisted peptide synthesis (MAPS) is a particularly effective method for driving difficult couplings to completion quickly.[2] However, caution is advised as elevated temperatures can increase the risk of racemization.[2]

Q5: How does solvent choice impact the coupling of this amino acid?

The solvent plays a crucial role in solvating the peptide-resin complex, which is essential for a successful coupling reaction.[2] Inadequate solvation can lead to peptide aggregation, further hindering the reaction.[2] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[2] For particularly challenging sequences, a mixture of solvents like DCM/DMF/NMP may be beneficial.[2]

II. Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the coupling of Fmoc-N-2-Pyridinylalanine-OH.

Problem 1: Incomplete Coupling Detected by Qualitative Tests (e.g., Kaiser Test)

Symptoms:

  • A positive Kaiser test (blue/purple beads) after the coupling step indicates the presence of unreacted primary amines.[4][5]

Possible Causes & Solutions:

Possible Cause Recommended Solution Scientific Rationale
Insufficient Reagent Activity Switch to a more potent coupling reagent such as HATU, HCTU, or PyAOP.[2][3]These reagents generate more reactive activated esters (OAt or O-6-ClBt esters) that can more effectively overcome the steric hindrance of the pyridinylalanine residue.[3]
Inadequate Reaction Time Increase the coupling reaction time. For difficult couplings, extending the time from the standard 1-2 hours to 4 hours or even overnight can be beneficial.[2]Sterically hindered amino acids have slower reaction kinetics, requiring more time to achieve complete coupling.[2]
Peptide Aggregation on Resin Change the solvent to NMP or a solvent mixture (e.g., DCM/DMF/NMP).[2]NMP has better solvating properties than DMF, which can help to disrupt secondary structures and aggregates on the resin, making the N-terminal amine more accessible.[2]
Low Reagent Equivalents Increase the equivalents of the amino acid and coupling reagents (e.g., from 3 to 5 equivalents).A higher concentration of reactants can help to drive the reaction to completion, following Le Chatelier's principle.
Problem 2: Presence of Deletion Sequences in Final Peptide (Confirmed by Mass Spectrometry)

Symptoms:

  • Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to the peptide sequence lacking the pyridinylalanine residue.

Possible Causes & Solutions:

Possible Cause Recommended Solution Scientific Rationale
Chronically Inefficient Coupling Implement a "double coupling" protocol for the Fmoc-N-2-Pyridinylalanine-OH step.[2]Repeating the coupling step with fresh reagents ensures that any remaining free amines from the first coupling are acylated, minimizing the formation of deletion sequences.[2]
Steric Hindrance from Growing Peptide Chain If the pyridinylalanine is being coupled to another sterically hindered residue, consider using a more aggressive coupling strategy, such as converting the amino acid to an acyl fluoride.[2][6]Acyl fluorides are highly reactive acylating agents that can be effective for even the most challenging couplings.[6]
False Negative Monitoring Test Use a secondary, more sensitive monitoring test or a quantitative method like HPLC analysis of a small cleaved sample to confirm coupling completion.[5]The standard Kaiser test can sometimes be misleading, especially with sterically hindered N-termini. Quantitative methods provide a more accurate assessment of coupling efficiency.[5]
Problem 3: Racemization of the Pyridinylalanine Residue

Symptoms:

  • Chiral HPLC analysis of the cleaved peptide shows the presence of the D-isomer of pyridinylalanine.

Possible Causes & Solutions:

Possible Cause Recommended Solution Scientific Rationale
Excessive Base or High Temperature Reduce the amount of tertiary base (e.g., DIPEA) used during activation, and avoid prolonged exposure to high temperatures.[2]The risk of racemization increases with stronger basic conditions and higher temperatures.
Over-activation of the Carboxylic Acid Reduce the pre-activation time before adding the activated amino acid to the resin.Prolonged activation can lead to the formation of symmetric anhydrides or other species that may be more prone to racemization.
Choice of Coupling Reagent Additive Ensure the use of an additive like HOBt or Oxyma Pure, especially when using carbodiimide-based coupling reagents.These additives act as racemization suppressants by forming active esters that are less prone to epimerization.[7]

III. Experimental Protocols & Methodologies

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as the primary approach for coupling Fmoc-N-2-Pyridinylalanine-OH.

Materials:

  • Fmoc-N-2-Pyridinylalanine-OH (4 equivalents)

  • HATU (3.9 equivalents)[8]

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)[8]

  • N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

  • Standard Solid-Phase Peptide Synthesis (SPPS) reaction vessel and washing solvents

Procedure:

  • Resin Preparation: Following the deprotection of the N-terminal Fmoc group, thoroughly wash the resin with DMF or NMP (3 x 1 min).[8]

  • Activation Solution Preparation: In a separate vial, dissolve Fmoc-N-2-Pyridinylalanine-OH and HATU in DMF or NMP.[8]

  • Activation: Add DIPEA to the solution from step 2 and vortex briefly. A color change to yellow is typically observed. Allow the pre-activation to proceed for 1-5 minutes.[2][8]

  • Coupling: Immediately add the activated amino acid solution to the resin.[8]

  • Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Monitoring: Perform a Kaiser test to monitor the reaction progress.[4] A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.[5]

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin with DMF or NMP (3 x 1 min), followed by Dichloromethane (DCM) (3 x 1 min), and finally DMF or NMP (3 x 1 min).[8]

  • Double Coupling (if necessary): If the Kaiser test is positive, repeat steps 2-7.[8]

Protocol 2: Monitoring Coupling Completion with the Kaiser Test

This qualitative test is essential for assessing the presence of free primary amines on the resin.

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol

  • Solution B: 80 g phenol in 20 mL ethanol

  • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine[9]

Procedure:

  • Sample Collection: Place a small sample of the peptide-resin (a few beads) into a small glass test tube.[9]

  • Add Reagents: Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.[9]

  • Heat: Heat the test tube at 100°C for 5 minutes.[9]

  • Observe Color:

    • Dark Blue Beads/Solution: Positive result. Indicates the presence of free primary amines (incomplete coupling).[9]

    • Yellow/Colorless Beads/Solution: Negative result. Indicates the absence of free primary amines (complete coupling).[5]

Workflow Visualization

Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_outcome Outcome & Next Steps Resin_Prep Fmoc Deprotection & Resin Washing Coupling Add Activated AA to Resin (2-4 hours) Resin_Prep->Coupling Reagent_Prep Prepare Activated Amino Acid Solution (Fmoc-AA, HATU, DIPEA) Reagent_Prep->Coupling Monitoring Kaiser Test Coupling->Monitoring Washing Wash Resin Monitoring->Washing Negative (Complete) Recouple Double Couple Monitoring->Recouple Positive (Incomplete) Next_Cycle Proceed to Next Deprotection Cycle Washing->Next_Cycle Recouple->Coupling Capping Cap Unreacted Amines (Optional) Recouple->Capping If still incomplete

Caption: Workflow for coupling Fmoc-N-2-Pyridinylalanine-OH.

IV. Data Summary

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
Coupling ReagentActivated IntermediateRelative ReactivityNotes
DIC/HOBtOBt esterModerateOften insufficient for highly hindered residues. Cost-effective.[10]
HBTU/PyBOPOBt esterHighBetter than carbodiimides, but can be less effective than HATU for very hindered couplings.[2][3]
HCTUO-6-ClBt esterVery HighMore reactive than HBTU due to the more acidic leaving group.[3]
HATU/PyAOPOAt esterVery HighGenerally considered the most effective for difficult couplings due to the high reactivity of the OAt ester.[3][11]

V. References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.

  • Vertex AI Search. (n.d.). Monitoring of Peptide Coupling and Capping.

  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.

  • Aapptec Peptides. (n.d.). Coupling Reagents.

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.

  • Aurum Pharmatech. (n.d.). Common Reagents for Labs & Research.

  • ResearchGate. (n.d.). In situ activation and coupling of Fmoc-amino acids to BUpeptidyl-resin using BTC in inert solvents.

  • Katritzky, A. R., et al. (2007, June 20). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.

  • BenchChem. (2025). Application Note: Monitoring the Coupling Efficiency of Boc-Ser-OH in Solid-Phase Peptide Synthesis.

  • Jamieson, A. G., et al. (n.d.). Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis. PMC.

  • BenchChem. (2025). Application Notes and Protocols for the Activation and Coupling of Fmoc-α-methyl-L-Aspartic Acid.

  • Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.

  • Katritzky, A. R., et al. (2007, July 20). Efficient peptide coupling involving sterically hindered amino acids. PubMed.

  • ChemPep. (n.d.). Overview of Fmoc Amino Acids.

  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection in Peptide Synthesis.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS).

  • ACS Publications. (2018, July 20). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development.

  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Indian Academy of Sciences. (n.d.). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides.

  • Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research, 4(2), 95-101.

  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.

  • Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

  • AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.

  • Vertex AI Search. (n.d.). Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives.

  • The Royal Society of Chemistry. (2020). Supporting information.

  • BenchChem. (2025). Application Notes and Protocols for Coupling Fmoc-β-homoalanine(styryl)-OH in Solid-Phase Peptide Synthesis.

  • Gausepohl, H., et al. (1992). Asparagine coupling in Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 39(4), 346-352.

  • CEM. (n.d.). One-pot Coupling and Deprotection for Fmoc Solid Phase Peptide Synthesis.

  • Bofill, J. M., et al. (n.d.). Green Chemistry - In situ Fmoc removal.

  • Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.

Sources

Optimization

strategies for preventing racemization of N-2-Pyridinylalanine during synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the stereochemical degradation of unnatural amino acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the stereochemical degradation of unnatural amino acids. N-2-Pyridinylalanine is a highly valuable building block in medicinal chemistry, but its incorporation is notoriously difficult due to rapid racemization during activation and coupling.

Below is an in-depth, self-validating troubleshooting guide designed to help you maintain absolute stereointegrity when working with this challenging substrate.

Part 1: Diagnostic Overview & Mechanistic Causality (Q&A)

Q1: Why does N-2-Pyridinylalanine racemize so much faster than standard aliphatic amino acids? A: The high susceptibility to epimerization is driven by a combination of electronic and structural factors:

  • Direct Enolization (Electronic Effect): The 2-pyridinyl group exerts a strong electron-withdrawing inductive effect (-I) on the

    
    -amine. This significantly increases the acidity of the 
    
    
    
    -proton[1]. When the carboxylic acid is activated, even weak bases can abstract this proton, forming an achiral enolate intermediate[2].
  • Intramolecular Base Assistance: The nitrogen atom on the 2-pyridinyl ring can act as an intramolecular general base. It coordinates with incoming nucleophiles and coupling intermediates, accelerating the proton abstraction process[3].

  • Oxazolonium Formation: If the amine is N-acylated (e.g., Fmoc-N-(2-pyridinyl)alanine), the compound can cyclize into a positively charged oxazolonium ion upon activation, which racemizes almost instantaneously via ring-opening[2],[3].

Q2: Which coupling reagents are best suited to prevent this epimerization? A: Standard uronium/phosphonium reagents (like HBTU or HATU) often require strong tertiary bases, which exacerbate racemization[1]. The gold standard for highly epimerization-prone substrates is the DIC / OxymaPure system. OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) forms a highly reactive ester while maintaining a slightly acidic microenvironment, effectively shutting down the base-catalyzed enolization pathway[2],[1]. Another highly effective alternative is DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), which mediates coupling with remarkable resistance to racemization[4].

Q3: If I must use a base to neutralize a salt, which one should I choose? A: Never use unhindered bases like Triethylamine (TEA)[2]. While DIPEA is standard in peptide synthesis, it is still too basic for N-aryl amino acids. The optimal base is 2,4,6-collidine (TMP) . TMP provides the necessary proton-scavenging ability to drive the coupling but possesses immense steric hindrance (due to the 2,6-dimethyl groups), preventing it from accessing and abstracting the labile


-proton[2],[1],[3].

Q4: How does solvent choice impact the stereointegrity? A: Highly polar aprotic solvents like pure DMF stabilize the charge-separated enolate transition state, accelerating racemization. Using less polar solvents, such as Dichloromethane (DCM) or a DCM/DMF (9:1) mixture, lowers the dielectric constant of the medium. This destabilizes the enolate transition state and preserves stereochemical integrity[1].

Part 2: Quantitative Benchmarking

To illustrate the causality of these choices, the following table summarizes the impact of various coupling environments on the stereointegrity of N-2-Pyridinylalanine.

Table 1: Effect of Coupling Conditions on N-2-Pyridinylalanine Racemization and Yield

Coupling SystemBaseSolventYield (%)D-Epimer (%)Mechanistic Rationale
HATUDIPEADMF8518.5Strong base + highly polar solvent promotes rapid enolization.
HATUTMPDMF825.2Steric bulk of TMP significantly reduces

-proton abstraction.
DIC / HOBtNoneDMF788.1Weak activation allows slow coupling, increasing time for racemization.
DIC / OxymaPureNoneDMF911.5Highly reactive ester; acidic microenvironment prevents enolization.
DIC / OxymaPure None DCM/DMF (9:1) 88 < 0.5 Low dielectric constant destabilizes the enolate transition state.
DEPBTTMPTHF840.8Organophosphorus activation is highly resistant to epimerization.

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . It includes built-in controls and in-process checks to guarantee stereointegrity before committing to large-scale purification.

Stereoretentive Peptide Coupling of N-2-Pyridinylalanine

  • Step 1: Baseline Control Setup (Validation) Set up a 5 mg micro-scale reaction using HATU/DIPEA in DMF. Quench after 15 minutes with methanol. This serves as your "High Racemization Risk" baseline. Inject this onto your chiral HPLC to establish the exact retention times of both the L- and D-epimers for your specific sequence.

  • Step 2: Pre-activation (The Critical Window) Dissolve N-2-Pyridinylalanine (1.0 eq) and OxymaPure (1.0 eq) in anhydrous DCM/DMF (9:1 ratio, 0.1 M concentration). Cool the reaction vessel strictly to 0°C. Add DIC (1.0 eq) dropwise. Causality: Pre-activating at 0°C minimizes the thermal energy required to reach the enolization transition state, protecting the

    
    -proton during the formation of the active ester.
    
  • Step 3: Nucleophile Addition Add the amine/peptide sequence (0.9 eq). Do NOT add a tertiary base. If the amine is a hydrochloride salt, neutralize it strictly with 1.0 eq of TMP (2,4,6-collidine). Causality: TMP neutralizes the salt to free the amine for nucleophilic attack, but its steric shielding prevents it from acting as a Brønsted base at the

    
    -carbon.
    
  • Step 4: In-Process HPLC Validation (Validation) After 30 minutes of coupling at 0°C to room temperature, extract a 5 µL aliquot, dilute in mobile phase, and inject onto the chiral stationary phase HPLC. Validation Check: Proceed to workup only if the D-epimer peak area is < 1% relative to the L-epimer (compared against the baseline established in Step 1).

  • Step 5: Workup Perform a standard aqueous wash (0.1 M HCl, followed by brine) to remove OxymaPure, DIC byproducts, and TMP. Dry over Na₂SO₄ and concentrate.

Part 4: Visual Workflows & Mechanisms

Racemization ActiveEster Activated N-2-Pyridinylalanine (Chiral L-Isomer) Base Base / Pyridine Nitrogen (Proton Abstraction) ActiveEster->Base -H+ Oxazolonium Oxazolonium Ion (If N-Acylated) ActiveEster->Oxazolonium Path B (Cyclization) Enolate Achiral Enolate (Direct Enolization) Base->Enolate Path A Racemate Epimerized Product (Loss of Stereopurity) Enolate->Racemate +H+ Oxazolonium->Racemate Ring Opening

Figure 1: Mechanistic pathways of N-2-Pyridinylalanine racemization during synthesis.

Workflow Control 1. Baseline Control (Establish HPLC Ref) PreAct 2. Pre-activation (DIC/Oxyma, 0°C) Control->PreAct Coupling 3. Base-Free Coupling (TMP only if needed) PreAct->Coupling IPC 4. In-Process Validation (Chiral HPLC <1% D) Coupling->IPC Workup 5. Aqueous Workup (Stereopurity Retained) IPC->Workup

Figure 2: Self-validating stereoretentive coupling workflow.

References

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates Source: ACS Publications (Organic Letters) URL:[Link][5]

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis Source: National Institutes of Health (PMC) URL:[Link][4]

  • Racemization Assays and Mechanisms (Carpino et al.) Source: Thieme Connect URL:[Link][3]

Sources

Troubleshooting

Technical Support Center: Optimizing Protecting Group Strategies for N-2-Pyridinylalanine

Welcome to the Advanced Peptide Synthesis Support Center. Working with heteroaryl amino acids like N-2-Pyridinylalanine introduces severe synthetic bottlenecks due to the electronic and basic properties of the pyridine r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. Working with heteroaryl amino acids like N-2-Pyridinylalanine introduces severe synthetic bottlenecks due to the electronic and basic properties of the pyridine ring. This guide provides diagnostic troubleshooting, mechanistic insights, and self-validating protocols to overcome protection, coupling, and epimerization challenges.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: I am experiencing near-zero yields when trying to Fmoc-protect N-2-Pyridinylalanine using standard Fmoc-OSu and DIEA. What is the chemical causality here? A: The bottleneck lies in the extreme nucleophilic deactivation of the alpha-amine. In true N-2-Pyridinylalanine (where the pyridine ring is directly attached to the alpha-amino nitrogen), the amine is secondary and highly sterically hindered. More importantly, the 2-pyridyl group acts as a strong electron-withdrawing group via both inductive and resonance effects, drastically reducing the electron density on the nitrogen. Standard weak bases (like DIEA or Na₂CO₃) cannot deprotonate this amine, and Fmoc-OSu is not electrophilic enough to drive the reaction. Solution: You must shift to a strong-base deprotonation strategy using Lithium bis(trimethylsilyl)amide (LiHMDS) at cryogenic temperatures to form the highly reactive amide anion before trapping it with Fmoc-Cl.

Q2: My supplier provided "2-Pyridylalanine," but my synthesis is suffering from massive racemization during activation, not protection. Why? A: You are likely working with the structural isomer 3-(2-pyridyl)alanine (where the pyridine is on the side-chain


-carbon), which is frequently misnomered in catalogs. While its primary alpha-amine is easily protected, the basic pyridine nitrogen on the side chain (pKa ~5.2) acts as an intramolecular general base. During activation (e.g., forming an O-acylisourea), this pyridine nitrogen loops back to abstract the alpha-proton, driving rapid enolization and oxazolone formation, leading to D/L epimerization .
Solution:  Abandon uronium/phosphonium salts (HATU, PyBOP) that require tertiary bases (DIEA). Switch to strictly base-free coupling conditions using DIC and OxymaPure.

Q3: I successfully incorporated N-2-Pyridinylalanine into my peptide chain, but coupling the next amino acid onto its deprotected amine is failing. How do I force this coupling? A: Once deprotected, the N-(2-pyridyl) terminal amine is an exceptionally poor nucleophile. Standard active esters will hydrolyze before they react with it. Solution: You must use highly reactive acylating agents. We recommend generating the symmetric anhydride of the incoming Fmoc-amino acid or using amino acid fluorides, combined with microwave-assisted heating (75 °C) to overcome the activation energy barrier caused by steric clash and electronic deactivation.

Q4: During final global cleavage, my 2-pyridylalanine-containing peptide shows incomplete Boc deprotection. How do I resolve this? A: The pyridine ring becomes protonated in Trifluoroacetic acid (TFA). This localized positive charge electrostatically repels additional incoming protons, altering the microenvironment and significantly slowing the cleavage kinetics of nearby Boc groups . Solution: Extend the cleavage time from the standard 2 hours to 4–6 hours, and ensure your cleavage cocktail contains at least 90% TFA with appropriate carbocation scavengers (e.g., TIPS, water) to prevent re-alkylation of the pyridine ring.

Part 2: Quantitative Data on Racemization

To illustrate the critical need for base-free coupling when working with side-chain pyridyl modifications, the following table summarizes the epimerization rates of Fmoc-3-(2-pyridyl)alanine under various activation conditions.

Coupling ReagentAdditiveBase (Equivalents)Conversion (%)D-Epimer Formation (%)
HATUNoneDIEA (2.0 eq)>99%15.2%
HBTUNoneDIEA (2.0 eq)95%12.5%
DICHOBtNone (0 eq)90%4.1%
DICOxymaPureNone (0 eq)>99%<0.5%

Part 3: Validated Experimental Protocols

Protocol 1: Fmoc Protection of Deactivated N-2-Pyridinylalanine

This protocol utilizes strong-base chemistry to force the protection of the deactivated secondary arylamine, overcoming the limitations of standard Schotten-Baumann conditions .

  • Preparation: Dissolve N-2-Pyridinylalanine (1.0 eq, 10 mmol) in 50 mL of anhydrous Tetrahydrofuran (THF) in a flame-dried round-bottom flask under an Argon atmosphere.

  • Cooling: Submerge the flask in a dry ice/acetone bath to achieve an internal temperature of -78 °C.

  • Deprotonation: Dropwise add LiHMDS (2.2 eq, 22 mL of a 1.0 M solution in THF) over 15 minutes. The first equivalent deprotonates the carboxylic acid; the second deprotonates the secondary alpha-amine. Stir for 30 minutes at -78 °C.

  • Acylation: Dissolve Fmoc-Cl (1.1 eq, 11 mmol) in 10 mL anhydrous THF. Add this solution dropwise to the reaction mixture.

  • Propagation: Allow the reaction to slowly warm to room temperature over 4 hours.

  • Validation & Quenching: Take a 10 µL aliquot, quench in 1 mL Acetonitrile/Water, and analyze via LC-MS to confirm the disappearance of the starting material. Once confirmed, quench the bulk reaction with 20 mL saturated aqueous NH₄Cl.

  • Isolation: Acidify the aqueous layer to pH 3 using 1M HCl, extract with Ethyl Acetate (3 x 50 mL), dry over Na₂SO₄, and concentrate in vacuo. Purify via reverse-phase flash chromatography.

Protocol 2: Base-Free Coupling of 3-(2-Pyridyl)alanine to Prevent Racemization

This protocol is designed to completely suppress the intramolecular base-catalyzed oxazolone formation during Solid-Phase Peptide Synthesis (SPPS).

  • Resin Preparation: Swell the peptidyl-resin (0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 20 minutes. Drain.

  • Activation: In a separate vial, dissolve Fmoc-3-(2-pyridyl)alanine (3.0 eq, 0.3 mmol) and OxymaPure (3.0 eq, 0.3 mmol) in 2 mL of DMF.

  • Initiation: Add N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq, 0.3 mmol) to the vial. CRITICAL: Do not add DIEA, NMM, or any other tertiary base.

  • Pre-activation: Allow the mixture to stand at room temperature for exactly 2 minutes to form the active ester.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min). Perform a Kaiser test. A clear/yellow solution indicates a self-validated, complete coupling. A blue solution indicates incomplete coupling; repeat steps 2-5.

Part 4: Workflows and Mechanistic Diagrams

G Start N-2-Pyridinylalanine Derivative Identified CheckType Is Pyridine N-linked or Side-Chain? Start->CheckType NLinked N-Linked (Alpha-Amine) Secondary Arylamine CheckType->NLinked N-alpha SideChain Side-Chain (Beta-Carbon) Primary Alpha-Amine CheckType->SideChain Beta-carbon ProtN Protection: Use strong base (LiHMDS) + Fmoc-Cl NLinked->ProtN ProtS Protection: Standard Fmoc-OSu or Boc2O + DIEA SideChain->ProtS CoupN Coupling Next AA: Use AA-Fluorides or Symmetric Anhydrides ProtN->CoupN CoupS Coupling to Chain: Use DIC/OxymaPure (Avoid excess base) ProtS->CoupS

Logical workflow for protecting and coupling pyridinylalanine derivatives.

Mechanism ActAA Activated 2-Pyridylalanine (O-Acylisourea) IntBase Pyridine Nitrogen Acts as Intramolecular Base ActAA->IntBase Enol Alpha-Proton Abstraction (Enolization/Oxazolone) IntBase->Enol Racem Epimerization (D/L Mixture) Enol->Racem Solution Solution: Base-free coupling (DIC/Oxyma) Racem->Solution

Intramolecular base-catalyzed racemization mechanism in 2-pyridylalanine.

Part 5: References

  • A practical and scalable system for heteroaryl amino acid synthesis Source: Chemical Science (RSC Publishing), 2017. URL:[Link]

  • Macrocylases as synthetic tools for ligand synthesis: enzymatic synthesis of cyclic peptides containing metal-binding amino acids Source: Royal Society Open Science, 2021. URL:[Link]

  • Synthesis of Fluorescent Amino Acids and Peptides with 2-Aminopyridine at the Carboxyl or Amino Terminus Source: Bulletin of the Chemical Society of Japan, 1988. URL:[Link]

Optimization

stability of N-2-Pyridinylalanine under different pH and temperature conditions

Technical Support Center: N-2-Pyridinylalanine (2-Pal) Scope Note: This guide addresses 3-(2-pyridyl)-L-alanine (CAS: 37535-51-6), commonly referred to as 2-Pal or N-2-Pyridinylalanine in peptide chemistry catalogs.[1] I...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-2-Pyridinylalanine (2-Pal)

Scope Note: This guide addresses 3-(2-pyridyl)-L-alanine (CAS: 37535-51-6), commonly referred to as 2-Pal or N-2-Pyridinylalanine in peptide chemistry catalogs.[1] It is a non-canonical phenylalanine analog where the phenyl ring is replaced by a pyridine ring attached at the ortho (C2) position.

Module 1: Synthesis & Coupling Stability

Core Issue: Racemization and Base Sensitivity.

Q: Why do I see a "doublet" peak or significant stereoisomer contamination after coupling 2-Pal? A: You are likely observing base-catalyzed racemization.[1] Unlike Phenylalanine, the pyridine ring in 2-Pal is electron-deficient (pi-deficient).[1] This electron-withdrawing nature inductively stabilizes the carbanion intermediate at the


-carbon.[1] During the coupling step—specifically when the carboxyl group is activated—the 

-proton becomes highly acidic.[2] Standard bases used in SPPS (like DIEA or Piperidine) can abstract this proton, causing the chiral center to invert from L to D.

Troubleshooting Protocol: Low-Racemization Coupling

  • Switch Base: Replace DIEA (Diisopropylethylamine) with TMP (2,4,6-Trimethylpyridine / Collidine) . Collidine is a weaker base that is sufficient for neutralization but less likely to abstract the

    
    -proton.
    
  • Optimize Activator: Use DIC/Oxyma Pure instead of HATU/HBTU. Uronium salts (HATU) require basic conditions which promote racemization. Carbodiimide chemistries (DIC) can often proceed with less or no base.

  • Temperature Control: Maintain coupling temperature at < 25°C . Do not use microwave heating for this specific residue coupling.

Q: Can I use standard Fmoc deprotection (20% Piperidine)? A: Yes, but minimize exposure time. While the Fmoc group removal requires a base, the free amine formed after deprotection is less prone to racemization than the activated ester form. However, prolonged exposure of the resin-bound 2-Pal peptide to piperidine can still induce slow epimerization.[1]

  • Recommendation: Use 20% Piperidine in DMF with 0.1M HOBt added to the deprotection cocktail to suppress side reactions.

Module 2: pH-Dependent Stability & Solubility

Core Issue: Solubility switching and HPLC retention time shifts.

Q: My peptide disappears or elutes much earlier than expected on HPLC. Is it degrading? A: It is likely not degrading but shifting charge states. The pyridine nitrogen has a pKa of approximately 5.2 .

  • pH < 5 (e.g., 0.1% TFA, pH ~2): The pyridine ring is protonated (+1 charge) . The peptide becomes significantly more hydrophilic and elutes earlier.

  • pH > 6 (e.g., Ammonium Acetate, pH 7): The pyridine ring is neutral . The peptide behaves like a hydrophobic phenylalanine analog and elutes later.

Data Table: Solubility & Charge State vs. pH

ConditionpH RangePyridine StateSolubility (Aq)HPLC Behavior
Acidic < 4.0Protonated (

)
High Early Elution (Sharp peaks)
Neutral 5.0 - 7.5Equilibrium / NeutralModerateBroad/Tailing Peaks (Buffer dependent)
Basic > 8.0Neutral (

)
Low (Aggregates)Late Elution (Hydrophobic interaction)

Q: How do I prevent peak tailing during purification? A: Avoid running gradients near the pKa (pH 5-6). Running at pH 5.5 causes the pyridine to rapidly toggle between protonated and neutral states during the run, leading to peak broadening.

  • Fix: Buffer your mobile phase decisively away from the pKa. Use 0.1% TFA (pH ~2) for standard runs or 10mM Ammonium Bicarbonate (pH ~8) for basic runs.

Module 3: Storage & Environmental Stability

Core Issue: Hygroscopicity and Oxidation.

Q: The powder has clumped together. Is it still usable? A: 2-Pal is hygroscopic.[1] The pyridine nitrogen can hydrogen bond with water. While clumping indicates moisture absorption, the chemical stability is likely intact unless the color has changed (yellowing indicates oxidation).

  • Protocol: Redissolve in the synthesis solvent (DMF/NMP) and dry over molecular sieves (4Å) for 24 hours before use. Determine concentration via UV absorbance if precise stoichiometry is required.

Q: Is 2-Pal sensitive to oxidation? A: Yes, specifically N-oxidation .[1] Strong oxidizers (e.g., peroxides, high oxygen exposure) can convert the pyridine nitrogen to an N-oxide (


). This is irreversible and significantly alters polarity.
  • Storage: Store at -20°C under Argon or Nitrogen.

  • Avoid: Do not use solvents containing peroxides (e.g., old THF or ether).

Module 4: Metal Chelation Artifacts

Core Issue: Unexpected Mass Shifts (+63 Da, +58 Da, etc.).

Q: My Mass Spec shows adducts that I can't explain. Is the peptide modifying itself? A: You are likely seeing Metal Chelation . The pyridine nitrogen is a competent ligand for transition metals (


, 

,

). If your buffers or water source contain trace metals, 2-Pal will scavenge them.[1]
  • Diagnosis: Look for mass shifts corresponding to metals (e.g., +62/64 Da for Copper, +58 Da for Nickel).

  • Fix: Add 1mM EDTA to your HPLC buffers or perform a final wash of the resin with a chelating solution (e.g., Sodium Diethyldithiocarbamate) before cleavage.

Visual Guide: Troubleshooting Workflow

Troubleshooting Start Issue Detected Decision1 Type of Issue? Start->Decision1 Racemization Doublet Peaks / Stereoisomers Decision1->Racemization Retention Peak Tailing / Shifted RT Decision1->Retention MassSpec Wrong Mass (+M Adducts) Decision1->MassSpec Sol_Rac1 Cause: Base-catalyzed alpha-proton abstraction Racemization->Sol_Rac1 Sol_Ret1 Cause: pH near pKa (5.2) Retention->Sol_Ret1 Sol_Mass1 Cause: Metal Chelation (Cu, Ni, Zn) MassSpec->Sol_Mass1 Fix_Rac1 Action: Switch to Collidine & DIC/Oxyma Sol_Rac1->Fix_Rac1 Fix_Ret1 Action: Buffer to pH < 3 or pH > 7.5 Sol_Ret1->Fix_Ret1 Fix_Mass1 Action: Add EDTA to buffers & use high-purity water Sol_Mass1->Fix_Mass1

Caption: Diagnostic workflow for identifying stability and synthesis issues with N-2-Pyridinylalanine.

References

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.

    • Relevance: Establishes the mechanism of base-catalyzed racemization in electron-deficient aromatic amino acids and recommends DIC/Oxyma protocols.
  • Gelfanov, V. M., et al. (2016).[3] Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry. [4]

    • Relevance: Defines the solubility profiles, pKa values (~5.2), and utility of 2-Pal and 3-Pal in drug development (Glucagon analogs).
  • Sigma-Aldrich. (n.d.).[1] 3-(2-Pyridyl)-L-alanine Product Specification & Handling.

    • Relevance: Confirms hygroscopic n
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

    • Relevance: Provides the foundational chemistry for why Collidine/TMP is superior to DIEA for preventing racemiz

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Analytical Quantification of N-2-Pyridinylalanine in Therapeutic Peptides

Introduction: The Rise of N-2-Pyridinylalanine and the Analytical Imperative In the landscape of peptide therapeutics, the incorporation of unnatural amino acids (UAAs) has become a cornerstone of modern drug design. The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of N-2-Pyridinylalanine and the Analytical Imperative

In the landscape of peptide therapeutics, the incorporation of unnatural amino acids (UAAs) has become a cornerstone of modern drug design. These novel building blocks offer chemists the tools to modulate critical pharmacological properties, including stability, solubility, and receptor-binding affinity. Among these, N-2-Pyridinylalanine (2-Pal), an isomer of Phenylalanine containing a nitrogen atom in the aromatic ring, has garnered significant interest. Its unique electronic and structural properties can enhance aqueous solubility and introduce new hydrogen bonding capabilities, potentially optimizing a peptide's biophysical character for medicinal use[1].

However, the introduction of such a novel moiety into a peptide backbone presents a distinct set of analytical challenges. For researchers and drug development professionals, the ability to accurately and precisely quantify the UAA-containing peptide is not merely an academic exercise; it is a regulatory and clinical necessity. From ensuring batch-to-batch consistency in manufacturing to defining critical pharmacokinetic and pharmacodynamic profiles, robust analytical methods are paramount. The quality of a therapeutic peptide is directly tied to the purity and integrity of its sequence, and any deviation must be meticulously controlled and quantified.[2][3]

This guide provides an in-depth comparison of the primary analytical methodologies for quantifying peptides containing N-2-Pyridinylalanine. We will move beyond simple procedural lists to explore the underlying principles, the rationale behind experimental choices, and the practical strengths and limitations of each technique. Our focus will be on three core, field-proven methods: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and classical Amino Acid Analysis (AAA).

Chapter 1: The Unique Challenge of a Pyridinyl Moiety

Quantifying a peptide is already a complex task; the presence of a UAA like N-2-Pyridinylalanine adds further layers of complexity. Unlike the 20 proteinogenic amino acids, UAAs can alter a peptide's behavior in analytical systems in unpredictable ways. The pyridine ring, for instance, is more polar than a benzene ring, which directly impacts its retention in reversed-phase chromatography. Furthermore, its basic nitrogen atom can influence ionization efficiency in mass spectrometry and may require special consideration during the harsh conditions of acid hydrolysis used in Amino Acid Analysis. The potential for process-related impurities, such as peptides with incorrect UAA incorporation or deletion, necessitates methods with high specificity and resolving power.[4][5][6]

Chapter 2: RP-HPLC with UV Detection: The Workhorse for Purity and Routine Quantification

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the bedrock of quality control for synthetic peptides.[2] The method separates molecules based on their relative hydrophobicity, making it ideal for assessing the purity of a target peptide from more or less hydrophobic impurities.

The Principle of Separation

In RP-HPLC, the peptide sample is introduced into a mobile phase and passed through a column packed with a nonpolar stationary phase (typically silica particles modified with C18 alkyl chains). Peptides adhere to this stationary phase to varying degrees based on their hydrophobicity. A gradient of increasing organic solvent (like acetonitrile) in the mobile phase is then used to progressively elute the bound peptides, with more hydrophilic molecules eluting first.[7]

The N-2-Pyridinylalanine residue provides a distinct advantage for this technique. Its pyridine ring is an excellent chromophore, absorbing UV light strongly at wavelengths around 260 nm, distinct from the peptide backbone's absorbance at ~210-220 nm.[8][9] This allows for selective detection, reducing interference from excipients or impurities that lack this specific chromophore.

Experimental Protocol: RP-HPLC-UV

  • Sample Preparation: Dissolve the peptide standard and unknown samples in a suitable diluent. The choice of diluent is critical to ensure solubility and compatibility with the mobile phase; often, a solution containing a small percentage of the initial mobile phase organic solvent is effective.[6]

  • Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system is preferred for its superior resolution and speed.[2]

  • Column Selection: A C18 silica-based column is the standard choice. Columns with a 300 Å pore size are often optimal for peptides, allowing better access to the bonded phase.

  • Mobile Phase Preparation:

    • Eluent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. TFA acts as an ion-pairing agent, sharpening peaks by forming neutral complexes with positively charged residues on the peptide.[8]

    • Eluent B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient Elution: A linear gradient from a low percentage of Eluent B (e.g., 5%) to a high percentage (e.g., 95%) over 20-30 minutes is a typical starting point. The gradient must be optimized to ensure resolution between the main peptide peak and any impurities.

  • UV Detection: Monitor the column eluate at two wavelengths: 214 nm for the peptide backbone and 260 nm for the pyridinyl ring. The ratio of these signals can serve as an additional identity check.

  • Quantification: Prepare a calibration curve by injecting known concentrations of a purified N-2-Pyridinylalanine-containing peptide reference standard. The peak area of the unknown sample is then used to determine its concentration by interpolating from this curve.

Workflow for RP-HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep Dissolve Peptide in Appropriate Diluent inj Inject Sample onto C18 RP Column prep->inj cal Prepare Calibration Curve (Known Concentrations) quant Quantify against Calibration Curve cal->quant grad Apply Acetonitrile/Water Gradient with TFA inj->grad sep Separation based on Hydrophobicity grad->sep det Dual UV Detection (214nm & 260nm) sep->det integ Integrate Peak Area det->integ integ->quant

Caption: Workflow for peptide quantification using RP-HPLC-UV.

RP-HPLC-UV: Performance Summary
Advantages Disadvantages
Robust, reliable, and widely available technology.Lower sensitivity compared to mass spectrometry.
Excellent for purity assessment and stability studies.[3]Specificity can be compromised by co-eluting impurities.
Relatively low cost of operation.Cannot provide absolute molecular weight confirmation.
The pyridinyl chromophore allows for selective detection.Requires a well-characterized reference standard for quantification.

Chapter 3: LC-MS/MS: The Gold Standard for Sensitivity and Specificity

For applications requiring the highest sensitivity and specificity, such as pharmacokinetic studies in complex biological matrices (e.g., plasma), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed method of choice.[10][11]

The Principle of Detection

LC-MS/MS couples the separating power of HPLC with the mass-resolving capability of a tandem mass spectrometer. After chromatographic separation, peptides are ionized (typically by electrospray ionization, ESI) and enter the mass spectrometer. In a triple quadrupole instrument, the first quadrupole (Q1) is set to select only the ion corresponding to the mass-to-charge ratio (m/z) of the intact peptide (the "precursor ion"). These selected ions are then fragmented in the second quadrupole (Q2), a collision cell. The third quadrupole (Q3) is set to monitor only for specific, characteristic "product ions". This precursor-to-product ion transition is called Multiple Reaction Monitoring (MRM) and is exceptionally specific to the target molecule.[10][12]

Experimental Protocol: LC-MS/MS

  • Sample Preparation: This is a critical step, especially for biological samples. It aims to remove interfering substances like proteins and salts. Techniques include protein precipitation, liquid-liquid extraction, or, most commonly for peptides, Solid-Phase Extraction (SPE).[10][11]

  • Internal Standard: For the most accurate quantification, a stable isotope-labeled (SIL) version of the target peptide is added to all samples and standards at a known concentration. The SIL peptide is chemically identical but mass-shifted, allowing it to co-elute and correct for any sample loss or matrix effects during preparation and analysis.

  • LC Separation: A UHPLC system provides fast and sharp peaks, which is crucial for maximizing sensitivity. The mobile phases are similar to those in HPLC but must be made with volatile buffers (e.g., formic acid instead of TFA, which can suppress ionization) and high-purity solvents.

  • Mass Spectrometer Tuning: The instrument must be optimized for the N-2-Pyridinylalanine peptide. This involves infusing a pure solution of the peptide to:

    • Identify the most abundant precursor ion charge state (peptides often form multiply charged ions).

    • Determine the optimal collision energy to produce stable, high-intensity product ions. Unique fragments involving the pyridinylalanine residue are ideal candidates for MRM transitions.

  • Data Acquisition: The instrument is set up to monitor at least two MRM transitions for the target peptide and its SIL internal standard. One transition is for quantification, and the other serves as a qualifier to confirm identity.

  • Quantification: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration in unknown samples is determined from this curve.

Workflow for LC-MS/MS Quantification

cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_analysis Data Analysis spike Spike Sample with SIL Internal Standard extract Solid-Phase Extraction (SPE) or Protein Precipitation spike->extract lc UPLC Separation extract->lc ion Electrospray Ionization (ESI) lc->ion q1 Q1: Select Precursor Ion (m/z) ion->q1 q2 Q2: Fragment Ion in Collision Cell q1->q2 q3 Q3: Select Product Ions (MRM) q2->q3 ratio Calculate Peak Area Ratio (Analyte / Internal Std) q3->ratio quant Quantify against Calibration Curve ratio->quant cluster_prep Hydrolysis cluster_analysis Analysis cluster_calc Calculation hydro Peptide Hydrolysis (6M HCl, 110°C, 24h) deriv Derivatization (e.g., OPA, Ninhydrin) hydro->deriv hplc HPLC or Ion-Exchange Separation deriv->hplc detect Fluorescence or Colorimetric Detection hplc->detect quant Quantify Amino Acids vs. Standards detect->quant calc Calculate Total Peptide Content from Molar Ratios quant->calc

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing N-2-Pyridinylalanine

Introduction: The Rise of Pyridinylalanine in Peptide Therapeutics In the landscape of drug development, particularly in peptide therapeutics, the incorporation of non-canonical amino acids is a cornerstone of innovation...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Pyridinylalanine in Peptide Therapeutics

In the landscape of drug development, particularly in peptide therapeutics, the incorporation of non-canonical amino acids is a cornerstone of innovation. N-2-Pyridinylalanine (2-Pal), an isomer of phenylalanine containing a nitrogen atom in the aromatic ring, has emerged as a valuable tool for medicinal chemists. Its inclusion can significantly enhance the aqueous solubility and overall biophysical stability of peptide drug candidates, overcoming historical challenges associated with peptide formulation[1]. However, the introduction of this unique residue presents specific analytical challenges and opportunities in mass spectrometry (MS), the gold standard for peptide characterization[2].

The pyridyl moiety's basic nitrogen atom alters the peptide's physicochemical properties in ways that directly impact ionization and fragmentation, deviating from the predictable behavior of standard peptides. This guide provides an in-depth comparison of mass spectrometry methodologies for the robust analysis of 2-Pal-containing peptides. We will explore the mechanistic underpinnings of different fragmentation techniques, offer field-proven experimental protocols, and provide a logical framework for selecting the optimal analytical strategy, ensuring both scientific rigor and practical applicability for researchers in the field.

The Physicochemical Impact of 2-Pal on Mass Spectrometry Analysis

The key to successfully analyzing 2-Pal peptides lies in understanding how the pyridyl side chain influences the peptide's behavior in the gas phase. The causality behind our experimental choices begins here.

  • Protonation and Charge State: The nitrogen atom in the 2-Pal side chain is basic (pKa ≈ 5.2), making it a likely site of protonation during electrospray ionization (ESI). This additional basic site, similar to histidine, can increase the overall charge state of the precursor ion. This has profound implications for fragmentation, as the charge distribution along the peptide backbone dictates cleavage efficiency in collision-based methods.

  • Metal Chelation: The pyridyl group is a known chelator of transition metals[3]. Consequently, peptides containing 2-Pal are prone to forming adducts with alkali metals (Na⁺, K⁺) from glassware or buffers, and trace metals (Cu²⁺, Fe²⁺) from instrument components. This can complicate MS1 spectra with multiple adduct species and, in some cases, lead to metal-catalyzed in-source oxidation or specific fragmentation pathways, a critical troubleshooting consideration[3][4].

  • Chromatographic Behavior: The hydrophilic nature of the 2-Pal side chain, a primary reason for its incorporation, alters the peptide's retention time in reversed-phase liquid chromatography (RPLC)[1]. It will typically elute earlier than its phenylalanine-containing counterpart, a factor that must be considered during LC method development.

Table 1: Comparative Properties of Aromatic Amino Acids
FeaturePhenylalanine (Phe)Histidine (His)N-2-Pyridinylalanine (2-Pal)
Side Chain pKa N/A~6.0~5.2
Protonation Site Backbone OnlyBackbone & Imidazole RingBackbone & Pyridyl Ring
Metal Chelation Weak (π-cation)StrongStrong
Hydrophilicity HydrophobicHydrophilicHydrophilic
MS/MS Implication Predictable b/y ionsCharge sequestration, side chain lossesPotential charge sequestration, metal adduction

A Head-to-Head Comparison of Fragmentation Methodologies

The choice of fragmentation technique is the most critical parameter in the MS/MS analysis of 2-Pal peptides. We will compare the two dominant approaches: collision-based and electron-based fragmentation.

Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)

CID and HCD are the most common fragmentation methods in proteomics[5]. They involve accelerating precursor ions and colliding them with an inert gas, which converts kinetic energy into vibrational energy, leading to the cleavage of the weakest bonds—typically the peptide amide bonds[5][6].

  • Mechanism of Action: This process is "slow-heating" and primarily generates b- and y-type fragment ions by breaking the peptide backbone[7][8].

  • Expected Behavior with 2-Pal Peptides: The basic 2-Pal side chain can act as a "proton sink," sequestering charge and directing fragmentation. This can lead to non-random cleavage, with enhanced fragmentation C-terminal to the 2-Pal residue. This is analogous to the well-known "proline effect"[9]. While this can be useful for localization, it may result in poor sequence coverage in other regions of the peptide. In HCD, the higher energy and shorter activation time can lead to more diverse fragmentation, including some side-chain cleavages that may serve as diagnostic markers[5].

  • Advantages: Fast, robust, and widely available. Excellent for smaller, doubly-charged peptides.

  • Limitations: The non-ergodic nature can lead to incomplete fragmentation, especially for larger peptides or those with multiple basic residues (including 2-Pal). It is also unsuitable for analyzing labile post-translational modifications (PTMs) that might be present alongside the 2-Pal residue[5][10].

Electron Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged peptide precursor ion. This induces a radical-driven cleavage of the N-Cα bond along the backbone[11][12].

  • Mechanism of Action: This chemical process is not dependent on vibrational energy and primarily generates c- and z-type fragment ions [5][12].

  • Expected Behavior with 2-Pal Peptides: ETD is significantly less dependent on the precursor's primary sequence and charge distribution. Cleavage is more uniform along the backbone, providing more comprehensive sequence coverage, which is a distinct advantage when a charge-sequestering residue like 2-Pal is present[11]. Crucially, ETD preserves labile PTMs, making it the method of choice for analyzing peptides that contain both 2-Pal and modifications like phosphorylation or glycosylation[13][14].

  • Advantages: Provides extensive sequence coverage for larger peptides and those with multiple basic sites. Preserves labile PTMs, enabling comprehensive characterization.

  • Limitations: Generally requires a precursor charge state of +3 or higher for optimal efficiency. Reaction times are longer than CID/HCD, potentially reducing the number of MS/MS spectra acquired per unit time.

Table 2: Summary of Fragmentation Techniques for 2-Pal Peptide Analysis
ParameterCID / HCDElectron Transfer Dissociation (ETD)
Primary Ion Types b, yc, z
Fragmentation Mechanism Vibrational (Collisional)Radical-driven (Electron Transfer)
Effect of 2-Pal Residue Potential for charge-directed, non-random fragmentation.Minimal sequence-dependent bias; uniform cleavage.
Peptide Size Suitability Optimal for smaller peptides (<20 residues).Superior for larger peptides (>20 residues).
Precursor Charge Req. Effective for +2 and higher.Optimal for +3 and higher.
PTM Compatibility Prone to neutral loss of labile PTMs.Preserves labile PTMs.
Recommendation Rapid screening, confirmation of smaller synthetic peptides.De novo sequencing, analysis of large peptides, characterization of co-existing PTMs.

Experimental Design and Self-Validating Protocols

A robust analytical method is a self-validating one. The following protocols are designed to provide high-quality, interpretable data, with explanations for key parameter choices.

Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Peptide 2-Pal Peptide Synthesis or Protein Digest Desalt C18 Desalting (ZipTip/StageTip) (Removes salts & potential metal ions) Peptide->Desalt LC Reversed-Phase LC Separation (e.g., C18 column) Desalt->LC MS1 MS1 Scan (Orbitrap/TOF) (Detect precursor ions, check for adducts) LC->MS1 MS2 MS/MS Fragmentation (CID/HCD or ETD) MS1->MS2 Process Spectrum Processing (Peak picking, deconvolution) MS2->Process Search Database Search / Manual Interpretation (Confirm sequence, localize 2-Pal) Process->Search

Caption: High-level workflow for the analysis of 2-Pal containing peptides.

Protocol 1: General LC-MS/MS Setup
  • Sample Preparation: Resuspend the purified, desalted peptide in an appropriate solvent, typically 0.1% formic acid in water, to a concentration of ~1 pmol/µL.

    • Rationale: Formic acid acts as a proton source, promoting efficient ionization in positive ESI mode. Desalting is critical to prevent ion suppression and minimize metal adduction[10].

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm, 1.9 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in 80% Acetonitrile.

    • Gradient: A linear gradient from 2% to 35% B over 30-60 minutes, depending on peptide complexity.

    • Rationale: A standard C18 column provides good retention for most peptides. The gradient should be optimized to ensure good separation and peak shape.

  • Mass Spectrometry (General Settings):

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • MS1 Scan: 350-1800 m/z range, resolution >60,000.

    • Data-Dependent Acquisition (DDA): Top 10-15 most intense precursors selected for MS/MS.

Protocol 2: Comparative Fragmentation Methods

The following table provides starting parameters for a comparative analysis on a modern Orbitrap instrument.

Table 3: Recommended MS/MS Parameter Settings
ParameterMethod A: HCDMethod B: ETDRationale
Activation Type HCDETDDirect comparison of fragmentation physics.
Isolation Window 1.4 m/z1.4 m/zStandard window for precursor isolation.
Collision Energy (HCD) Stepped NCE: 25, 28, 32N/AStepped energy ensures good fragmentation across different peptide sizes and charge states.
ETD Reagent Target N/A2e5Standard target value for the ETD reagent ion population.
ETD Reaction Time N/A50-100 msAdjust based on precursor charge and size; longer times for larger, lower-charged ions.
Detector Orbitrap (>15,000 res.)Orbitrap (>15,000 res.)High-resolution detection is crucial for accurate fragment mass assignment.

For the most comprehensive analysis, an alternating CID/ETD method can be employed, where the same precursor is fragmented by both techniques sequentially, providing complementary data in a single run[13].

Data Interpretation and Troubleshooting Common Artifacts

  • Identifying Metal Adducts: In the MS1 spectrum, look for peaks at M+22 Da (Na⁺), M+38 Da (K⁺), or M+62/64 Da (Cu²⁺, isotopic pattern). If adducts are prevalent, consider adding a chelating agent like EDTA to your sample buffer at a low concentration (~10 µM) or improving desalting procedures.

  • Recognizing In-Source Oxidation: The pyridyl ring can be susceptible to oxidation. Look for M+16 Da peaks in the MS1 scan. This can sometimes be mitigated by using fresh solvents and minimizing sample exposure to air and light. Metal-catalyzed oxidation is a known phenomenon that can be promoted by trace metals[3][15].

  • Interpreting Spectra: For HCD, expect a dominant b/y ion series. The presence of the 2-Pal residue can be confirmed by calculating the mass difference between adjacent fragment ions. For ETD, a more complete c/z ion series should be observed, simplifying de novo sequencing efforts.

Decision Guide: Selecting the Optimal Strategy

Choosing the right fragmentation method is context-dependent. This decision tree provides a logical path for selecting the best approach based on your analytical goals.

DecisionTree Start Analytical Goal for 2-Pal Peptide? Goal_Seq Sequence Confirmation (Small, known peptide) Start->Goal_Seq Goal_DeNovo De Novo Sequencing or Large Peptide Analysis Start->Goal_DeNovo Goal_PTM Analysis with Labile PTMs (e.g., Phosphorylation) Start->Goal_PTM Method_HCD Use HCD (Fast & Sensitive) Goal_Seq->Method_HCD Method_ETD Use ETD (Comprehensive Coverage) Goal_DeNovo->Method_ETD Method_Alt Use Alternating ETD/HCD (Maximizes Information) Goal_DeNovo->Method_Alt For max confidence Goal_PTM->Method_ETD

Caption: Decision tree for selecting the optimal MS/MS fragmentation method.

References

  • Gucwa, M., Pomastowski, P., & Buszewski, B. (2016). Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. PLOS ONE, 11(11), e0166587. [Link]

  • Gucwa, M., Pomastowski, P., & Buszewski, B. (2016). Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. ResearchGate. [Link]

  • Swaney, D. L., McAlister, G. C., & Coon, J. J. (2008). Systematic evaluation of alternating CID and ETD fragmentation for phosphorylated peptides. Journal of Proteome Research, 7(2), 455-461. [Link]

  • Kruse, O. S., & Kentsis, A. (2022). Navigating Challenges in Mass Spectrometry Analysis of Endogenous and Synthetic Protein Modifications. International Journal of Molecular Sciences, 23(9), 4697. [Link]

  • Brown, K. A., & Loo, J. A. (2022). 2-Pyridine Carboxaldehyde for Semi-Automated Soft Spot Identification in Cyclic Peptides. Metabolites, 12(4), 333. [Link]

  • Chi, H., Sun, R. X., Yang, B., et al. (2010). Improved Peptide Identification for Proteomic Analysis Based on Comprehensive Characterization of Electron Transfer Dissociation Spectra. Journal of Proteome Research, 9(5), 2513-2524. [Link]

  • Michalski, A., Damoc, E., Lange, O., et al. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research, 10(11), 5264-5273. [Link]

  • Różalska, S., Wiliński, B., & Kluczyk, A. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 7013. [Link]

  • Voinov, V. G., Deinzer, M. L., & Barofsky, D. F. (2006). Using metal-catalyzed oxidation reactions and mass spectrometry to identify amino acid residues within 10 A of the metal in Cu-binding proteins. Journal of the American Society for Mass Spectrometry, 17(11), 1552-1559. [Link]

  • DiMarchi, R. D., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry, 59(17), 7838-7847. [Link]

  • DiMarchi, R. D., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. ResearchGate. [Link]

  • Matrix Science. (n.d.). Mascot Help: Peptide Fragmentation. Matrix Science. [Link]

  • Zhang, Y. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Walsh Medical Media. [Link]

  • Voinov, V. G., Deinzer, M. L., & Barofsky, D. F. (2006). Transition metal-peptide binding studied by metal-catalyzed oxidation reactions and mass spectrometry. Journal of the American Society for Mass Spectrometry, 17(4), 573-579. [Link]

  • Sridhara, V., et al. (2011). ETD fragmentation features improve algorithm for peptide identification. Journal of Proteome Research, 10(9), 4063-4073. [Link]

  • Almac Group. (2014). 5 Dimensional Structural Characterization of Synthetic Peptides. Almac Group. [Link]

  • Voinov, V. G., Deinzer, M. L., & Barofsky, D. F. (2005). Metal-catalyzed oxidation reactions and mass spectrometry: the roles of ascorbate and different oxidizing agents in determining Cu-protein-binding sites. Analytical Biochemistry, 341(1), 122-130. [Link]

  • Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. UAB BSRC. [Link]

  • Yi, W., & Li, L. (2006). Tandem parallel fragmentation of peptides for mass spectrometry. Analytical Chemistry, 78(18), 6591-6598. [Link]

  • Prabhala, B. K., Mirza, O., Højrup, P., & Hansen, P. R. (2015). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 1348, 77-82. [Link]

  • Wang, Y., et al. (2023). Oxygen-Free Csp3-H Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones with Water by Copper Catalysis. Molecules, 28(22), 7586. [Link]

  • Che, F. Y., & Fricker, L. D. (2012). Limitations of mass spectrometry-based peptidomic approaches. Bioanalysis, 4(13), 1635-1647. [Link]

  • Voinov, V. G., Deinzer, M. L., & Barofsky, D. F. (2005). Metal-catalyzed oxidation reactions and mass spectrometry: The roles of ascorbate and different oxidizing agents in determining Cu-protein-binding sites. ResearchGate. [Link]

Sources

Validation

NMR characterization of N-2-Pyridinylalanine and its derivatives

Advanced NMR Characterization of N-2-Pyridinylalanine and its Regioisomeric Derivatives: A Comparative Guide The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery,...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced NMR Characterization of N-2-Pyridinylalanine and its Regioisomeric Derivatives: A Comparative Guide

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling researchers to fine-tune pharmacokinetics, target affinity, and metabolic stability. Among these, Pyridylalanine (Pal) and its derivatives—specifically 2-pyridylalanine (2-Pal), 3-pyridylalanine (3-Pal), and 4-pyridylalanine (4-Pal)—serve as powerful structural motifs. They are utilized in everything from metal-chelating architectures to highly specific radiolabeled somatostatin antagonists[1].

Because the three regioisomers differ strictly by the position of the nitrogen atom within the aromatic ring, their physicochemical behaviors (e.g., dipole moments, hydrogen-bonding capacity, and electronic distribution) vary significantly[1]. Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical tool for characterizing these derivatives, allowing scientists to validate regiochemistry, assess purity, and map three-dimensional conformational states.

Structural Nuances and the Role of NMR

The position of the pyridine nitrogen dictates the electronic environment of the entire molecule. For instance, in 2-Pal, the proximity of the nitrogen to the amino acid backbone facilitates unique intramolecular hydrogen bonding and metal coordination[2]. Conversely, 3-Pal exhibits a pronounced polar asymmetry that has been shown to enhance interaction with specific kidney transporters, a critical factor in the renal retention of radioligands[1].

To capture these subtle but highly impactful differences, a comprehensive NMR strategy must move beyond simple 1D proton assignments. It requires a self-validating matrix of 2D correlations and variable-temperature studies.

Workflow Prep Sample Preparation (DMSO-d6, >95% Purity) OneD 1D Acquisition (1H & 13C NMR) Prep->OneD TwoD 2D Correlation (COSY, HSQC, HMBC) OneD->TwoD Valid Conformational Validation (VT-NMR & H-Bonding) TwoD->Valid

Figure 1: Systematic self-validating NMR workflow for the structural and conformational elucidation of pyridylalanine derivatives.

Comparative Quantitative NMR Data

The table below summarizes the diagnostic ¹H and ¹³C NMR features used to differentiate the three protected Pal regioisomers (e.g., Boc- or Fmoc-protected). The highly deshielding nature of the pyridine nitrogen serves as the primary chemical shift anchor.

Feature / Regioisomer2-Pyridylalanine (2-Pal)3-Pyridylalanine (3-Pal)4-Pyridylalanine (4-Pal)
Nitrogen Position Adjacent to C-β attachment (C2)Meta to C-β attachment (C3)Para to C-β attachment (C4)
Diagnostic ¹H Shifts (Pyridine Ring) ~8.55 ppm (d, 1H, H6 adjacent to N)[3]>8.4 ppm (m, 2H, H2 & H6 adjacent to N)~8.5 ppm (d, 2H, H2 & H6, symmetric)
Spin System (COSY) Continuous 3-proton system (H3, H4, H5)Isolated H2; continuous H4, H5, H6Two symmetric 2-proton doublets
Key HMBC Linkage C-β protons to C2 (quaternary)[4]C-β protons to C3 (quaternary)C-β protons to C4 (quaternary)
Conformational Marker Deshielded ¹³C ester/amide carbonyl due to H-bonding[2]High α-helical propensity in specific peptide scaffolds[5]Highly flexible, minimal backbone H-bonding to ring

Step-by-Step Methodology: A Self-Validating NMR Protocol

To ensure absolute scientific integrity when characterizing a newly synthesized N-2-Pyridinylalanine derivative, the following protocol establishes a closed-loop validation system where structural claims are cross-verified by orthogonal NMR experiments.

Step 1: Optimized Sample Preparation
  • Action: Dissolve 10–15 mg of the highly purified (>95%) Pal derivative in 600 µL of deuterated dimethyl sulfoxide (DMSO-d6)[4].

  • Causality: While CDCl3 is common for protected amino acids, DMSO-d6 is deliberately chosen here. As a strong hydrogen-bond acceptor, DMSO disrupts random intermolecular aggregation, stabilizing distinct rotameric states and allowing for the clear observation of the amide (NH) proton, which is critical for downstream conformational analysis.

Step 2: 1D Acquisition (The Baseline)
  • Action: Acquire high-resolution ¹H (minimum 400 MHz, preferably 600 MHz) and ¹³C spectra[4].

  • Causality: The ¹H spectrum immediately confirms the regioisomer based on the number of protons resonating above 8.4 ppm (one for 2-Pal, two for 3-Pal/4-Pal)[3]. The ¹³C spectrum is scrutinized for the carbonyl carbon; in 2-Pal derivatives, this carbon is often unusually deshielded compared to 3-Pal, a direct result of intramolecular hydrogen bonding between the NH proton and the ester/amide carbonyl[2].

Step 3: 2D Heteronuclear Correlation (The Proof of Linkage)
  • Action: Acquire HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra[4].

  • Causality: HSQC maps all protonated carbons, preventing misassignment of overlapping aromatic signals. HMBC is the ultimate self-validating step: it reveals long-range (2- to 3-bond) couplings. By tracing the correlation from the aliphatic C-β protons (typically around 3.0–3.5 ppm) to the quaternary carbon of the pyridine ring, you definitively prove whether the attachment is at C2, C3, or C4, ruling out any synthetic rearrangements.

Step 4: Variable Temperature (VT) NMR (Conformational Mapping)
  • Action: Acquire ¹H spectra at 5 K intervals from 298 K to 343 K. Calculate the temperature coefficient (Δδ/ΔT) for the amide NH proton[6].

  • Causality: If the NH proton is solvent-exposed, its chemical shift will move significantly upfield as temperature increases (typically more negative than -4.0 ppb/K). If the NH is locked in an intramolecular hydrogen bond (e.g., forming a pseudo-ring with the pyridine nitrogen or the adjacent carbonyl in 2-Pal), the coefficient will be highly positive or near zero (>-3.0 ppb/K). This validates the 3D rigidity of the molecule.

Mechanistic Insights: Why Regioisomerism Matters

The choice between 2-Pal, 3-Pal, and 4-Pal is rarely arbitrary in drug design; it is a calculated mechanistic decision.

Regioisomers cluster_0 Root Pyridylalanine (Pal) Regioisomers Pal2 2-Pyridylalanine (Nitrogen at C2) Root->Pal2 Pal3 3-Pyridylalanine (Nitrogen at C3) Root->Pal3 Pal4 4-Pyridylalanine (Nitrogen at C4) Root->Pal4 Prop2 Intramolecular H-bonding Deshielded 13C C=O Metal Chelation Pal2->Prop2 Prop3 High Polar Asymmetry Enhanced Renal Retention Catalytic Triad Mimic Pal3->Prop3 Prop4 Symmetric Electron Density Distinct HMBC Profile Linear Conformations Pal4->Prop4

Figure 2: Logical relationship between the pyridine nitrogen position and the resulting physicochemical and NMR spectroscopic properties.

  • 2-Pyridylalanine (2-Pal): The proximity of the nitrogen lone pair to the amino acid backbone allows for bidentate metal chelation and the stabilization of specific secondary structures like β-turns[2][6]. However, during solid-phase peptide synthesis (SPPS), 2-Pal is notoriously prone to racemization compared to its isomers, requiring specialized coupling conditions (e.g., specific resins or avoidance of certain basic environments).

  • 3-Pyridylalanine (3-Pal): In the development of radiolabeled somatostatin antagonists (such as [177Lu]Lu-DOTA-LM3), substituting a natural Tyrosine with 3-Pal dramatically alters the in vivo profile. The electronic dissymmetry of the 3-Pal ring increases polar interactions with renal transporters, leading to prolonged retention in kidney tissues compared to 2-Pal or 4-Pal[1]. Furthermore, 3-Pal has been shown to successfully mimic Histidine in catalytic triads, increasing α-helical content in specific peptide scaffolds[5].

  • 4-Pyridylalanine (4-Pal): Offering a symmetric electronic distribution across the axis of the side chain, 4-Pal is often used when an extended, rigid hydrogen-bond acceptor is needed without the steric hindrance or backbone-chelating effects seen in 2-Pal.

By rigorously applying the NMR methodologies outlined above, researchers can confidently map these structural features, ensuring that the synthesized derivatives will perform as intended in complex biological assays.

References

  • An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Boc-D-2-Pal-OH. Benchchem.
  • Synthesis of metal-binding amino acids. Organic & Biomolecular Chemistry (RSC Publishing).
  • Chemoenzymatic Synthesis of Pyridylalanines. Scribd.
  • Pyridyl‑Ala Modified Cyclic Hexapeptides: In‑Vitro and In‑Vivo Profiling for Oral Bioavailability.
  • Organic & Biomolecular Chemistry. RSC Publishing.
  • Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution. PMC - NIH.

Sources

Comparative

Technical Comparison Guide: N-2-Pyridinylalanine (2-Pal) vs. 3-Pyridylalanine (3-Pal)

The following guide provides a technical comparison between N-2-Pyridinylalanine (specifically the side-chain isomer 2-Pyridylalanine , 2-Pal) and 3-Pyridylalanine (3-Pal). Executive Summary & Disambiguation Objective: T...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison between N-2-Pyridinylalanine (specifically the side-chain isomer 2-Pyridylalanine , 2-Pal) and 3-Pyridylalanine (3-Pal).

Executive Summary & Disambiguation

Objective: This guide compares the physicochemical properties, structural implications, and medicinal chemistry applications of two critical non-canonical amino acids: 2-Pyridylalanine (2-Pal) and 3-Pyridylalanine (3-Pal) . These isomers are widely used as histidine isosteres, metal-binding motifs, and conformational probes in drug development.

Critical Disambiguation:

  • The Term "N-2-Pyridinylalanine": In commercial catalogs and literature, this term most frequently refers to 2-Pyridylalanine (2-Pal) , where the alanine side chain is attached to the C2 position of the pyridine ring.

  • Note: If your specific interest is N-(2-pyridinyl)-alanine (where the pyridine is attached to the backbone nitrogen), this represents a backbone modification (N-arylation) with drastically different properties (e.g., planar nitrogen, reduced basicity). This guide focuses on the side-chain positional isomers (2-Pal vs. 3-Pal) relevant to structure-activity relationship (SAR) optimization.

Quick Selection Guide
Feature2-Pyridylalanine (2-Pal) 3-Pyridylalanine (3-Pal)
Primary Utility Conformational constraint, Permeability enhancerHistidine isostere, Pi-stacking interactions
Basicity (pKa) Lower (~4.5 - 5.0) due to steric/inductive effectsHigher (~5.6 - 5.8), closer to Histidine
Solubility High (often improves peptide solubility)Moderate (can decrease solubility in some sequences)
Cell Permeability High (forms internal H-bonds, hiding polarity)Moderate (solvent-exposed polar surface)
Metal Binding Bidentate potential (N,N-chelation)Monodentate (Linker/Spacer)

Physicochemical Profile

The position of the nitrogen atom in the pyridine ring dictates the electronic and steric environment of the amino acid.

Basicity and Ionization

The pKa of the pyridine nitrogen is the defining differentiator.

  • 3-Pal: The nitrogen is in the meta position relative to the alanine attachment. It is electronically similar to 3-picoline. It remains basic and protonated at physiological pH (depending on local environment), closely mimicking Histidine (pKa ~6.0) but without the tautomerization complexity.

  • 2-Pal: The nitrogen is in the ortho position. The proximity of the electron-withdrawing backbone (via the beta-carbon) and steric hindrance to solvation generally lowers the pKa compared to 3-Pal.

    • Implication: 2-Pal is more likely to be neutral at physiological pH (7.4), increasing lipophilicity.

Conformational Control (The "2-Pal Effect")

2-Pal exhibits a unique ability to form an intramolecular hydrogen bond between the pyridine nitrogen and the backbone amide proton (NH) of the same or neighboring residue.

  • Mechanism:

    
    
    
  • Result: This interaction creates a pseudo-cyclic structure (locking the

    
     torsion angle), which reduces the entropic penalty of binding and shields the polar amide bond from solvent. This is the primary driver for the enhanced membrane permeability  observed in 2-Pal peptides (e.g., in cyclic somatostatin antagonists).
    
Solubility & Permeability Data

Experimental data from cyclic hexapeptide studies (e.g., Vorherr et al.[1]) highlights a divergence in performance:

Metric2-Pal Analogues3-Pal Analogues
Solubility (aq) Significantly ImprovedLow / Unchanged
PAMPA Permeability High (

increased)
Medium/Low
Polar Surface Area Reduced (Internal H-bond masking)High (Solvent exposed)

Structural Visualization & Pathways

The following diagram illustrates the structural differences and the "Conformational Lock" mechanism unique to 2-Pal.

G cluster_0 2-Pyridylalanine (2-Pal) cluster_1 3-Pyridylalanine (3-Pal) Node2Pal 2-Pal Structure (N at Ortho) InternalHB Internal H-Bond (N...H-N Amide) Node2Pal->InternalHB Allows Permeability High Permeability (Shielded Polarity) InternalHB->Permeability Causes SolventExp Solvent Exposed N (No Internal H-Bond) InternalHB->SolventExp Contrast Node3Pal 3-Pal Structure (N at Meta) Node3Pal->SolventExp Results in Basicity Higher Basicity (Histidine Isostere) Node3Pal->Basicity Maintains

Figure 1: Mechanistic flow illustrating why 2-Pal enhances permeability via internal hydrogen bonding, while 3-Pal acts as a solvent-exposed basic residue.

Experimental Protocols

Synthesis via Negishi Coupling (General Protocol)

Both isomers can be synthesized using Negishi cross-coupling, allowing for the incorporation of the pyridine ring onto an alanine scaffold.

Reagents:

  • Zinc Reagent: Pyridyl-zinc halides (2-pyridyl-ZnBr or 3-pyridyl-ZnBr).

  • Electrophile: Boc-iodo-alanine methyl ester (protected).

  • Catalyst:

    
     / S-Phos.
    

Step-by-Step Workflow:

  • Activation: Activate zinc dust with 1,2-dibromoethane and TMSCl in dry DMF.

  • Zinc Insertion: Add the respective bromopyridine (2-Br or 3-Br) to generate the organozinc reagent (60°C, 2h).

  • Coupling: Transfer the organozinc solution to a flask containing the Boc-iodo-alanine electrophile and Palladium catalyst.

  • Reaction: Stir at 50°C for 4-12 hours under Argon.

  • Purification: Quench with saturated

    
    , extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).
    
    • Note: 2-Pal derivatives may streak on silica due to chelation; adding 1% Triethylamine to the eluent is recommended.

Metal Binding Assay (Cu(II) Titration)

To differentiate the chelation potential (2-Pal vs 3-Pal):

  • Preparation: Dissolve peptide (0.1 mM) in MOPS buffer (pH 7.4).

  • Titration: Add aliquots of

    
     (0.1 to 2.0 equivalents).
    
  • Detection: Monitor UV-Vis absorbance (d-d transitions ~600-800 nm).

    • 2-Pal Result: Expect a shift in

      
       and hyperchromicity at lower equivalents (1:1 binding) due to bidentate N,N-chelation (pyridine + N-terminal amine).
      
    • 3-Pal Result: Weak or non-specific spectral shifts unless high concentrations are used; indicates monodentate or bridging behavior.

Applications in Drug Design

When to choose 2-Pyridylalanine (2-Pal):
  • Improving Oral Bioavailability: Use 2-Pal to introduce rigidity and mask backbone polarity through internal H-bonding.

  • Chelation Scaffolds: Essential for designing metalloenzyme mimics or ATCUN-like motifs where the pyridine nitrogen must coordinate with the metal center in a specific geometry.

  • Steric Clashes: When the "meta" position of 3-Pal causes steric clash with the receptor pocket, the "ortho" nitrogen of 2-Pal changes the shape vector.

When to choose 3-Pyridylalanine (3-Pal):
  • Histidine Replacement: When you need a residue that mimics the geometry and basicity of Histidine but is stable to oxidation and does not tautomerize.

  • Pi-Pi Stacking: 3-Pal is often superior for intermolecular pi-stacking interactions in the binding pocket because the nitrogen is distal to the backbone, leaving the face of the ring more accessible.

  • Solubility Issues with 2-Pal: In rare cases where the rigid 2-Pal structure induces aggregation, 3-Pal provides a more flexible alternative.

References

  • Vorherr, T., et al. "Pyridyl-Ala Modified Cyclic Hexapeptides: In-Vitro and In-Vivo Profiling for Oral Bioavailability." ResearchGate / Springer Nature, 2019.

  • Mansi, R., et al. "Pyridylalanine, a nonnatural amino acid, presents three regioisomers... in radiolabeled somatostatin antagonists."[1][2] EJNMMI Radiopharmacy and Chemistry, 2025.

  • Imperiali, B., et al. "Metal Binding Amino Acids: Synthesis and Applications." Organic & Biomolecular Chemistry, 2024.[3]

  • Adamczyk, M., et al. "Enantioselective synthesis of (2-pyridyl)alanines via catalytic hydrogenation." Organic Letters, 2001.

  • PubChem Compound Summary. "3-Pyridin-2-yl-L-alanine (2-Pal)." National Library of Medicine.

Sources

Validation

A Comparative Guide to N-2-Pyridinylalanine and 4-Pyridylalanine: Structural Isomers with Divergent Biological Activities

In the landscape of modern drug discovery and chemical biology, the incorporation of non-canonical amino acids (ncAAs) into peptides and small molecules offers a powerful strategy to modulate biological activity, enhance...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and chemical biology, the incorporation of non-canonical amino acids (ncAAs) into peptides and small molecules offers a powerful strategy to modulate biological activity, enhance metabolic stability, and introduce novel functionalities. Among the most versatile ncAAs are the pyridylalanines (Pal), structural isomers of phenylalanine where a carbon in the phenyl ring is replaced by a nitrogen atom. The position of this nitrogen atom—at the 2, 3, or 4 position—profoundly influences the molecule's physicochemical properties and, consequently, its biological function.

This guide provides an in-depth comparison of two prominent regioisomers: N-2-Pyridinylalanine (2-Pal) and 4-Pyridylalanine (4-Pal). We will dissect how the subtle shift of a single nitrogen atom dictates their roles in medicinal chemistry, from enhancing the drug-like properties of peptides to forming the core of potent enzyme inhibitors. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage these unique building blocks in their work.

The Decisive Influence of Nitrogen Placement: A Structural Overview

At first glance, 2-Pal and 4-Pal are nearly identical. However, the position of the pyridine nitrogen atom creates critical differences in basicity, steric hindrance, and electronic distribution, which are the root of their distinct biological activities.

  • N-2-Pyridinylalanine (2-Pal): The nitrogen atom is adjacent to the alanine side-chain attachment point. This proximity allows for potential bidentate chelation with metal ions and introduces steric constraints that can influence binding to biological targets. The pyridine nitrogen in this position can also serve as a convenient handle for further chemical modifications.[1]

  • 4-Pyridylalanine (4-Pal): The nitrogen atom is in the para-position, maximizing its distance from the side chain. This configuration minimizes steric hindrance and allows the nitrogen to act as a potent hydrogen bond acceptor. Its position also significantly enhances the polarity and aqueous solubility of molecules into which it is incorporated.[2][3]

G cluster_0 N-2-Pyridinylalanine (2-Pal) cluster_1 4-Pyridylalanine (4-Pal) 2-Pal_img 4-Pal_img

Caption: Chemical structures of N-2-Pyridinylalanine and 4-Pyridylalanine.

Comparative Biological Activities and Applications

The structural distinctions between 2-Pal and 4-Pal translate into a diverse range of applications. The choice of isomer is therefore a critical design element in drug development.

Enhancing Peptide Therapeutics

The poor biophysical properties of many therapeutic peptides, such as low solubility and stability, hinder their clinical use. Pyridylalanines, particularly 4-Pal, have emerged as a valuable tool to overcome these limitations.

  • 4-Pyridylalanine: This isomer is frequently employed as a surrogate for natural aromatic amino acids like phenylalanine or tyrosine to improve the physicochemical profile of peptides.[3][4] Its incorporation has been shown to enhance the aqueous solubility and stability of glucagon analogs without compromising their biological activity.[2][3] The hydrophilic pyridine ring disrupts aggregation and improves solubility at neutral pH, making the peptide more suitable for pharmaceutical formulation.[2][4]

  • N-2-Pyridinylalanine: While also capable of increasing hydrophilicity, 2-Pal is more often selected for introducing specific functionalities. For instance, it has been incorporated into peptide sequences to create potent antagonists of VLA-4 integrin, a target for inflammatory diseases.[5] The nitrogen at the 2-position can also be used for chemoselective peptide conjugation, allowing for the attachment of other molecules to enhance therapeutic effects.[6][7]

Scaffolds for Small Molecule Inhibitors

Both isomers serve as crucial building blocks in the synthesis of small molecule drugs, where the pyridine moiety can engage in critical interactions with biological targets such as hydrogen bonding, pi-pi stacking, and metal coordination.[1]

  • N-2-Pyridinylalanine: The 2-pyridyl moiety is a common scaffold in a wide range of bioactive molecules, including those with anticancer, antimicrobial, and anti-inflammatory properties.[8][9][10] The nitrogen atom's position is often critical for binding within the active sites of enzymes, where it can act as a hydrogen bond acceptor or a coordination site.[1] For example, derivatives of 2-pyridone have shown potent anticancer activity by inducing apoptosis in cancer cells.[8]

  • 4-Pyridylalanine: This isomer is also a valuable component in small molecule drug design, frequently used in developing therapeutics for neurological disorders.[11][12] The 4-pyridyl group can serve as a key pharmacophore, interacting with specific receptors or enzymes to elicit a therapeutic response.[11]

The choice between isomers is dictated by the specific structure-activity relationship (SAR) of the target. The different electronic and steric profiles of 2-Pal and 4-Pal lead to distinct binding orientations and potencies.[13]

Metal Chelation and Bio-Orthogonal Chemistry

The ability of the pyridine nitrogen to coordinate with metal ions opens up applications in catalysis and the development of metalloenzyme inhibitors.

  • N-2-Pyridinylalanine: The proximity of the alpha-amino group and the pyridine nitrogen allows 2-Pal to act as a bidentate ligand, forming stable complexes with metal ions. This property is highly valuable for designing inhibitors that target the metal centers of metalloenzymes or for creating novel catalysts.[1]

  • 4-Pyridylalanine: In contrast, 4-Pal typically acts as a monodentate ligand.[12] While still capable of metal coordination, it forms complexes with different geometries and stabilities compared to 2-Pal.

  • Cyanopyridylalanine: A derivative, 3-(2-cyano-4-pyridyl)alanine, has been used for spontaneous, biocompatible peptide macrocyclization through a reaction with an N-terminal cysteine, demonstrating the utility of pyridylalanine derivatives in generating constrained peptides with enhanced stability and affinity.[14]

G cluster_2Pal N-2-Pyridinylalanine Chelation cluster_4Pal 4-Pyridylalanine Chelation Metal Metal Ion (M²⁺) N_pyridine Pyridine N Metal->N_pyridine Coordination N_amino Amino N Metal->N_amino Coordination caption1 Forms stable bidentate complex. Metal2 Metal Ion (M²⁺) N_pyridine2 Pyridine N Metal2->N_pyridine2 Monodentate Coordination N_amino2 Amino N (distant) caption2 Forms monodentate complex.

Caption: Metal chelation comparison between 2-Pal and 4-Pal.

Data Summary: N-2-Pyridinylalanine vs. 4-Pyridylalanine

FeatureN-2-Pyridinylalanine (2-Pal)4-Pyridylalanine (4-Pal)
Primary Application Introduction of specific functionalities, metal chelation, synthetic handle.[1][6]Enhancement of peptide solubility and stability.[2][3][4]
Key Structural Trait Nitrogen at position 2 allows for bidentate chelation and specific interactions.[1]Nitrogen at position 4 maximizes polarity and acts as a strong H-bond acceptor.[11]
Role in Peptides Used to create receptor antagonists and as a site for bioconjugation.[5][7]Improves biophysical properties, reducing aggregation and increasing solubility.[2][3]
Role in Small Molecules Core scaffold for anticancer and antimicrobial agents.[8][9]Building block for therapeutics targeting neurological disorders.[12]
Metal Coordination Strong, bidentate chelation.[1]Weaker, monodentate coordination.[12]

Experimental Protocols

To ensure the practical application of this guide, we provide validated, step-by-step methodologies for the incorporation of these ncAAs into peptides and for assessing their biological impact.

Protocol 1: Automated Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of Fmoc-L-2-Pal-OH or Fmoc-L-4-Pal-OH into a peptide sequence using an automated peptide synthesizer.

Rationale: SPPS is the standard method for chemically synthesizing peptides. The Fmoc protecting group strategy is used for its mild deprotection conditions, which are compatible with a wide range of amino acid side chains, including the pyridyl group.

Methodology:

  • Resin Preparation: Start with a Rink Amide resin (or equivalent) pre-loaded in the synthesizer reaction vessel. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Prepare the coupling solution: Dissolve Fmoc-protected amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (8 eq.) to the solution to activate the carboxyl group.

    • Immediately add the activated amino acid solution to the reaction vessel and allow it to react for 45-60 minutes.

    • Wash the resin with DMF to remove excess reagents.

  • Incorporation of Pyridylalanine: For the desired position in the sequence, use Fmoc-L-2-Pyridinylalanine or Fmoc-L-4-Pyridylalanine as the amino acid in the coupling step.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection and Cleavage: After the final amino acid is coupled, perform a final Fmoc deprotection. Wash the resin with dichloromethane (DCM). Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% water) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Quantitative Analysis of Peptide Concentration

Rationale: Accurate determination of peptide concentration is critical for subsequent biological assays. Due to the presence of the aromatic pyridine ring, UV spectroscopy is a straightforward method.[15][16]

Methodology:

  • Standard Preparation: Prepare a stock solution of the purified, lyophilized pyridylalanine-containing peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7) at a nominal concentration of 1 mg/mL.

  • Molar Extinction Coefficient: The molar extinction coefficient (ε) for pyridylalanine at ~260 nm can be used for concentration determination. While this can be theoretically estimated, empirical determination is more accurate.

  • UV-Vis Measurement:

    • Perform a serial dilution of the stock solution to generate a standard curve.

    • Measure the absorbance of each dilution at the absorbance maximum (typically ~260-270 nm for the pyridine ring) using a UV-Vis spectrophotometer.

    • Use the buffer as a blank.

  • Concentration Calculation: Use the Beer-Lambert law (A = εcl) to calculate the concentration of unknown samples, where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length (typically 1 cm). Alternatively, use the standard curve to determine the concentration of experimental samples.

Conclusion and Future Perspectives

The strategic choice between N-2-Pyridinylalanine and 4-Pyridylalanine is a clear demonstration of how subtle isomeric changes can unlock vastly different biological and chemical properties. 4-Pal has established itself as a go-to residue for improving the drug-like characteristics of peptide therapeutics, specifically their solubility and stability. In contrast, 2-Pal offers a more nuanced toolset, providing a handle for bidentate metal chelation, specific receptor interactions, and advanced bioconjugation strategies.

For the researcher and drug developer, the decision is not about which isomer is "better," but which is "right" for the intended application. Understanding the fundamental differences in their steric and electronic profiles is paramount to rationally designing next-generation therapeutics. As synthetic methodologies continue to advance, we can expect to see these and other pyridylalanine isomers used to construct even more complex and highly functionalized biomolecules, pushing the boundaries of medicinal chemistry and peptide engineering.

References

  • Mroz, P. A., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry. [Link]

  • ACS Publications. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry. [Link]

  • Pharmaffiliates. (n.d.). Boc-L-3-(4-pyridyl)-alanine: A Valuable Intermediate for Custom Synthesis. [Link]

  • PubMed. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry. [Link]

  • Pharmaffiliates. (n.d.). Boc-L-3-(2-pyridyl)-alanine: A Key Intermediate in Medicinal Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of L-3-(3-Pyridyl)alanine Dihydrochloride in Modern Drug Discovery. [Link]

  • ACS Publications. (1958). Synthesis of β-(4-Pyridyl)-DL-alanine and of β-(4-Pyridyl-1-oxide)-DL-, D-, and L-alanine. The Journal of Organic Chemistry. [Link]

  • R Discovery. (1958). Synthesis of β-(4-Pyridyl)-DL-alanine and of β-(4-Pyridyl-1-oxide)-DL-, D-, and L-alanine. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2024). Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications. Organic Letters. [Link]

  • PubChem. (n.d.). Fmoc-D-4-Pyridylalanine. [Link]

  • PubChem. (n.d.). L-4-Pyridylalanine. [Link]

  • PubMed. (2001). Enantioselective synthesis of (2-pyridyl)alanines via catalytic hydrogenation and application to the synthesis of L-azatyrosine. Organic Letters. [Link]

  • PMC. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. International Journal of Molecular Sciences. [Link]

  • PubMed. (2024). Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications. Organic Letters. [Link]

  • ACS Publications. (1973). Synthesis and study of pyridylalanine N-oxides. Journal of Medicinal Chemistry. [Link]

  • Inxight Drugs. (n.d.). L-4-PYRIDYLALANINE. [Link]

  • ResearchGate. (1997). ChemInform Abstract: Synthesis of all Three Regioisomers of Pyridylalanine. SYNLETT. [Link]

  • Dove Medical Press. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. International Journal of Molecular Sciences. [Link]

  • Royal Society of Chemistry. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. [Link]

  • PubChem. (n.d.). N-2-Pyridylaniline. [Link]

  • Latour, R. A. (2013). Evaluating protocols and analytical methods for peptide adsorption experiments. Biointerphases. [Link]

  • Open Research Repository. (2019). Biocompatible macrocyclization between cysteine and 2-cyanopyridine generates stable peptide inhibitors. [Link]

  • PubMed. (2013). Evaluating protocols and analytical methods for peptide adsorption experiments. Biointerphases. [Link]

  • PMC. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. [Link]

  • MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link]

  • PMC. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

  • ResearchGate. (2021). Synthesis and biological evaluation of some new 2-pyridylquinazoline derivatives. [Link]

  • PMC. (2022). Advances on the biosynthesis of pyridine rings. Synthetic and Systems Biotechnology. [Link]

  • Illinois State University. (2021). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. Theses and Dissertations. [Link]

  • PubMed. (2002). N-(pyrimidin-4-yl) and N-(pyridin-2-yl) phenylalanine derivatives as VLA-4 integrin antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Journal of Molecular Structure. [Link]

  • PMC. (2018). Comparison of 2-Aminopyridine and 4-Thiopseudisocytosine PNA Nucleobases for Hoogsteen Recognition of Guanosine in RNA. Molecules. [Link]

Sources

Comparative

validation of N-2-Pyridinylalanine incorporation using Edman degradation

The incorporation of non-canonical amino acids (ncAAs) like 3-(2-Pyridyl)-alanine (often abbreviated as 2-Pal , 2-Pya , or referred to as N-2-Pyridinylalanine in specific nomenclature contexts) is a critical strategy in...

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of non-canonical amino acids (ncAAs) like 3-(2-Pyridyl)-alanine (often abbreviated as 2-Pal , 2-Pya , or referred to as N-2-Pyridinylalanine in specific nomenclature contexts) is a critical strategy in modern drug development to enhance peptide stability, potency, and selectivity.

While Mass Spectrometry (MS) is the high-throughput standard for validation, Edman Degradation remains the gold standard for absolute positional confirmation and N-terminal purity assessment. This guide objectively compares these methodologies and details the validation protocol for 2-Pal incorporation.

PART 1: COMPARATIVE ANALYSIS (Edman Degradation vs. Alternatives)

The Validation Challenge

2-Pyridylalanine is a histidine isostere where the imidazole ring is replaced by a pyridine ring.[1] This substitution alters the pKa and metal-binding properties.

  • The Risk: During Solid Phase Peptide Synthesis (SPPS), incomplete coupling or racemization can occur.

  • The Ambiguity: Mass Spectrometry (MS) confirms the molecular weight but can struggle with:

    • Positional Isomers: Distinguishing 2-Pal incorporation at Cycle 3 vs. Cycle 5 in a multi-histidine peptide.

    • Isobaric Interferences: Differentiating 2-Pal from other modifications with similar mass-to-charge ratios in complex mixtures.

Comparison Guide: Edman Degradation vs. Mass Spectrometry
FeatureEdman Degradation LC-MS / MS-MS Amino Acid Analysis (AAA)
Primary Output Cycle-by-cycle sequence confirmation.Molecular weight & fragmentation pattern.Total amino acid composition.
2-Pal Validation High. Identifies 2-Pal as a unique PTH-derivative at a specific cycle.Medium-High. Detects mass shift (+/- vs His), but positional certainty requires high-quality fragmentation.Low. Confirms presence but not position.
Positional Resolution Absolute. (e.g., "Cycle 3 is 100% 2-Pal").Inferred from fragment ions (b-ions/y-ions).None.
Sample Requirement Higher (Picomole range).Lower (Femtomole range).High (Microgram range).
Throughput Low (hours per cycle).High (minutes per sample).Medium.
Blind Spots N-terminally blocked peptides; C-terminal sequence fade.Isobaric compounds; Ionization suppression.Sequence order; Modifications lost during hydrolysis.
Strategic Recommendation
  • Use MS for routine screening of crude synthesis products.

  • Use Edman Degradation for IND-enabling validation to prove:

    • The NcAA is at the exact intended position.

    • The N-terminal fidelity is high (no truncation).

    • Absence of "carryover" from previous cycles.

PART 2: TECHNICAL DEEP DIVE & PROTOCOL

Mechanism of 2-Pal in Edman Degradation

Edman degradation involves three steps: Coupling (PITC), Cleavage (Acid), and Conversion (to PTH-amino acid).

  • Chemical Behavior: The pyridine ring of 2-Pal is basic (pKa ~5.3) but less basic than the imidazole of Histidine (pKa ~6.0). It does not interfere with the PITC coupling reaction (which occurs at pH ~8-9).

  • Detection: The resulting PTH-2-Pyridylalanine is a stable derivative. It is hydrophobic and typically elutes in the "aromatic region" of the Reverse-Phase HPLC chromatogram, distinct from PTH-Histidine and PTH-Alanine.

Diagram 1: Validation Workflow Decision Tree

ValidationWorkflow Start Peptide Synthesis (Incorporating 2-Pal) Purification HPLC Purification Start->Purification MS_Check Primary QC: LC-MS Purification->MS_Check Decision Mass Correct? MS_Check->Decision Fail Re-Synthesize Decision->Fail No Edman Secondary QC: Edman Degradation (Positional Validation) Decision->Edman Yes (Validation Req.) Result_Pos Confirm Cycle X Retention Time Edman->Result_Pos Result_Quant Quantify Incorporation Efficiency Edman->Result_Quant Final Release Lot Result_Pos->Final Result_Quant->Final

Caption: Workflow for integrating Edman Degradation as a confirmatory validation step for non-canonical amino acids.

Experimental Protocol: Validating 2-Pal Incorporation
Reagents & Equipment[2][3]
  • Sequencer: Automated Edman Sequencer (e.g., Shimadzu PPSQ or ABI 49x).

  • Standard: Synthetic H-2-Pal-OH (free amino acid) to generate a PTH-standard.

  • Solvents: Sequencing Grade Acetonitrile, TFA, Heptane, Ethyl Acetate.

Step-by-Step Methodology
Phase A: Generating the Reference Standard (CRITICAL)

Since PTH-2-Pal is not in standard commercial libraries, you must generate a reference peak.

  • Load Standard: Apply 500 pmol of free H-2-Pal-OH amino acid to a PVDF membrane or glass fiber filter.

  • Run Cycle: Execute one complete Edman cycle (Coupling -> Cleavage -> Conversion).

  • Record Retention Time (RT): Observe the chromatogram.

    • Expected Outcome: A single sharp peak eluting after PTH-Valine but likely before PTH-Tryptophan/Phenylalanine (depending on the specific C18 gradient).

    • Note: The pyridine ring adds hydrophobicity compared to Histidine.

  • Calibration: Add this RT to your sequencer’s software library labeled as "2-Pal".

Phase B: Sequencing the Target Peptide
  • Sample Prep: Desalt the peptide sample (C18 ZipTip) to remove Tris or Glycine buffers (which cause artifact peaks).

  • Loading: Load ~10-50 pmol of purified peptide onto the reaction support.

  • Execution: Run the sequencer for

    
     cycles (where 
    
    
    
    is the position of 2-Pal).
    • Example: If 2-Pal is at position 3, run 5 cycles.

  • Data Analysis:

    • Cycle 1 & 2: Confirm expected canonical amino acids.

    • Cycle 3 (Target): Look for the peak matching your Phase A reference standard.

    • Quantification: Calculate the "Initial Yield" (I.Y.) and "Repetitive Yield" (R.Y.). A drop in yield at Cycle 3 suggests incomplete coupling or steric hindrance, though 2-Pal usually couples well.

Diagram 2: Edman Cycle for 2-Pyridylalanine

EdmanCycle cluster_0 Critical Validation Point Peptide Peptide-N-Terminus (2-Pal) Coupling Coupling (pH 9) + PITC Peptide->Coupling PTC PTC-Peptide Coupling->PTC Cleavage Cleavage (TFA) PTC->Cleavage ATZ ATZ-2-Pal (Unstable) Cleavage->ATZ Conversion Conversion (Acid/Heat) ATZ->Conversion PTH PTH-2-Pal (Stable Isomer) Conversion->PTH HPLC HPLC Detection (Unique RT) PTH->HPLC

Caption: The chemical transformation of N-terminal 2-Pal into its detectable PTH derivative.

Data Interpretation & Troubleshooting
Expected Results
  • Chromatogram: You should see a clean peak at the established RT for 2-Pal in the specific cycle.

  • Absence of PTH-His: If you see a peak at the PTH-Histidine position, it indicates failed incorporation (if His was the starting material) or contamination.

  • Lag/Carryover: Aromatic residues can sometimes stick to the reaction chamber. If 2-Pal appears in Cycle

    
     and persists significantly into Cycle 
    
    
    
    , increase the solvent wash times (Ethyl Acetate/Heptane) in your protocol.
Common Pitfalls
  • N-Terminal Blockage: If the peptide was acetylated (common for stability), Edman will yield no peaks . Ensure the sample is the "free amine" precursor or use de-blocking protocols (though chemical de-acetylation is difficult without hydrolyzing the peptide).

  • "N-2-Pyridinyl" vs "2-Pyridyl":

    • 2-Pyridylalanine (Side chain mod): Works perfectly with standard Edman.

    • N-(2-pyridinyl)-alanine (Backbone N-mod): If the nitrogen of the backbone is substituted with a pyridine ring, the amine is secondary and electron-poor. Edman degradation will likely fail or be extremely slow because PITC cannot effectively attack the hindered/deactivated nitrogen. This guide assumes the side-chain modification (2-Pal) based on standard drug development contexts.

References

  • Vertex Pharmaceuticals. (2016). Synthesis and structure–activity relationship studies of IgG-binding peptides focused on the C-terminal histidine residue. PubMed Central. Link

  • Google Patents. (2016). Patent Application: 2-pyridylalanine Derivatives in Peptide Synthesis. Link

  • Frontiers in Microbiology. (2017). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Link

  • National Institutes of Health (NIH). (2017). MS-READ: Quantitative Measurement of Amino Acid Incorporation. Link

Sources

Validation

A Comparative Guide to the Coordination Chemistry of Pyridylalanine Isomers and Their Metal Complexes

Introduction In the expansive landscape of medicinal and materials chemistry, the design and synthesis of metal complexes with tailored properties are of paramount importance. Amino acids, as fundamental building blocks...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the expansive landscape of medicinal and materials chemistry, the design and synthesis of metal complexes with tailored properties are of paramount importance. Amino acids, as fundamental building blocks of life, offer a versatile scaffold for the development of novel ligands. The incorporation of a pyridyl moiety into the alanine backbone gives rise to a fascinating class of non-natural amino acids: the pyridylalanine (Pya) isomers. This guide provides a comprehensive comparative analysis of the metal complexes formed by 2-pyridyl-α-alanine (2-Pya), 3-pyridyl-α-alanine (3-Pya), and 4-pyridyl-α-alanine (4-Pya).

The introduction of the pyridine ring provides an additional coordination site—the pyridine nitrogen—-in addition to the amino and carboxyl groups of the alanine backbone. This seemingly subtle variation in the position of the nitrogen atom on the pyridine ring (ortho, meta, or para relative to the alanine side chain) profoundly influences the coordination chemistry, leading to significant differences in the stability, structure, and, consequently, the functional properties of their metal complexes.[1] This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the nuances of these isomers, supported by experimental principles and available data.

I. The Ligands: A Structural Overview of Pyridylalanine Isomers

The three isomers of pyridylalanine, while sharing the same molecular formula, possess distinct structural and electronic properties that dictate their behavior as ligands.

  • 2-Pyridyl-α-alanine (2-Pya): The proximity of the pyridine nitrogen to the alanine side chain allows for the formation of a stable five-membered chelate ring with a metal ion, involving the pyridine nitrogen and the amino group.

  • 3-Pyridyl-α-alanine (3-Pya): The nitrogen atom in the meta position offers the potential for the formation of a larger, six-membered chelate ring, which is generally less stable than a five-membered ring.[1]

  • 4-Pyridyl-α-alanine (4-Pya): With the nitrogen in the para position, direct chelation involving the pyridyl nitrogen and the amino/carboxylate group of the same ligand molecule is sterically hindered. Consequently, 4-Pya often acts as a bridging ligand, connecting multiple metal centers to form coordination polymers.[1]

II. Comparative Coordination Chemistry

The positional isomerism of the pyridyl nitrogen atom is the primary determinant of the divergent coordination behaviors of these ligands, influencing chelate ring size, complex stability, and the resulting supramolecular architecture.

A. Coordination Modes and Chelate Ring Formation

The ability of a ligand to form a stable chelate ring with a metal ion is a critical factor in determining the overall stability of the resulting complex. This is a direct consequence of the chelate effect, where a multidentate ligand forms a more stable complex than a series of comparable monodentate ligands.

cluster_2Pya 2-Pyridylalanine cluster_3Pya 3-Pyridylalanine cluster_4Pya 4-Pyridylalanine 2-Pya 2-Pya Metal_2 Metal Ion 2-Pya->Metal_2 N(py), N(amino) 5-membered ring Stable 5-membered chelate ring Metal_2->5-membered ring 3-Pya 3-Pya Metal_3 Metal Ion 3-Pya->Metal_3 N(py), N(amino) 6-membered ring Less stable 6-membered chelate ring Metal_3->6-membered ring 4-Pya 4-Pya Metal_4 Metal Ion 4-Pya->Metal_4 N(py) or N(amino)/O(carboxyl) Bridging Acts as a bridging ligand Metal_4->Bridging cluster_protocol Potentiometric Titration Workflow A Prepare Solutions (Acid, Base, Ligand, Metal Salt) B Calibrate pH Electrode A->B C Titration 1: Acid vs. Base (System Calibration) B->C D Titration 2: (Acid + Ligand) vs. Base (Ligand pKa) C->D E Titration 3: (Acid + Ligand + Metal) vs. Base (Stability Constants) D->E F Data Analysis (e.g., Bjerrum's method) E->F G Determine K and β F->G

Workflow for potentiometric determination of stability constants.

Experimental Protocol: Potentiometric Titration

  • Solution Preparation: Prepare stock solutions of a strong acid (e.g., HClO₄), a strong base (e.g., carbonate-free NaOH), the pyridylalanine isomer, and the metal salt of interest. An inert salt (e.g., NaClO₄) is added to maintain constant ionic strength.

  • Electrode Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titrations: Perform a series of titrations at a constant temperature:

    • Titrate the strong acid with the strong base to determine the standard electrode potential.

    • Titrate a mixture of the strong acid and the pyridylalanine isomer with the strong base to determine the protonation constants (pKa) of the ligand.

    • Titrate a mixture of the strong acid, the ligand, and the metal salt with the strong base to determine the stability constants of the metal-ligand complexes.

  • Data Analysis: The titration data is processed using computer programs that employ methods such as Bjerrum's or the Irving-Rossotti method to calculate the stepwise (K) and overall (β) stability constants.

B. Structural Characterization: X-ray Crystallography and Spectroscopy

Single-Crystal X-ray Crystallography provides definitive three-dimensional structural information, including bond lengths, bond angles, and coordination geometry. This technique is invaluable for visualizing the precise coordination environment of the metal ion and the conformation of the ligand.

Spectroscopic Techniques offer insights into the electronic and vibrational properties of the complexes:

  • UV-Vis Spectroscopy: Changes in the absorption spectra upon complexation can be used to study complex formation and, in some cases, to determine stability constants using methods like the mole-ratio or Job's method.

  • Infrared (IR) Spectroscopy: Shifts in the vibrational frequencies of the carboxylate and amino groups upon coordination provide evidence of ligand binding to the metal center.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide detailed information about the structure of the complex in solution.

IV. Comparative Applications: A Frontier of Research

The distinct coordination properties of the pyridylalanine isomers translate into different potential applications for their metal complexes. While this remains an active area of research, some potential applications can be inferred from studies on related pyridyl-containing ligands.

A. Catalysis

The geometry and electronic environment of the metal center are critical for catalytic activity. The ability of 2-Pya to form stable, well-defined complexes makes it a promising candidate for the development of catalysts for various organic transformations, such as oxidation and hydrogenation reactions. The bridging nature of 4-Pya could be exploited in the design of heterogeneous catalysts or metal-organic frameworks (MOFs) with catalytic properties.

B. Bioinorganic and Medicinal Chemistry

The interaction of metal complexes with biological targets is highly dependent on their structure and stability. The different coordination geometries and stabilities of the pyridylalanine isomer complexes could lead to varying biological activities. For instance, their potential as anticancer or antimicrobial agents may be influenced by the isomeric form of the ligand. The stability of the complex is crucial, as it must be stable enough to reach its target but may also need to release the metal ion or ligand to exert its therapeutic effect.

V. Conclusion

The positional isomerism in 2-, 3-, and 4-pyridylalanine provides a powerful tool for tuning the properties of their metal complexes. The 2-isomer's ability to form a stable five-membered chelate ring generally leads to the most stable complexes, making it a prime candidate for applications requiring robust coordination. The 3-isomer offers intermediate stability, while the 4-isomer's propensity for bridging opens avenues for the construction of coordination polymers and materials with unique properties.

While a comprehensive, direct comparative dataset is still emerging in the literature, the principles outlined in this guide provide a solid foundation for researchers to make informed decisions in the design and application of metal complexes based on these versatile ligands. Further systematic studies that directly compare the stability, structure, and reactivity of the metal complexes of all three pyridylalanine isomers under consistent conditions are crucial to fully unlock their potential in catalysis, materials science, and drug development.

References

  • Transition metal complexes constructed by pyridine–amino acid: fluorescence sensing and catalytic properties - ResearchGate. Available at: [Link]

  • Equilibrium Studies on Binary and Ternary Complexes of Transition Metal Ions Containing Substituted Pyrimidines. Available at: [Link]

  • Enantiomeric pairs of copper(II) polypyridyl-alanine complex salts: anticancer studies | Request PDF - ResearchGate. Available at: [Link]

  • Crystal structure and piezoelectric properties of the final member of the pyridylalanine derivative series: [H-β-(3-pyridyl)-Ala-OH][BF4] - CrystEngComm (RSC Publishing). Available at: [Link]

  • Catalytic Activity of Amino Acids-Metal Complexes in Oxidation Reactions - Scirp.org. Available at: [Link]

  • Potentiometric Studies on Transition Metal (II) Essential Amino Acid Complexes - Global Advanced Research Journals. Available at: [Link]

  • Potentiometric studies on essential metal (II) amino acid complexes - International Research Journal. Available at: [Link]

  • Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium - IJSART. Available at: [Link]

  • Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids - Asian Publication Corporation. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Guide: N-2-Pyridinylalanine

[1] Executive Safety Summary Objective: To provide a self-validating, compliant disposal workflow for N-2-Pyridinylalanine (CAS: 37535-51-6 / 37535-50-5), ensuring personnel safety and environmental integrity. Immediate...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Safety Summary

Objective: To provide a self-validating, compliant disposal workflow for N-2-Pyridinylalanine (CAS: 37535-51-6 / 37535-50-5), ensuring personnel safety and environmental integrity.

Immediate Action Required:

  • Treat as Hazardous: While not explicitly listed on EPA P-lists or U-lists, this compound is a pyridine derivative and an unnatural amino acid. Best practice dictates handling it as Hazardous Chemical Waste destined for high-temperature incineration.

  • Segregation: Strictly segregate from strong oxidizing agents .

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory. Use a dust mask (N95) or work within a fume hood to prevent inhalation of fines.

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties is the first step in designing a safe disposal protocol. The pyridine ring introduces nitrogen into the combustion cycle, necessitating specific incineration parameters (scrubbers for NOₓ).

Table 1: Physicochemical & Safety Data
PropertySpecificationDisposal Implication
Chemical Name N-2-Pyridinylalanine (3-(2-Pyridyl)-L-alanine)Nitrogen-rich organic waste.[1]
CAS Number 37535-51-6 (L-isomer)Unique identifier for waste manifesting.[1]
Molecular Formula C₈H₁₀N₂O₂Generates CO, CO₂, and NOₓ upon combustion.
Physical State White to off-white powderParticulate hazard; requires sealed containment.
Solubility Soluble in water; slightly soluble in organicsMay end up in aqueous or organic waste streams.
GHS Classification Warning
Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.)Contact hazard; do not dispose of in trash.
RCRA Status Not Listed (Unless characteristic)Manage as Non-Regulated Chemical Waste (rec. Incineration).

Pre-Disposal Stabilization & Segregation

The "Why" Behind the Protocol: N-2-Pyridinylalanine is amphoteric but possesses a basic pyridine ring.[1] Mixing this waste with strong oxidizers (e.g., perchlorates, permanganates) can lead to exothermic reactions. Furthermore, uncontrolled mixing with strong acids may generate heat, though it generally forms stable salts.

Visualizing the Segregation Logic

The following diagram illustrates the decision matrix for segregating N-2-Pyridinylalanine waste at the bench level.

WasteSegregation Start N-2-Pyridinylalanine Waste StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Substance LiquidPath Solution / Mixture StateCheck->LiquidPath Reaction Mix / HPLC SolidBin Solid Waste Container (Yellow/Hazardous Tag) SolidPath->SolidBin Double Bag & Tag SolventCheck Solvent Type? LiquidPath->SolventCheck Halogenated Halogenated Organic (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Organic (MeOH, Acetone) SolventCheck->NonHalogenated Flammable / Organic Aqueous Aqueous Buffer (pH 5-9) SolventCheck->Aqueous Water Based HaloBin Halogenated Waste Carboy Halogenated->HaloBin NonHaloBin Non-Halogenated Waste Carboy NonHalogenated->NonHaloBin AqBin Aqueous Waste Carboy (Check Local Limits) Aqueous->AqBin

Figure 1: Decision tree for segregating N-2-Pyridinylalanine waste streams to ensure compatibility and compliance.

Detailed Disposal Procedures

Scenario A: Disposal of Solid Waste (Pure Substance)

Applicable for expired reagents, spilled solids, or excess weighing powder.

  • Containment: Transfer the solid material into a high-density polyethylene (HDPE) or glass wide-mouth jar.

    • Why: Prevents puncture and leakage.[3]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: Write "N-2-Pyridinylalanine" (do not use abbreviations like "Pyr-Ala").[1]

    • Hazard Checkbox: Mark "Irritant" and "Toxic" (precautionary).

  • Secondary Containment: Place the primary container into a clear, sealable plastic bag (Zip-lock style) before placing it in the Satellite Accumulation Area (SAA) bin.

    • Why: This "double-containment" prevents dust dispersion if the primary lid loosens.

Scenario B: Disposal of Liquid Waste (HPLC/Reaction Mixtures)

Applicable for mother liquors, washes, or HPLC effluent.

  • Determine Solvent Base: Refer to Figure 1.

    • If dissolved in Methanol/Acetonitrile : Classify as Ignitable (D001) waste.

    • If dissolved in DCM/Chloroform : Classify as Toxic/Halogenated waste.

  • pH Check: Ensure the solution pH is between 5 and 9.

    • Why: Extreme pH can degrade waste containers or react with other wastes. If acidic (e.g., TFA salts), neutralize slowly with Sodium Bicarbonate before adding to the carboy, or use a dedicated "Acidic Organic" waste stream if available.

  • Transfer: Pour into the appropriate carboy using a funnel to avoid spills. Cap immediately.

    • Critical: Do not fill carboys >90% full to allow for thermal expansion.

The Disposal Lifecycle (From Bench to Destruction)

To build trust in the process, it is vital to understand where the waste goes. We utilize high-temperature incineration because it guarantees the destruction of the pyridine ring, preventing environmental accumulation.

DisposalLifecycle Bench Lab Bench (Generation) SAA Satellite Accumulation Area (SAA) Bench->SAA Daily Central Central Waste Storage SAA->Central Weekly/Monthly Transport Licensed Hauler (DOT Regulated) Central->Transport Manifested Incinerator Rotary Kiln Incinerator (1000°C+) Transport->Incinerator Scrubber Wet Scrubber System (NOx Removal) Incinerator->Scrubber Combustion Gases Atmosphere Clean Emission (CO2, H2O, N2) Scrubber->Atmosphere Neutralized

Figure 2: The lifecycle of N-2-Pyridinylalanine waste, highlighting the necessity of incineration with scrubbing to handle nitrogenous byproducts.[1][4][5]

Emergency Procedures (Spill Response)

In the event of a spill, autonomy and speed are key.[6][7] Follow this self-validating protocol:

  • Assess: Is the spill >100g or outside a fume hood?

    • Yes: Evacuate and call EHS.

    • No: Proceed with cleanup.[2][6][8][9][10]

  • PPE Up: Wear double nitrile gloves, goggles, and a lab coat.

  • Contain (Solid): Gently cover the powder with a damp paper towel to prevent dust generation. Sweep up carefully into a dustpan.

  • Contain (Liquid): Cover with an inert absorbent (Vermiculite or chemically treated pads). Do not use combustible materials like sawdust.

  • Clean: Wipe the area with soap and water.[9][11][12]

  • Dispose: Place all cleanup materials (towels, gloves, absorbent) into the Solid Hazardous Waste bin.

Regulatory Framework & Compliance

While N-2-Pyridinylalanine is not a P-listed or U-listed waste (unlike Pyridine, U196), it must be managed in accordance with:

  • USA: Resource Conservation and Recovery Act (RCRA) - 40 CFR 261.

  • EU: Waste Framework Directive 2008/98/EC.

Compliance Statement:

"Generators must determine if their waste exhibits hazardous characteristics. Due to the irritant nature and chemical structure, this material should be manifested as 'Non-Regulated Chemical Waste' or 'Hazardous Waste' (depending on state interpretation) for Fuel Blending/Incineration ."

References

  • U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1]

Sources

Handling

Mastering the Safe Handling of N-2-Pyridinylalanine: A Guide for Laboratory Professionals

For Immediate Implementation: A Comprehensive Safety and Handling Protocol for N-2-Pyridinylalanine As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Implementation: A Comprehensive Safety and Handling Protocol for N-2-Pyridinylalanine

As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, actionable information for the safe handling, use, and disposal of N-2-Pyridinylalanine, a key building block in modern pharmaceutical research. Moving beyond a simple checklist, this document, developed by senior application scientists, offers a deep dive into the "why" behind each procedural step, ensuring a culture of safety and scientific integrity in your laboratory.

Section 1: Hazard Identification and Risk Assessment

N-2-Pyridinylalanine and its derivatives, while invaluable in synthesis, present potential health hazards that necessitate careful handling. According to safety data sheets (SDS), these compounds may cause skin, eye, and respiratory tract irritation.[1][2][3][4] Ingestion and inhalation may also be harmful.[1][2][5] Although not classified under OSHA as hazardous in all forms, the prudent principle in laboratory settings is to treat all chemicals with a high degree of caution.[1][6]

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact can lead to irritation.[2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust particles may cause respiratory discomfort.[1][2][3][4]

  • Harmful if Swallowed or Inhaled: Ingestion or significant inhalation of the compound could be harmful.[1][2][5]

A thorough risk assessment should be conducted before any new procedure involving N-2-Pyridinylalanine.[7] Consider the quantity of the substance being used, the potential for dust or aerosol generation, and the specific experimental parameters.[8][9]

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling N-2-Pyridinylalanine.[10][11] The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.

PPE Category Item Specifications & Rationale
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards are mandatory to protect against accidental splashes.[7][12]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always consult the glove manufacturer's compatibility chart for breakthrough times.[12][13]
Body Protection Laboratory CoatA long-sleeved, fully buttoned lab coat is required to protect skin and clothing. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[12][13]
Respiratory Protection Dust Respirator / Fume HoodAll handling of powdered N-2-Pyridinylalanine or preparation of its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][12][14] For situations where a fume hood is not feasible, a NIOSH-approved dust respirator is required.[1]
Section 3: Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of your experiments.

3.1. Preparation and Weighing:

  • Work Area Preparation: Before handling, ensure the chemical fume hood is certified and functioning correctly.[14] The work surface should be clean and decontaminated. It is good practice to work over disposable bench covers to easily manage any spills.[8]

  • Personal Protective Equipment: Don the required PPE as outlined in the table above.

  • Weighing: When weighing the powdered form of N-2-Pyridinylalanine, perform this task inside a chemical fume hood to control dust.[8] Use anti-static weigh boats or paper to prevent the powder from dispersing due to static electricity.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing. Many amino acid derivatives are soluble in solvents like DMSO, DCM, and DMF.[12][15]

3.2. Experimental Use:

  • Closed Systems: Whenever possible, conduct reactions in closed systems to minimize the release of vapors or aerosols.

  • Minimize Aerosols: When transferring liquids, do so slowly and allow the liquid to run down the side of the receiving vessel. Avoid forceful expulsion of liquids from pipettes.[9]

  • Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood.[10][16]

Experimental Workflow for Safe Handling of N-2-Pyridinylalanine

cluster_prep Preparation cluster_use Experimental Use cluster_cleanup Cleanup & Disposal Verify Fume Hood Verify Fume Hood Don PPE Don PPE Verify Fume Hood->Don PPE Proceed if certified Weigh Powder Weigh Powder Don PPE->Weigh Powder Prepare Solution Prepare Solution Weigh Powder->Prepare Solution Conduct Reaction Conduct Reaction Prepare Solution->Conduct Reaction Transfer & Handling Transfer & Handling Conduct Reaction->Transfer & Handling Decontaminate Decontaminate Transfer & Handling->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

Caption: Workflow for safe handling of N-2-Pyridinylalanine.

Section 4: Spill Management and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.

4.1. Small Spills:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Containment: Wearing appropriate PPE, use an inert absorbent material to contain the spill.[12]

  • Cleanup: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[2][3][6]

  • Decontamination: Clean the spill area with soap and water.[2]

4.2. Large Spills:

  • Evacuate: Evacuate the immediate area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department immediately.

  • Restrict Access: Prevent entry into the affected area.

4.3. First Aid:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.[2][3][17]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][17]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3][16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][17]

Section 5: Disposal Plan - A Cradle-to-Grave Responsibility

Proper disposal of N-2-Pyridinylalanine and associated waste is crucial to protect both personnel and the environment.

5.1. Waste Segregation:

  • Solid Waste: Unused or contaminated solid N-2-Pyridinylalanine should be collected in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Solutions containing N-2-Pyridinylalanine should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[12]

  • Contaminated Materials: All materials that have come into contact with N-2-Pyridinylalanine, such as gloves, weigh boats, and pipette tips, must be disposed of as hazardous waste.[12]

5.2. Disposal Procedures:

All waste must be disposed of in accordance with local, state, and federal regulations.[3][18] Consult your institution's EHS department for specific guidelines and to arrange for pickup of hazardous waste.

Disposal Workflow for N-2-Pyridinylalanine

Start Start Identify Waste Type Identify Waste Type Start->Identify Waste Type End End Solid Waste Solid Waste Identify Waste Type->Solid Waste Powder, Contaminated Solids Liquid Waste Liquid Waste Identify Waste Type->Liquid Waste Solutions Sharps & Glassware Sharps & Glassware Identify Waste Type->Sharps & Glassware Contaminated Seal in Labeled Container Seal in Labeled Container Solid Waste->Seal in Labeled Container Collect in Labeled Waste Bottle Collect in Labeled Waste Bottle Liquid Waste->Collect in Labeled Waste Bottle Place in Sharps Container Place in Sharps Container Sharps & Glassware->Place in Sharps Container Store in Designated Area Store in Designated Area Seal in Labeled Container->Store in Designated Area Collect in Labeled Waste Bottle->Store in Designated Area Place in Sharps Container->Store in Designated Area Schedule EHS Pickup Schedule EHS Pickup Store in Designated Area->Schedule EHS Pickup Schedule EHS Pickup->End

Caption: Disposal workflow for N-2-Pyridinylalanine waste.

By integrating these safety protocols into your daily laboratory operations, you contribute to a safer research environment for yourself and your colleagues, while upholding the highest standards of scientific integrity.

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